molecular formula C6H11NO3 B1529221 2-Amino-2-(3-methyloxetan-3-yl)acetic acid CAS No. 1638759-43-9

2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Cat. No.: B1529221
CAS No.: 1638759-43-9
M. Wt: 145.16 g/mol
InChI Key: QPPGRHORBRRJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(3-methyloxetan-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-methyloxetan-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(3-methyloxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2-10-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPGRHORBRRJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287432
Record name α-Amino-3-methyl-3-oxetaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-43-9
Record name α-Amino-3-methyl-3-oxetaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-3-methyl-3-oxetaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various strategies to escape "flatland" and enhance molecular three-dimensionality, the incorporation of strained ring systems has emerged as a particularly fruitful approach. The oxetane ring, a four-membered cyclic ether, has transitioned from an academic curiosity to a valuable motif for medicinal chemists.[1][2] Its unique combination of properties—small size, polarity, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl or carbonyl groups—offers a powerful tool to modulate key drug-like properties such as solubility, lipophilicity, and metabolic clearance.[2][3]

This guide provides an in-depth technical overview of the synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a non-proteinogenic amino acid that exemplifies the strategic use of the oxetane scaffold. The incorporation of this rigid, polar structure at the α-position of an amino acid creates a conformationally constrained building block, ideal for probing pharmacophore space and designing next-generation therapeutics. We will dissect two robust and classical synthetic strategies, the Strecker synthesis and the Bucherer-Bergs reaction, providing not just protocols, but the underlying chemical logic and field-proven insights required for successful execution.

Retrosynthetic Strategy: Accessing the Core Structure

A logical retrosynthetic analysis of our target molecule, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, reveals that the core challenge lies in the stereoselective construction of the α-amino acid functionality on a pre-formed oxetane scaffold. Both the Strecker and Bucherer-Bergs reactions are classic, powerful methods for α-amino acid synthesis that begin from a carbonyl precursor. This makes the aldehyde, 3-methyl-oxetane-3-carbaldehyde , our key strategic intermediate.

G target 2-Amino-2-(3-methyloxetan-3-yl)acetic acid intermediate α-Aminonitrile or Hydantoin Intermediate target->intermediate Hydrolysis precursor 3-Methyl-oxetane-3-carbaldehyde intermediate->precursor Strecker or Bucherer-Bergs Reaction starting_material 3-Methyl-3-oxetanemethanol precursor->starting_material Oxidation

Caption: High-level retrosynthetic analysis.

The primary synthetic challenge is not the formation of the amino acid itself, but ensuring the integrity of the strained oxetane ring throughout the reaction sequence, particularly during the final hydrolysis step, which often employs harsh acidic or basic conditions.[4] Our choice of protocols will reflect this critical consideration.

Synthesis of the Key Precursor: 3-Methyl-oxetane-3-carbaldehyde

While commercially available from specialty suppliers, the synthesis of 3-methyl-oxetane-3-carbaldehyde is straightforward and provides a reliable source of the starting material.[5] The most common laboratory-scale preparation involves the mild oxidation of the corresponding commercially available alcohol, 3-methyl-3-oxetanemethanol.[6][7]

G reactant 3-Methyl-3-oxetanemethanol product 3-Methyl-oxetane-3-carbaldehyde reactant->product reagents PDC, DCM reagents->product G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 3-Methyl-oxetane- 3-carbaldehyde B Iminium Ion A->B + NH₄Cl C α-Aminonitrile B->C + NaCN D α-Aminonitrile E 2-Amino-2-(3-methyloxetan- 3-yl)acetic acid D->E 1. LiOH, H₂O/THF 2. H⁺ (workup) G cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydrolysis A 3-Methyl-oxetane- 3-carbaldehyde B 5-(3-methyloxetan-3-yl)hydantoin A->B + KCN, (NH₄)₂CO₃ C 5-(3-methyloxetan-3-yl)hydantoin D 2-Amino-2-(3-methyloxetan- 3-yl)acetic acid C->D 1. Ba(OH)₂, H₂O 2. H₂SO₄ (workup)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Oxetane-Containing Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2][3][4] This small, four-membered cyclic ether is not merely a structural curiosity; its incorporation into drug candidates has been shown to significantly enhance properties critical for therapeutic success. The oxetane moiety is a compact, polar, and three-dimensional structural element that can positively influence aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][5] Furthermore, oxetanes can serve as effective bioisosteres for commonly found groups like gem-dimethyl and carbonyl functionalities, offering a strategic tool for fine-tuning molecular properties and navigating intellectual property landscapes.[1][2][4][5]

This guide focuses on a specific and promising example of this molecular class: 2-Amino-2-(3-methyloxetan-3-yl)acetic acid . This compound integrates the beneficial features of an oxetane ring with the fundamental backbone of an amino acid, making it a compelling building block for the synthesis of novel peptides and small molecule therapeutics. Understanding the core physicochemical properties of this molecule is the first step for any researcher, scientist, or drug development professional looking to leverage its potential. This document provides a comprehensive overview of these properties and details the experimental methodologies required for their accurate determination.

Core Molecular Identifiers

A foundational aspect of characterizing any chemical entity is the compilation of its fundamental identifiers. For 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, these are as follows:

PropertyValueSource(s)
IUPAC Name 2-amino-2-(3-methyloxetan-3-yl)acetic acid[6]
CAS Number 1638759-43-9[6][7][8]
Molecular Formula C6H11NO3[7][8]
Molecular Weight 145.16 g/mol [7][8]
Canonical SMILES CC1(COC1)C(C(=O)O)N[8]

Section 1: Acid-Base Properties (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For an amino acid derivative such as 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, the acid dissociation constants (pKa) of its amino and carboxylic acid groups are of primary importance. The electron-withdrawing nature of the proximal oxetane ring is expected to influence these values.[3][5]

Predicted pKa Values:

Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, this molecule will have at least two pKa values. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.[9]

Ionizable GroupPredicted pKa
Carboxylic Acid (pKa1)~2-3
Amino Group (pKa2)~9-10
Isoelectric Point (pI) ~5.5-6.5

Note: These are estimated values based on typical amino acids. Experimental determination is crucial for accuracy.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[10][11][12] This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Acidification: Lower the pH of the analyte solution to ~1.5 by the dropwise addition of a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and amino groups are fully protonated.

  • Titration: Begin the titration by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The curve will exhibit two equivalence points. The pKa values correspond to the pH at the half-equivalence points. The pI can be calculated as the average of the two pKa values.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in H2O B Acidify to pH 1.5 with HCl A->B C Add 0.1 M NaOH in Increments B->C D Record pH after each addition C->D Repeat E Plot pH vs. Volume of NaOH D->E F Determine Equivalence Points E->F G Calculate pKa at Half-Equivalence Points F->G H Calculate pI = (pKa1 + pKa2) / 2 G->H

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP/LogD)

Lipophilicity is a key physicochemical property that influences a drug's permeability across biological membranes and its binding to protein targets. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13][14] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.[15]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[13]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution. This pre-equilibration is critical for accurate results.

  • Compound Addition: Prepare a stock solution of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated PBS and pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake it gently for a sufficient period (typically 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare pre-saturated n-octanol and PBS (pH 7.4) B Add compound to biphasic system A->B C Shake to reach equilibrium B->C D Centrifuge to separate phases C->D E Quantify compound in each phase (LC-MS) D->E F Calculate LogD = log([Octanol]/[Aqueous]) E->F

Caption: Workflow for LogD determination using the shake-flask method.

Section 3: Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[16] Poor solubility can lead to low bioavailability and hinder the development of intravenous formulations.[17][18] The incorporation of the polar oxetane ring is anticipated to enhance the aqueous solubility of this amino acid derivative.[1][3]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility are important parameters in drug discovery. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility.[16][17][18]

A. Kinetic Solubility Assay (High-Throughput)

This method assesses the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.[16][18][19]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

  • Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[19] The formation of a precipitate is detected by measuring turbidity using a nephelometer or light scattering at a specific wavelength.[17][18][19]

B. Thermodynamic (Shake-Flask) Solubility Assay

This method measures the equilibrium solubility of the solid compound.[17][18]

Methodology:

  • Suspension: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Shake the resulting suspension at a constant temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.[17]

  • Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.[17][20]

Conclusion: A Versatile Building Block with Promising Physicochemical Attributes

2-Amino-2-(3-methyloxetan-3-yl)acetic acid represents a molecule of significant interest for contemporary drug discovery. Its unique structure, combining the desirable features of an oxetane with an amino acid scaffold, suggests a favorable profile of physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its pKa, lipophilicity, and aqueous solubility. The data generated from these studies will be invaluable for researchers and drug developers in predicting the ADME properties of larger molecules incorporating this novel building block and in guiding the design of next-generation therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]

  • Gomtsyan, A. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(1), 20-39. [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. [Link]

  • Welin, E. R., & Wuest, W. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12583–12597. [Link]

  • Veeprho. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. [Link]

  • Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. [Link]

  • Wikipedia. (n.d.). Protein pKa calculations. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

Sources

2-Amino-2-(3-methyloxetan-3-yl)acetic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 2-amino-2-(3-methyloxetan-3-yl)acetic acid, a novel non-proteinogenic amino acid (NPAA). NPAAs are of immense interest in medicinal chemistry and drug development for their ability to enhance the therapeutic profiles of peptide-based drug candidates.[1][2] This specific molecule incorporates two structurally significant motifs: a quaternary α-amino acid center and a 3-substituted oxetane ring. The oxetane moiety, a strained four-membered ether, is increasingly utilized as a versatile building block to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3][4][5][6] The elucidation of such a structure requires a synergistic application of modern analytical techniques. We present a logical workflow, from initial mass confirmation to detailed connectivity and stereochemical assignment, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

Introduction: The Strategic Importance of the Target Molecule

Non-proteinogenic amino acids (NPAAs) represent a vast chemical space beyond the 22 proteinogenic amino acids, offering unique side-chain functionalities, stereochemistries, and backbone constraints.[1][7][8] Their incorporation into peptides can lead to improved stability against enzymatic degradation and enhanced pharmacological properties.[2]

The target molecule, 2-amino-2-(3-methyloxetan-3-yl)acetic acid, presents a unique combination of features:

  • Quaternary α-Carbon: The absence of a proton on the α-carbon introduces significant conformational rigidity, a valuable attribute in designing structured peptides and peptidomimetics.

  • Oxetane Ring: This small, polar, three-dimensional heterocycle is a powerful tool in medicinal chemistry.[6] It can act as a hydrogen bond acceptor and serves as a non-classical isostere for carbonyl or gem-dimethyl groups, often improving metabolic stability and aqueous solubility.[4][9]

The complete and correct characterization of this molecule is paramount for its application in drug discovery. This guide details the necessary analytical strategy to achieve this.

Overall Elucidation Workflow

The structural confirmation follows a logical progression from fundamental properties to intricate structural details. Each step validates the previous one, ensuring a high degree of confidence in the final assignment.

G cluster_0 Initial Analysis cluster_1 Mass & Formula cluster_2 Connectivity & Framework cluster_3 Stereochemistry cluster_4 Final Confirmation A Hypothesized Structure C6H11NO3 MW: 145.16 B HRMS Analysis A->B Verify MW C Tandem MS (MS/MS) B->C Confirm Fragments D 1D NMR (1H, 13C, DEPT) B->D Confirm Formula H Integrated Data Analysis & Final Structure C->H E 2D NMR (COSY, HSQC, HMBC) D->E Establish Correlations E->H F IR Spectroscopy F->H G Chiral HPLC G->H

Caption: Diagram of key 2- and 3-bond HMBC correlations.

The most critical correlation is from the methyl protons (~1.5 ppm) to the quaternary oxetane carbon (~78 ppm), which confirms the 3-methyl substitution pattern and links the methyl group to the ring system.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To provide rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
3500 - 3300 (medium)N-H stretchPrimary Amine
~1720 (strong)C=O stretchCarboxylic Acid
~1600 (medium)N-H bendPrimary Amine
~1050 (strong)C-O stretchOxetane Ether

The presence of these characteristic bands provides strong, corroborating evidence for the structure proposed by MS and NMR.

Stereochemical Elucidation: Resolving the Enantiomers

The α-carbon of the molecule is a chiral center, meaning the compound can exist as a pair of enantiomers, (R) and (S). Determining the enantiomeric purity or resolving a racemic mixture is crucial for pharmacological applications.

Objective: To separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee) of the sample.

Experimental Protocol:

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC). [10][11]2. Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T, based on teicoplanin) is highly effective for underivatized amino acids. [12]Zwitterionic CSPs are also a powerful alternative. [13]3. Mobile Phase: A polar ionic mobile phase is typically used. An example system would be:

    • 80:20:0.1 Methanol : Water : Acetic Acid.

    • Flow rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or coupling to a mass spectrometer (LC-MS).

  • Analysis: Inject a solution of the synthesized compound. If it is a racemic mixture, two baseline-separated peaks should be observed.

Expected Results: A chromatogram showing two peaks with equal area (for a racemic sample) corresponding to the two enantiomers. To assign the absolute configuration to a specific peak, one must either analyze a known enantiopure standard or use an absolute configuration determination technique like X-ray crystallography on a suitable crystal derivative.

G cluster_0 Chiral HPLC Separation Workflow A Racemic Sample (R)- and (S)-enantiomers B Inject onto Chiral Column (e.g., CHIROBIOTIC T) A->B C Separation based on diastereomeric interactions with CSP B->C D Detection (UV/MS) C->D E Chromatogram with Two Resolved Peaks D->E

Caption: Logical flow of chiral separation by HPLC.

Conclusion: An Integrated and Unambiguous Assignment

The structural elucidation of 2-amino-2-(3-methyloxetan-3-yl)acetic acid is achieved through a systematic and integrated analytical approach. HRMS confirms the elemental formula C6H11NO3. Tandem MS provides initial fragmentation data consistent with the amino acid and oxetane moieties. A full suite of 1D and 2D NMR experiments, particularly HMBC, definitively establishes the atomic connectivity, confirming the presence of the quaternary α-carbon and the 3-methyl-3-substituted oxetane ring. IR spectroscopy corroborates the presence of all key functional groups. Finally, chiral HPLC provides the means to resolve the enantiomers, a critical step for any future pharmacological development. The convergence of data from these orthogonal techniques provides an unassailable, comprehensive characterization of this novel non-proteinogenic amino acid.

References

  • Cabré, G., et al. (2022). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. Available at: [Link]

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental Part. Available at: [Link]

  • Ferreira, L., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

  • Journal of Separation Science. (2018). Chiral Separation of Amino Acids by Chromatography. Available at: [Link]

  • Axios Research. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Available at: [Link]

  • Gomez, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Available at: [Link]

  • Bell, E. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. Available at: [Link]

  • Jamison, T. F., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2 0... Available at: [Link]

  • Veeprho. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Available at: [Link]

  • PubMed. (2018). Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography. Available at: [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1638759-43-9 | 2-AMINO-2-(3-METHYLOXETAN-3-YL)ACETIC ACID. Available at: [Link]

  • University of California, Davis. (n.d.). Bio NMR spectroscopy. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of 2-amino-2-(3-methyloxetan-3-yl)acetic acid. Available at: [Link]

  • Drabowicz, J., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

  • Königs, S., & Fales, H. M. (2011). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • University of Münster. (n.d.). Amino acids. Available at: [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

Sources

An In-depth Technical Guide to 2-amino-2-(3-methyloxetan-3-yl)acetic acid (CAS 1638759-43-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization and application of 2-amino-2-(3-methyloxetan-3-yl)acetic acid (CAS 1638759-43-9), a specialized amino acid derivative. This compound has gained significant interest as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The incorporation of the oxetane ring, a four-membered cyclic ether, imparts unique physicochemical properties that can enhance the pharmacological profile of PROTACs. This guide will delve into the synthesis, in-depth analytical characterization, and strategic application of this building block in the design of next-generation protein degraders.

Introduction: The Rise of Oxetane-Containing Building Blocks in Drug Discovery

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its compact, polar, and three-dimensional nature offers a strategic advantage over more traditional chemical moieties.[1] The inclusion of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and cell permeability, while also influencing the conformation of the parent molecule.[2][3] In the context of PROTACs, which are often large and complex molecules, the introduction of small, rigid, and polar fragments like the oxetane in 2-amino-2-(3-methyloxetan-3-yl)acetic acid can be particularly beneficial for optimizing drug-like properties.[4][5]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] They are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. 2-amino-2-(3-methyloxetan-3-yl)acetic acid serves as a versatile building block for the synthesis of these crucial linkers.[8]

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-2-(3-methyloxetan-3-yl)acetic acid is presented in the table below.

PropertyValueSource
CAS Number 1638759-43-9[9]
Molecular Formula C6H11NO3[9]
Molecular Weight 145.158 g/mol [9]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
Purity Typically >97% (commercially available)[9]

Synthesis and Purification

G Target 2-amino-2-(3-methyloxetan-3-yl)acetic acid Intermediate1 Protected amino acid ester Target->Intermediate1 Deprotection StartingMaterial1 Glycine ester imine Intermediate1->StartingMaterial1 Alkylation Intermediate2 3-methyl-3-oxetanone StartingMaterial2 Epichlorohydrin Intermediate2->StartingMaterial2 Intramolecular cyclization StartingMaterial1->Intermediate2 Strecker or similar synthesis

Caption: Retrosynthetic analysis of 2-amino-2-(3-methyloxetan-3-yl)acetic acid.

A generalized, step-by-step protocol for a potential synthetic route is as follows:

Step 1: Synthesis of 3-methyl-3-oxetanone

  • React a suitable precursor, such as 1-chloro-2-methyl-2-propanol, with a base to facilitate intramolecular cyclization to form 3-methyloxetane.

  • Oxidize the 3-position of the oxetane ring to yield the corresponding ketone, 3-methyl-3-oxetanone.

Step 2: Strecker Synthesis of the Amino Acid

  • React 3-methyl-3-oxetanone with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonium chloride) to form the corresponding α-aminonitrile.

  • Hydrolyze the nitrile group under acidic or basic conditions to yield the carboxylic acid, affording 2-amino-2-(3-methyloxetan-3-yl)acetic acid.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

  • Alternatively, ion-exchange chromatography can be employed for high-purity isolation.

  • The final product should be dried under vacuum to remove residual solvents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-amino-2-(3-methyloxetan-3-yl)acetic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.

¹H NMR (Proton NMR)

  • Expected Chemical Shifts (δ) in D₂O:

    • A singlet for the methyl protons (CH₃) around 1.2-1.5 ppm.

    • A singlet or a sharp multiplet for the α-proton (CH-NH₂) around 3.5-4.0 ppm.

    • Multiplets for the oxetane ring protons (CH₂) in the range of 4.0-5.0 ppm.

¹³C NMR (Carbon NMR)

  • Expected Chemical Shifts (δ) in D₂O:

    • A signal for the methyl carbon (CH₃) around 20-30 ppm.

    • A signal for the α-carbon (CH-NH₂) around 50-60 ppm.

    • Signals for the oxetane ring carbons (CH₂ and quaternary C) in the range of 70-90 ppm.

    • A signal for the carboxylic acid carbon (C=O) around 170-180 ppm.

A generic workflow for NMR analysis is depicted below:

G Sample Dissolve sample in D₂O Acquisition Acquire ¹H and ¹³C NMR spectra Sample->Acquisition Processing Process data (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Analyze chemical shifts, coupling constants, and integration Processing->Analysis Structure Confirm structure Analysis->Structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 146.076. In negative ion mode, the deprotonated molecule [M-H]⁻ would have an m/z of 144.061.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Expected fragments would correspond to the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the oxetane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

  • Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer can be used.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Application in PROTAC Design and Synthesis

2-amino-2-(3-methyloxetan-3-yl)acetic acid is a valuable building block for the synthesis of PROTAC linkers. The amino and carboxylic acid functionalities allow for straightforward amide bond formation with other linker components or with the warhead and E3 ligase ligand.

The incorporation of the 3-methyl-oxetane moiety into the linker can offer several advantages:

  • Improved Physicochemical Properties: The polar oxetane ring can enhance the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.[1]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.[2][3]

  • Conformational Rigidity: The four-membered ring introduces a degree of conformational constraint into the linker, which can be beneficial for optimizing the ternary complex formation between the target protein, PROTAC, and E3 ligase.[4]

  • Vectorial Properties: The three-dimensional nature of the oxetane can act as a vector to orient the warhead and E3 ligase ligand in a productive conformation for ubiquitination.

A schematic representation of the role of 2-amino-2-(3-methyloxetan-3-yl)acetic acid in a PROTAC is shown below:

Caption: Incorporation of the oxetane building block into a PROTAC structure.

Conclusion

2-amino-2-(3-methyloxetan-3-yl)acetic acid is a specialized chemical building block with significant potential in the field of targeted protein degradation. Its unique structural features, conferred by the oxetane ring, can be leveraged to improve the drug-like properties of PROTACs. This technical guide provides a framework for the synthesis, characterization, and strategic application of this valuable compound, empowering researchers to design and develop more effective protein degraders.

References

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). Pharmaceuticals (Basel). [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). National Center for Biotechnology Information. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). National Center for Biotechnology Information. [Link]

  • Scheme of building blocks characterizing the data set of tested PROTACs. ResearchGate. [Link]

  • Oxetanes in naturally occurring bioactive molecules. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). National Center for Biotechnology Information. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Axios Research. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2018). National Center for Biotechnology Information. [Link]

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Human Metabolome Database. [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Veeprho. [Link]

  • Recent advances in targeted protein degraders as potential therapeutic agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2018). MDPI. [Link]

  • Targeted Protein Degradation by Small Molecules. (2017). National Center for Biotechnology Information. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [Link]

  • Amino acids. University of Münster. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

Sources

The Oxetane Amino Acid Scaffold: From Natural Rarity to a Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a powerful tool in medicinal chemistry. When incorporated into an amino acid scaffold, this strained yet remarkably stable motif imparts a unique set of physicochemical properties that can overcome long-standing challenges in drug development. This guide provides an in-depth exploration of the discovery and isolation of oxetane-containing amino acids, charting their journey from rare natural products to synthetically accessible building blocks. We will dissect the causality behind experimental choices in both isolation and synthesis, provide field-proven, step-by-step protocols, and offer authoritative insights into their application as next-generation peptidomimetics and property-modulating scaffolds.

Introduction: The Allure of a Strained Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to "unnatural" amino acids (UAAs) to imbue peptides and small molecules with enhanced stability, potency, and favorable pharmacokinetic profiles.[1] Among these, oxetane-containing amino acids have garnered immense interest. The oxetane ring is a fascinating structural element; its high ring-strain energy (~106 kJ/mol) and polarity make it a unique bioisostere for commonly used but often problematic functional groups like gem-dimethyl and carbonyl moieties.[2]

The incorporation of an oxetane can profoundly and beneficially influence a molecule's properties by:

  • Improving Aqueous Solubility: The polar nature of the ether linkage enhances water solubility, a critical factor for drug formulation and bioavailability.

  • Enhancing Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to more conventional groups, increasing a drug's half-life.[3]

  • Modulating Lipophilicity: The scaffold can reduce lipophilicity (LogD), helping to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • Controlling Conformation: As a rigid, sp³-rich element, the oxetane ring can lock the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target.[1]

This guide will first explore the natural origins of these compounds, then present a generalized framework for their isolation, and finally, delve into the robust synthetic methodologies that have made them widely accessible for drug discovery campaigns.

Part 1: The Natural Precedent & Discovery

The story of oxetane amino acids begins not in a chemist's flask, but in the complex world of natural products. Nature's use of this motif, though rare, provided the crucial validation for its utility in biologically active molecules.

The first reported natural product containing an oxetane ring was Oxetin , a cyclic β-amino acid isolated in 1984 from the fermentation broth of Streptomyces sp. OM-2317.[5][6] Its structure was elucidated as (2R,3S)-3-amino-2-oxetane carboxylic acid.[6] Oxetin demonstrated both antibiotic and herbicidal activity, acting as an antimetabolite that inhibits glutamine synthetase.[6]

While not an amino acid itself, the most famous oxetane-containing natural product is Paclitaxel (Taxol®) , a blockbuster anticancer drug.[3][7] Its complex structure features an oxetane D-ring, which is essential for its biological activity.[8] The discovery and success of molecules like Oxetin and Taxol spurred synthetic chemists to explore the oxetane scaffold more deeply, recognizing its potential to create structurally novel and biologically active compounds.[3][7] However, the scarcity of these compounds from natural sources meant that isolation was not a viable strategy for large-scale supply. This challenge directly paved the way for the development of the synthetic methodologies that are foundational to the field today.

Part 2: A Framework for Isolation and Characterization

While most oxetane amino acids used in research are synthetic, understanding the principles of their isolation from a natural source (like a bacterial fermentation broth) is fundamentally important. The process relies on a systematic workflow designed to separate highly polar, small molecules from a complex biological matrix.

General Isolation Workflow

The journey from a raw natural source to a purified, characterized compound follows a multi-stage process. The core logic is to progressively enrich the target molecule by exploiting its unique physicochemical properties, primarily its polarity, charge, and size.

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Fractionation cluster_2 Stage 3: Purification cluster_3 Stage 4: Analysis A Natural Source (e.g., Fermentation Broth) B Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) A->B Separate biomass C Crude Extract B->C D Ion-Exchange Chromatography C->D Exploit charge E Enriched Fractions D->E F Reversed-Phase HPLC or HILIC E->F Exploit polarity G Pure Compound F->G H Structural Elucidation (NMR, HRMS, X-Ray) G->H Confirm identity

Caption: Generalized workflow for the isolation and purification of oxetane amino acids.

Experimental Protocol 1: General Isolation of Amino Acids from a Fermentation Broth

This protocol is a representative, self-validating system for isolating polar metabolites. Each step includes a quality control checkpoint to ensure the process is proceeding correctly.

Objective: To isolate and purify polar compounds, such as oxetane amino acids, from a complex aqueous matrix.

Materials:

  • Fermentation Broth (e.g., from Streptomyces sp.)

  • Solvents: Ethyl Acetate, n-Butanol, Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Solid-Phase Extraction (SPE): C18 and/or Ion-Exchange Cartridges

  • Chromatography Media: Dowex® or Amberlite® ion-exchange resin, C18 silica gel

  • Analytical Instruments: HPLC system with UV and/or ELSD detector, Mass Spectrometer (MS), NMR Spectrometer.

Methodology:

  • Preparation of Crude Extract (Trustworthiness Checkpoint 1):

    • 1.1 Centrifugation: Centrifuge the fermentation broth (e.g., 5,000 x g for 20 min) to pellet cells and large debris. Decant and collect the supernatant.

    • 1.2 pH Adjustment & Extraction: Adjust the supernatant to a neutral pH (~7.0). Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to remove non-polar impurities. Discard the organic layer.

    • 1.3 Concentration: Concentrate the aqueous layer under reduced pressure.

    • Causality Explanation: This initial step removes the bulk of interfering substances. Separating biomass is critical, and the ethyl acetate wash removes fatty acids and other lipophilic molecules that could interfere with subsequent chromatography.

  • Fractionation by Ion-Exchange Chromatography (Trustworthiness Checkpoint 2):

    • 2.1 Resin Preparation: Prepare a column with a suitable cation-exchange resin (as amino acids are zwitterionic). Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid).

    • 2.2 Loading and Washing: Load the concentrated crude extract onto the column. Wash thoroughly with the equilibration buffer to remove neutral and anionic compounds.

    • 2.3 Elution: Elute the bound amino acids using a pH gradient, typically with a basic solution like 0.1 M ammonium hydroxide. Collect fractions.

    • 2.4 Monitoring: Monitor the fractions using a rapid screening method like thin-layer chromatography (TLC) with ninhydrin spray, which stains amino acids a characteristic purple/blue color.[9]

    • Causality Explanation: This is the most effective step for selectively capturing amino acids. By binding the positively charged amine group (at low pH) to the resin and then eluting by neutralizing it (at high pH), we achieve a significant purification from other metabolites.

  • High-Resolution Purification by HPLC (Trustworthiness Checkpoint 3):

    • 3.1 Method Selection: Based on the polarity of the target compound, choose a suitable HPLC method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often ideal for very polar, underivatized amino acids.[10] Reversed-Phase (RP)-HPLC can be used for derivatized or less polar analogues.

    • 3.2 Column and Mobile Phase: For HILIC, use a polar stationary phase (e.g., silica, sulfobetaine) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.

    • 3.3 Injection and Fraction Collection: Pool the positive fractions from the ion-exchange step, concentrate, and inject onto the HPLC system. Collect peaks corresponding to the target compound.

    • Causality Explanation: HPLC provides the high resolution necessary to separate the target oxetane amino acid from other closely related amino acids that co-eluted during the low-resolution ion-exchange step.

  • Structural Elucidation and Verification (Final Validation):

    • 4.1 Mass Spectrometry: Obtain a High-Resolution Mass Spectrum (HRMS) to determine the exact mass and calculate the molecular formula.[11][12]

    • 4.2 NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to determine the chemical structure. Key signals in the ¹³C NMR for an oxetane ring typically appear at δ 76.0 (C-2,4) and δ 61.7 (C-3) ppm.[11]

    • 4.3 Data Confirmation: Compare the obtained spectroscopic data with literature values for known oxetane amino acids or use advanced 2D-NMR techniques (COSY, HMBC, HSQC) to solve the structure of a novel compound.

    • Causality Explanation: This final stage provides unequivocal proof of the compound's identity and purity, forming the cornerstone of its scientific validation.

Part 3: The Synthetic Revolution

The rarity of natural oxetane amino acids propelled the development of efficient and scalable synthetic routes. These methods start from simple, commercially available building blocks and allow for the creation of a vast array of structurally diverse analogues for drug discovery programs.[3][13]

Key Synthetic Strategy: Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition

One of the most robust and widely used methods involves a two-step sequence starting from oxetan-3-one. This approach is highly valued for its reliability and the ability to introduce diverse amine functionalities.[11][12][14]

G A Oxetan-3-one C Horner-Wadsworth-Emmons (HWE) Reaction A->C B Phosphonate Reagent (e.g., triethyl phosphonoacetate) B->C D Methyl 2-(oxetan-3-ylidene)acetate (α,β-Unsaturated Ester) C->D F Aza-Michael Addition D->F E Amine Nucleophile (R-NH2) E->F G 3-Substituted Oxetane Amino Acid Ester F->G

Caption: Core workflow for the synthesis of oxetane amino acids.

Experimental Protocol 2: Synthesis of a 3-Substituted Oxetane Amino Acid Ester

This protocol provides a detailed, step-by-step guide for the synthesis of a key oxetane amino acid precursor.

Objective: To synthesize an oxetane amino acid derivative via HWE olefination and subsequent aza-Michael addition.

Part A: Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate (HWE Reaction) [14]

Materials:

  • Oxetan-3-one

  • Tert-butyl 2-(triethylphosphoryl)acetate (or equivalent phosphonate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup reagents (Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate)

Methodology:

  • Phosphonate Deprotonation (Trustworthiness Checkpoint 1):

    • 1.1 Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Add sodium hydride (1.05 eq) to create a stirred suspension.

    • 1.2 Addition: Cool the suspension to 0 °C in an ice bath. Add tert-butyl 2-(triethylphosphoryl)acetate (1.0 eq) dropwise.

    • 1.3 Activation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate ylide is often indicated by a color change and/or gas evolution.

    • Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon of the phosphonate, generating the highly reactive ylide necessary for the olefination reaction. Anhydrous conditions are critical as the ylide is moisture-sensitive.

  • Olefination Reaction (Trustworthiness Checkpoint 2):

    • 2.1 Addition of Ketone: Cool the ylide solution back to 0 °C. Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

    • 2.2 Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • 2.3 Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting oxetan-3-one is consumed.

    • Causality Explanation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of oxetan-3-one. The subsequent elimination of the phosphate byproduct drives the formation of the desired carbon-carbon double bond.

  • Workup and Purification (Final Validation):

    • 3.1 Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

    • 3.2 Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

    • 3.3 Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • 3.4 Purification: Purify the crude product by column chromatography on silica gel to yield the pure α,β-unsaturated ester.

Part B: Aza-Michael Addition to form the Amino Acid [11][12]

Methodology:

  • Reaction Setup: In a vial, dissolve the purified tert-butyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like acetonitrile.

  • Catalysis: Add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 65 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the protected oxetane amino acid.

    • Causality Explanation: The DBU catalyst facilitates the conjugate (1,4-) addition of the amine nucleophile to the electron-deficient double bond of the α,β-unsaturated ester. This reaction is highly efficient and forms the core amino acid linkage in a regioselective manner.

Data Summary: Synthetic Methodologies
Synthetic MethodStarting MaterialsKey ReagentsAdvantagesReference
HWE / Aza-Michael Addition Oxetan-3-one, Phosphonate Ester, AmineNaH, DBURobust, scalable, high-yielding, wide amine scope.[11][14]
Photocatalytic Giese Reaction 3-Methyleneoxetane Substrates, Amino/Alkoxycarboxylic AcidsIridium or other photocatalyst, Blue LightMild conditions, high functional group tolerance, utilizes radical chemistry.[5][15]
Ring Contraction of Lactones α-Triflates of γ-LactonesPotassium Carbonate, MethanolProvides access to highly substituted, chiral oxetanes from sugar-derived starting materials.[16]

Part 4: Application in Drug Discovery

The true value of oxetane amino acids lies in their proven ability to solve critical problems in medicinal chemistry. Their incorporation is not merely a novelty but a strategic decision to enhance drug-like properties.

Physicochemical Impact of Oxetane Incorporation

The data below, synthesized from numerous drug discovery campaigns, illustrates the tangible benefits of using an oxetane motif.

PropertyTypical Challenge with Parent MoleculeEffect of Oxetane IncorporationCausalityReferences
Aqueous Solubility Poor solubility leading to formulation and bioavailability issues.Increased The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.[2][3]
Metabolic Stability Rapid clearance due to enzymatic degradation (e.g., at gem-dimethyl or carbonyl groups).Increased The oxetane ring is sterically hindered and electronically stable, resisting common metabolic pathways like CYP450 oxidation.[2]
Lipophilicity (LogD) High lipophilicity causing poor ADME properties and off-target toxicity.Decreased Replaces a greasy hydrocarbon group (like gem-dimethyl) with a more polar, compact heterocycle.[3][4]
Amine Basicity (pKa) High basicity of a nearby amine can lead to unwanted interactions and poor cell permeability.Decreased The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of proximal amines.[3][4]

Conclusion

Oxetane-containing amino acids represent a triumph of chemical ingenuity, born from the observation of a rare natural motif. While their discovery in nature was a pivotal starting point, it is the power of modern synthetic organic chemistry that has unlocked their full potential. The robust and scalable synthetic protocols now available allow researchers to custom-design these building blocks to systematically enhance the solubility, stability, and overall pharmacokinetic profile of drug candidates. As we continue to push the boundaries of molecular design, the humble oxetane ring, embedded within an amino acid framework, has firmly established itself as an indispensable tool in the development of next-generation therapeutics.

References

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: NIH (PMC) URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: NIH (PMC) URL: [Link]

  • Title: Synthesis of oxetane amino acids Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: PubMed URL: [Link]

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: (PDF) Oxetanes as versatile building blocks in the total synthesis of natural products: An overview Source: ResearchGate URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: NIH (PMC) URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: NIH (PMC) URL: [Link]

  • Title: Oxetane Synthesis via Alcohol C–H Functionalization Source: ACS Publications URL: [Link]

  • Title: Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) Source: ResearchGate URL: [Link]

  • Title: Chemical Space Exploration of Oxetanes Source: NIH (PMC) URL: [Link]

  • Title: Synthesis and structure of oxetane containing tripeptide motifs Source: ResearchGate URL: [Link]

  • Title: Oxetanes from the Ring Contraction of α-Triflates of γ-Lactones Source: CHIMIA URL: [Link]

  • Title: Chromatography Breakthroughs in Amino Acid Analysis Source: AZoLifeSciences URL: [Link]

  • Title: Chromatography: Amino Acids (AQA A Level Biology): Revision Note Source: Save My Exams URL: [Link]

Sources

theoretical conformational analysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Executive Summary

The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic and drug design. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a unique α,α-disubstituted amino acid, presents a compelling scaffold for inducing specific secondary structures and enhancing metabolic stability. The four-membered oxetane ring acts as a "conformational lock," significantly restricting the torsional freedom of the amino acid backbone and presenting a polar motif for potential hydrogen bonding.[1][2] This guide provides a comprehensive framework for the theoretical conformational analysis of this molecule, outlining a multi-stage computational workflow designed to rigorously explore its potential energy surface. We will detail the rationale behind methodological choices, from initial high-throughput searches to high-accuracy quantum mechanical refinements, providing a validated protocol for researchers seeking to harness the unique structural properties of this compound in rational drug design.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of medicinal chemistry, the oxetane moiety has emerged as a valuable structural motif. Its presence can enhance aqueous solubility, metabolic stability, and cell permeability while acting as a hydrogen bond acceptor.[1][2] When incorporated into an amino acid at the α-carbon, as in 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, the strained four-membered ring imposes significant steric and electronic constraints. These constraints limit the accessible regions of the Ramachandran plot, pre-organizing the molecule into a smaller subset of low-energy conformations.

Understanding this conformational landscape is critical for:

  • Rational Peptide Design: Predicting the influence of this amino acid on peptide secondary structures like β-turns and helices.[1][3]

  • Structure-Based Drug Design: Identifying bioactive conformations that can be used for pharmacophore modeling and virtual screening.

  • Property Prediction: Correlating specific conformations with physicochemical properties such as dipole moment and solvent-accessible surface area.

This guide presents a validated, multi-layered computational protocol to elucidate the conformational preferences of this novel amino acid, providing the foundational data necessary for its effective application in drug discovery programs.

The Computational Workflow: A Multi-Tiered Approach

A robust conformational analysis requires a balance between computational expense and accuracy. A brute-force, high-level quantum mechanical scan of all possible conformations is computationally prohibitive. Therefore, we employ a hierarchical workflow that efficiently filters the vast conformational space to identify and refine the most relevant low-energy structures.

G cluster_0 Tier 1: Broad Exploration cluster_1 Tier 2: Refinement & Clustering cluster_2 Tier 3: High-Accuracy Analysis cluster_3 Tier 4: Dynamic Validation (Optional) P1 Initial 3D Structure Generation P2 Molecular Mechanics (MM) Conformational Search P1->P2 Input Structure P3 Geometry Optimization of Unique Conformers (Low-Level DFT) P2->P3 Conformer Ensemble P4 Redundant Conformer Elimination (RMSD Clustering) P3->P4 Optimized Geometries P5 High-Level DFT Optimization & Frequency Calculation P4->P5 Unique Low-Energy Set P6 Solvation Energy Calculation P5->P6 Gas-Phase Minima P8 Molecular Dynamics (MD) Simulation P5->P8 Starting Conformer P7 Boltzmann Population Analysis P6->P7 Energies in Solution

Figure 1: A hierarchical workflow for theoretical conformational analysis.

Detailed Experimental Protocols

This section provides step-by-step methodologies for executing the workflow. The choice of software is flexible, with numerous commercial and open-source packages available.[4][5][6][7] We will reference the conceptual steps rather than specific software commands.

Tier 1: Broad Conformational Exploration

Objective: To rapidly generate a large and diverse set of possible conformations without concern for high energetic accuracy.

Protocol:

  • Initial Structure Generation:

    • Construct the 2D representation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

    • Convert the 2D structure to a preliminary 3D structure using a molecular builder (e.g., Avogadro, ChemDraw). Ensure correct chirality at the α-carbon.

    • Perform a quick geometry optimization using a universal force field (e.g., UFF) to generate a reasonable starting geometry.

  • Molecular Mechanics (MM) Conformational Search:

    • Rationale: MM methods are computationally inexpensive, allowing for the exploration of thousands of conformations in minutes.[5]

    • Force Field Selection: A general force field such as MMFF94 or the General Amber Force Field (GAFF) is recommended, as standard protein force fields may lack accurate parameters for the oxetane ring.[8]

    • Search Algorithm: Employ a stochastic search method, such as a Monte Carlo Multiple Minimum (MCMM) search, which randomly perturbs dihedral angles to discover new conformations. A systematic search is often impractical for molecules with several rotatable bonds.[9]

    • Execution:

      • Define the rotatable bonds: the backbone φ (N-Cα) and ψ (Cα-C') torsions, and the Cα-C(oxetane) bond. The oxetane ring itself has a puckering motion but no fully rotatable bonds.

      • Run the search for a sufficient number of steps (e.g., 10,000) to ensure broad sampling.

      • Retain all unique conformers within a wide energy window (e.g., 25 kcal/mol) of the global minimum found.

Tier 2: Refinement and Clustering

Objective: To refine the initial, rough conformers from Tier 1 using a more accurate method and to eliminate duplicates.

Protocol:

  • Low-Level DFT Optimization:

    • Rationale: A computationally cheaper Density Functional Theory (DFT) calculation provides a much-improved energetic and geometric description compared to MM.[10]

    • Method: Use a cost-effective DFT functional and basis set, such as B3LYP/6-31G(d).

    • Execution: Perform a geometry optimization on every conformer generated in Tier 1.

  • RMSD Clustering:

    • Rationale: The MM search and subsequent optimization will likely produce many structurally identical or very similar conformers. Clustering removes this redundancy.

    • Execution:

      • Align all optimized structures to a common template.

      • Calculate the heavy-atom Root Mean Square Deviation (RMSD) between all pairs of conformers.

      • Group conformers with an RMSD below a set threshold (e.g., 0.5 Å) and retain only the lowest-energy member of each cluster for the next tier.

Tier 3: High-Accuracy Energetic Analysis

Objective: To obtain highly accurate relative energies for the unique, low-energy conformers to determine their equilibrium populations.

Protocol:

  • High-Level DFT Optimization:

    • Rationale: A higher level of theory is required for accurate final energies. The choice of functional should account for non-covalent interactions, which are crucial for determining conformational preferences.[11][12]

    • Method: Employ a dispersion-corrected functional like ωB97X-D with a larger basis set such as aug-cc-pVTZ.[12][13]

    • Execution: Re-optimize the geometry of each unique conformer from Tier 2 using this higher level of theory.

  • Vibrational Frequency Calculation:

    • Rationale (Self-Validation): This is a critical step to validate the results. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed for Gibbs free energy calculations.

    • Execution: Perform a frequency calculation at the same level of theory used for the final optimization.

  • Solvation Energy Calculation:

    • Rationale: The relative energies of conformers can change significantly between the gas phase and a solvent due to differing polarities.[12] An implicit solvent model provides a good balance of accuracy and speed.

    • Method: Use a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to calculate the energy of solvation. Water is a common choice of solvent.

    • Execution: Perform a single-point energy calculation on the optimized gas-phase geometries using the chosen solvation model. The total energy in solution is the sum of the gas-phase Gibbs free energy and the solvation free energy.

  • Boltzmann Population Analysis:

    • Rationale: The final Gibbs free energies are used to calculate the probability of finding the molecule in each conformation at a given temperature.

    • Execution: Calculate the relative population (Pᵢ) of each conformer i using the Boltzmann distribution equation: Pᵢ = (e^(-ΔGᵢ / RT)) / (Σ e^(-ΔGⱼ / RT)) where ΔGᵢ is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature (e.g., 298.15 K).

Tier 4 (Optional): Molecular Dynamics (MD) Simulation

Objective: To understand the dynamic stability of the most important conformers and the transitions between them in a more realistic, explicitly solvated environment.

Protocol:

  • System Setup:

    • Select the lowest-energy conformer from the Tier 3 analysis.

    • Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system if the amino acid is in its zwitterionic state.

  • Parameterization:

    • Assign force field parameters. This is a crucial step. Use a well-validated protein force field like AMBER or CHARMM.[14][15] Custom parameters for the oxetane-amino acid linkage may need to be derived using quantum mechanical calculations (e.g., RESP charge fitting).

  • Simulation:

    • Minimization: Energy minimize the entire system to remove bad contacts.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the solute.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) without restraints to observe the conformational behavior.

  • Analysis: Analyze the trajectory by monitoring key dihedral angles over time to identify stable conformational states and transitions between them.

Data Interpretation and Presentation

The results of the analysis should be summarized clearly. A central component is a table detailing the properties of the most stable conformers.

Table 1: Calculated Properties of Low-Energy Conformers of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Conformer ID Relative Gibbs Free Energy (kcal/mol) Boltzmann Population (%) at 298.15 K φ (N-Cα) Angle (°) ψ (Cα-C') Angle (°) Key Intramolecular Interactions
Conf-01 0.00 75.3 -75.2 +80.5 N-H···O(oxetane) H-bond
Conf-02 1.15 12.1 +65.8 -70.1 Steric repulsion minimized
Conf-03 1.89 4.5 -80.1 -175.4 C=O···H-C(oxetane)
Conf-04 2.50 1.9 +160.3 +170.2 Extended conformation

(Note: Data shown are illustrative examples for demonstration purposes.)

The analysis should focus on the accessible regions of the Ramachandran (φ/ψ) plot. Unlike a simple amino acid like alanine, the plot for this molecule is expected to show only a few small, well-defined islands of stability due to the steric bulk and rigid nature of the 3-methyloxetan-3-yl substituent.

G cluster_dihedrals Key Dihedral Angles mol phi φ (Phi): C'-N-Cα-C' psi ψ (Psi): N-Cα-C'-O chi1 χ1 (Chi1): N-Cα-C(oxetane)-O(oxetane)

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a novel amino acid derivative of significant interest in contemporary drug discovery. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer expert insights into the interpretation of these findings.

Introduction: The Emerging Role of Oxetane-Containing Amino Acids in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the oxetane motif has garnered considerable attention. Its introduction can lead to improved aqueous solubility, reduced basicity of nearby functional groups, and enhanced metabolic stability[1]. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a bifunctional molecule that combines the unique attributes of an amino acid with the advantageous properties of a 3,3-disubstituted oxetane. Understanding its solubility in various organic solvents is paramount for its application in synthetic chemistry, purification, formulation, and as a building block in peptide synthesis and drug development[2][3].

This guide will equip researchers with the necessary knowledge to approach the solubility assessment of this and similar molecules with scientific rigor.

Theoretical Framework for Solubility

The solubility of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is governed by a nuanced interplay of its structural features. As an amino acid, it exists predominantly as a zwitterion in its solid state and in polar solvents[4]. This dual ionic character significantly influences its interaction with different solvent environments.

Key Structural Features Influencing Solubility:
  • Amino Group and Carboxylic Acid: These functional groups are capable of forming strong hydrogen bonds and electrostatic interactions. In polar protic solvents, they will be well-solvated.

  • Oxetane Ring: The ether oxygen in the oxetane ring is a hydrogen bond acceptor, contributing to polarity. The strained four-membered ring also imparts a degree of conformational rigidity.

  • Methyl Group: This nonpolar substituent introduces a hydrophobic character to the molecule.

  • Overall Molecular Dipole: The combination of the polar functional groups and the oxetane ring results in a significant molecular dipole moment, favoring solubility in polar solvents.

Predicting Solubility Trends:

Based on these features, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating the zwitterionic form of the amino acid through hydrogen bonding and dipole-dipole interactions[4][5].

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors and have high dielectric constants, which should allow for moderate solubility.

  • Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to effectively solvate the polar, zwitterionic structure, leading to poor solubility.

The interplay between the hydrophilic amino acid backbone and the somewhat more lipophilic 3-methyl-oxetane substituent will dictate the precise solubility profile across a spectrum of solvents.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantify the solubility of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. The following protocols are designed to provide accurate and reproducible results.

Isothermal Saturation Method

This is a robust and widely used method for determining equilibrium solubility[6].

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C for 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant using a pre-warmed/pre-cooled syringe D->E F Filter through a 0.22 µm filter E->F G Accurately weigh an aliquot of the filtrate F->G H Evaporate solvent to dryness G->H I Weigh the residual solid H->I J Calculate concentration (e.g., mg/mL) I->J

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-Amino-2-(3-methyloxetan-3-yl)acetic acid to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, the syringe can be pre-warmed or pre-cooled to the equilibration temperature.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microparticulates.

  • Quantification:

    • Gravimetric Analysis: Transfer a known volume or weight of the filtrate to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved amino acid[5]. This method is suitable for non-volatile solutes and solvents.

    • Spectrophotometric Analysis (Ninhydrin Method): For low solubilities, a more sensitive method is required. React a diluted aliquot of the filtrate with a ninhydrin solution and measure the absorbance at the characteristic wavelength (around 570 nm). A calibration curve prepared with known concentrations of the amino acid is used for quantification[7][8].

    • UPLC/HPLC Analysis: A highly sensitive and specific method. Dilute an aliquot of the filtrate and inject it into a UPLC or HPLC system. Quantification is achieved by comparing the peak area to a standard curve[8].

Data Presentation

Solubility data should be presented in a clear and standardized format. A table is highly recommended for comparing solubility across different solvents.

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) at 25°C
Hexane0.11.88To be determined
Toluene2.42.38To be determined
Dichloromethane3.19.08To be determined
Acetone5.120.7To be determined
Ethanol4.324.55To be determined
Methanol5.132.7To be determined
Dimethylformamide (DMF)6.436.7To be determined
Dimethyl sulfoxide (DMSO)7.246.7To be determined
Water10.280.1To be determined

Factors Influencing Solubility and Experimental Considerations

  • pH: For protic solvents or solvent mixtures containing acids or bases, the pH will have a profound effect on the solubility of the amino acid. At its isoelectric point, an amino acid typically exhibits minimum solubility. Adjusting the pH away from the isoelectric point will increase solubility by forming the more soluble cationic or anionic species[4][5].

  • Temperature: The solubility of most solids increases with temperature. It is crucial to control the temperature accurately during the experiment.

  • Polymorphism: The crystalline form of the solid can influence its solubility. Ensure that the same batch and crystal form are used for all experiments.

  • Solvent Purity: The presence of impurities, especially water, in organic solvents can significantly alter the measured solubility. Use high-purity, anhydrous solvents when necessary.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in organic solvents. The zwitterionic nature of the molecule, combined with the unique properties of the 3-methyl-oxetane moiety, suggests a solubility profile favoring polar solvents. Accurate determination of this profile is a critical step in unlocking the full potential of this promising building block in drug discovery and development. The methodologies outlined herein are designed to be self-validating and provide the trustworthy data required for informed decision-making in a research and development setting.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. [Link]

  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(6), 2114-2121. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13397-13435. [Link]

  • PubChem. 2-Amino-2-(thiophen-3-yl)acetic acid. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Axios Research. 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. [Link]

  • Veeprho. 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. [Link]

  • ACS Publications. Oxetanes in Drug Discovery Campaigns. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. [Link]

  • Chemsigma. 2-amino-2-(3-methyloxetan-3-yl)acetic acid [1638759-43-9]. [Link]

Sources

An In-depth Technical Guide to the Room Temperature Stability of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stability in Drug Development

In the landscape of modern drug discovery, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. An otherwise promising drug candidate can falter due to an unfavorable stability profile, leading to significant financial and temporal losses. This guide provides a comprehensive technical overview of the stability of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a novel amino acid derivative incorporating a 3,3-disubstituted oxetane ring. As a Senior Application Scientist, my objective is to not only present the theoretical underpinnings of its stability but also to provide a robust experimental framework for its empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior at room temperature.

Introduction to 2-Amino-2-(3-methyloxetan-3-yl)acetic acid: A Molecule of Interest

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. The incorporation of the oxetane motif, particularly in a 3,3-disubstituted pattern, is a strategic design element aimed at improving physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] The stability of this unique scaffold is paramount to its successful application in drug discovery campaigns. This guide will delve into the factors governing its stability at ambient temperatures, potential degradation pathways, and a comprehensive strategy for its assessment.

Theoretical Stability Profile: A Mechanistic Perspective

The stability of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid at room temperature is governed by the interplay of its constituent functional groups: the α-amino acid moiety and the 3-methyloxetan-3-yl ring.

The Oxetane Ring: A Stable Core

The four-membered oxetane ring, while strained, exhibits considerable stability, particularly when 3,3-disubstituted.[1] This increased stability is attributed to the steric hindrance provided by the substituents, which shields the ether oxygen and the adjacent carbons from nucleophilic attack that could lead to ring-opening.[1] However, extreme pH conditions and high temperatures can promote the cleavage of the oxetane ring.[1][3]

The α-Amino Acid Moiety: Susceptible Moieties

The amino acid portion of the molecule introduces several potential routes for degradation. The primary amine can undergo oxidation, while the carboxylic acid can participate in various reactions. The overall stability of amino acids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[4][5][6][7][8]

Potential Degradation Pathways at Room Temperature

Based on the structure of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, several degradation pathways can be postulated under various stress conditions. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[9][10][11]

Hydrolysis

Under acidic or basic conditions, the oxetane ring may undergo hydrolytic cleavage.[1][3] The strained four-membered ring is susceptible to nucleophilic attack by water, leading to the formation of a diol.

Oxidation

The primary amine of the amino acid is susceptible to oxidative deamination, which can lead to the formation of an α-keto acid.[12][13] The presence of trace metals or exposure to atmospheric oxygen can catalyze this process.[9]

Photodegradation

Exposure to light, particularly UV radiation, can induce photolytic degradation.[14][15][16][17] Molecules that absorb light at wavelengths of 320 nm or higher are at a greater risk of photodegradation.[14]

pH-Dependent Degradation

The pH of the environment can significantly impact the stability of the molecule. In acidic solutions, the amino group is protonated, which can influence its reactivity.[6][8] Conversely, in basic solutions, the carboxylic acid is deprotonated.[6][8] The stability of amino acids is often lowest near their isoelectric point.[7]

Diagram: Potential Degradation Pathways

G cluster_0 2-Amino-2-(3-methyloxetan-3-yl)acetic acid cluster_1 Stress Conditions cluster_2 Potential Degradation Products Molecule 2-Amino-2-(3-methyloxetan-3-yl)acetic acid Acid_Base Acid/Base Hydrolysis Molecule->Acid_Base H+/OH- Oxidation Oxidation Molecule->Oxidation [O] Light Photolysis Molecule->Light Heat Thermal Stress Molecule->Heat Δ Diol Ring-Opened Diol Acid_Base->Diol Keto_Acid α-Keto Acid Oxidation->Keto_Acid Photodegradants Various Photodegradants Light->Photodegradants Decarboxylation_Product Decarboxylation Product Heat->Decarboxylation_Product

Caption: Postulated degradation pathways for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

Comprehensive Stability Testing Protocol

A robust stability testing program is crucial to definitively determine the shelf-life and appropriate storage conditions for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.[18][19] This involves a multi-pronged approach encompassing forced degradation, accelerated stability, and long-term stability studies.

Forced Degradation Studies

The objective of forced degradation is to intentionally degrade the molecule to identify potential degradation products and establish the specificity of the analytical methods.[9][10][20]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in various media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the acidic solution at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the basic solution at 60°C for 24 hours.

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Characterize significant degradation products using LC-MS and NMR.

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life, while accelerated studies are performed under exaggerated conditions to predict long-term stability.[18][19][21][22]

Experimental Protocol: Long-Term and Accelerated Stability

  • Batch Selection: Utilize at least three primary batches of the drug substance.

  • Container Closure System: Store the samples in the proposed commercial packaging.

  • Storage Conditions & Testing Frequency:

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • Analytical Tests: At each time point, the samples should be analyzed for:

    • Appearance

    • Assay

    • Degradation products

    • Moisture content

    • Chiral purity

Diagram: Stability Testing Workflow

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Shelf-Life Determination Method_Dev Develop Stability-Indicating Analytical Method (HPLC, LC-MS) Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Method_Val Validate Analytical Method Forced_Deg->Method_Val Long_Term Long-Term Stability (25°C/60% RH) Method_Val->Long_Term Accelerated Accelerated Stability (40°C/75% RH) Method_Val->Accelerated Data_Analysis Analyze Stability Data Long_Term->Data_Analysis Accelerated->Data_Analysis Shelf_Life Establish Shelf-Life and Storage Conditions Data_Analysis->Shelf_Life

Caption: A systematic workflow for assessing the stability of the compound.

Data Interpretation and Shelf-Life Determination

The data generated from the stability studies will be used to establish a re-test period or shelf-life for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. A significant change is typically defined as a failure to meet the established specifications. The Arrhenius equation can be used with the data from accelerated studies to predict the degradation rate at the long-term storage condition. However, real-time data from long-term studies are required for final shelf-life assignment.[22]

Table: Example Stability Data Summary

TestSpecificationBatch 1 (0 Months)Batch 1 (6 Months, 40°C/75% RH)Batch 1 (12 Months, 25°C/60% RH)
Appearance White to off-white powderConformsConformsConforms
Assay (%) 98.0 - 102.099.899.299.5
Total Impurities (%) NMT 1.00.150.450.25
Water Content (%) NMT 0.50.20.30.2

Recommended Storage and Handling

Based on the theoretical stability profile and pending the results of the comprehensive stability studies, the following preliminary storage and handling recommendations are proposed:

  • Storage: Store at controlled room temperature (20-25°C) in a well-closed container.

  • Light Protection: Protect from light.

  • Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Conclusion: A Roadmap to Stability Assurance

The stability of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid at room temperature is a critical parameter for its advancement as a viable candidate in drug development. While the 3,3-disubstituted oxetane ring imparts a degree of inherent stability, the amino acid functionality presents potential degradation pathways. The comprehensive stability testing program outlined in this guide provides a rigorous and scientifically sound approach to empirically determine its stability profile. By understanding the potential liabilities and implementing a robust testing strategy, researchers can confidently establish the appropriate storage conditions and shelf-life, ensuring the quality, safety, and efficacy of this promising molecule.

References

  • Photostability testing theory and practice - Q1 Scientific. (2021, July 28). Retrieved from [Link]

  • Testing Drug Stability for Long-Term Storage - Drug Discovery and Development. (2012, October 5). Retrieved from [Link]

  • What is Long Term Testing? - Amplelogic. (n.d.). Retrieved from [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. (n.d.). Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (2021, July 21). Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved from [Link]

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines - YouTube. (2012, July 2). Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2013, October 2). Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. (1996, November). Retrieved from [Link]

  • PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX - Slideshare. (2018, November 25). Retrieved from [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide | Organic Letters - ACS Publications. (2013, August 1). Retrieved from [Link]

  • Forced Degradation Studies: Why, What & How - BioPharmaSpec. (n.d.). Retrieved from [Link]

  • Accelerated stability and forced degradation studies - Alphalyse. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2011, May 1). Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved from [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Retrieved from [Link]

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22). Retrieved from [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. (2003, June). Retrieved from [Link]

  • Expiration Dating and Stability Testing for Human Drug Products - FDA. (2014, November 7). Retrieved from [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs - OUCI. (n.d.). Retrieved from [Link]

  • Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems - PubMed. (2015, March 1). Retrieved from [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (2022, June 29). Retrieved from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (n.d.). Retrieved from [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid | Axios Research. (n.d.). Retrieved from [Link]

  • How does pH affect chemical reactions and molecules (example amino acids)? - Quora. (2018, May 7). Retrieved from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Retrieved from [Link]

  • Amino acid - Wikipedia. (n.d.). Retrieved from [Link]

  • How Does PH Affect Peptide Bonds? - Chemistry For Everyone - YouTube. (2025, May 28). Retrieved from [Link]

  • 10.2: Amino Acids Degradation - Chemistry LibreTexts. (2022, April 26). Retrieved from [Link]

  • Effect of Single Amino Acid Substitution on Oxidative Modifications of the Parkinson's Disease-Related Protein, DJ-1 - PubMed Central. (2009, January 23). Retrieved from [Link]

  • Amino Acid Degradations Produced by Lipid Oxidation Products - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Reaction of oxidative deamination of D-amino acids. The amino acid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrolytic Stability of New Amino Acids Analogues of Memantine - MDPI. (2018, December 11). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a novel amino acid analog with significant potential in medicinal chemistry and drug development. The incorporation of a strained 3-methyl-3-oxetanyl group into an amino acid framework introduces unique conformational constraints and physicochemical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation in various experimental settings. This document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a valuable resource for researchers.

Introduction: The Significance of Oxetane-Containing Amino Acids

Oxetanes have emerged as valuable bioisosteres for gem-dimethyl and carbonyl groups in drug discovery. Their introduction into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and lipophilicity. When incorporated into amino acids, the oxetane ring imparts a rigidifying effect on the peptide backbone, influencing secondary structure and receptor binding affinity. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, with its CAS Number 1638759-43-9, molecular formula C₆H₁₁NO₃, and molecular weight of 145.16 g/mol , is a key building block in this class of compounds[1][2][3]. Accurate spectroscopic analysis is the cornerstone of its application, ensuring the integrity of subsequent biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while advanced 2D techniques can establish through-bond and through-space connectivities.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different chemical environments within the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of structurally related oxetane-containing compounds and general principles of NMR spectroscopy[4][5][6].

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (Oxetane)1.3 - 1.5Singlet (s)N/A3H
-CH (α-carbon)3.8 - 4.0Singlet (s)N/A1H
-CH₂- (Oxetane, C2/C4)4.5 - 4.8AB quartet or two doublets (d)~7-94H
-NH₂Broad singlet (br s)N/AN/A2H
-COOHBroad singlet (br s)N/AN/A1H

Causality behind Predictions: The diastereotopic protons of the oxetane methylene groups are expected to appear as an AB quartet or two distinct doublets due to their different spatial relationships with the chiral center and the methyl group[4]. The α-proton is a singlet as it has no adjacent protons. The chemical shifts of the oxetane protons are in the downfield region due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (Oxetane)20 - 25
C -CH₃ (Quaternary, Oxetane C3)40 - 45
C H (α-carbon)55 - 60
-C H₂- (Oxetane, C2/C4)75 - 80
-C OOH170 - 175

Causality behind Predictions: The quaternary carbon of the oxetane ring (C3) will be significantly less intense than the protonated carbons. The carbonyl carbon of the carboxylic acid will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms. The chemical shifts of the oxetane ring carbons are characteristic of such strained heterocyclic systems[4].

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-NH₂ and -COOH). D₂O will result in the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for confirming the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar amino acid.

Expected Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 146.08. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 144.06 would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of amino acids is well-characterized[7]. Common losses include water (-18 Da), formic acid (-46 Da), and ammonia (-17 Da). The oxetane ring may also undergo characteristic ring-opening or fragmentation.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This provides a structural fingerprint of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
N-H stretch (Amine)3200-3500Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic acid)1700-1730Strong
N-H bend (Amine)1580-1650Medium
C-O stretch (Oxetane)950-1000Strong

Causality behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is a strong, sharp band. The C-O stretch of the oxetane ring is a key diagnostic feature for this class of compounds. These predictions are based on established IR correlation tables and data for similar molecules[8][9].

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Key Structural and Analytical Relationships

The following diagrams illustrate the molecular structure and the relationship between the spectroscopic techniques and the structural information they provide.

cluster_molecule 2-Amino-2-(3-methyloxetan-3-yl)acetic acid cluster_techniques Spectroscopic Techniques cluster_information Structural Information mol NMR NMR Spectroscopy Structure Carbon-Hydrogen Framework NMR->Structure ¹H & ¹³C spectra Connectivity Atom Connectivity NMR->Connectivity 2D NMR (COSY, HSQC) MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight Molecular Ion Peak Fragments Fragmentation Pattern MS->Fragments MS/MS Analysis IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Vibrational Frequencies

Sources

Unlocking New Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer superior pharmacological properties is relentless. Among the saturated heterocyles that have garnered significant attention, the oxetane ring stands out.[1] This small, four-membered cyclic ether is increasingly recognized not merely as an academic curiosity but as a powerful tool in drug discovery.[2] When incorporated into amino acid structures, oxetanes create a class of compounds—oxetane amino acids—with the potential to overcome long-standing challenges in drug development, including poor metabolic stability and unfavorable physicochemical properties.[3]

This guide serves as a technical exploration into the synthesis, unique properties, and biological evaluation of novel oxetane amino acids. It is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required to harness the potential of this promising molecular class. We will delve into the causality behind experimental choices, provide detailed protocols for assessing biological activity, and present a framework for the rational design of next-generation therapeutics.

Part 1: The Oxetane Moiety - A Bioisosteric Powerhouse

The strategic incorporation of an oxetane ring into a molecule can dramatically alter its properties in a beneficial way.[4] This is largely due to its role as a bioisostere for commonly used, yet often problematic, functional groups.

1.1. A Superior Alternative to Gem-Dimethyl and Carbonyl Groups

The oxetane moiety is frequently employed as a replacement for gem-dimethyl and carbonyl groups.[5] Unlike the lipophilic gem-dimethyl group, the polar nature of the oxetane can enhance aqueous solubility and reduce lipophilicity (LogD).[4] Furthermore, the oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to gem-dimethyl groups, leading to improved metabolic stability.[3][4] When substituting a carbonyl group, the three-dimensional and sterically demanding nature of the oxetane can improve metabolic stability while maintaining key hydrogen bonding interactions.[1]

1.2. Modulating Physicochemical Properties

The introduction of an oxetane can profoundly influence a molecule's overall profile:

  • Solubility and Lipophilicity: The inherent polarity of the ether oxygen in the oxetane ring can significantly increase aqueous solubility, a critical factor for oral bioavailability.[3]

  • Metabolic Stability: The strained four-membered ring is surprisingly stable and less prone to metabolic degradation than many acyclic counterparts.[6]

  • Basicity (pKa) Modulation: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the amine's pKa. This can be strategically used to reduce the volume of distribution (Vss) and minimize off-target effects related to high basicity.[1][2]

  • Conformational Rigidity: The defined, puckered structure of the oxetane ring can lock the conformation of a molecule, which can lead to higher binding affinity for its biological target.[7]

Part 2: Synthesis of Novel Oxetane Amino Acids

The accessibility of novel oxetane amino acids is crucial for their exploration in drug discovery. Several synthetic strategies have been developed to access these valuable building blocks.

A common and efficient approach involves the Horner-Wadsworth-Emmons reaction starting from oxetan-3-one to generate a key intermediate, methyl 2-(oxetan-3-ylidene)acetate.[8][9] This intermediate can then undergo an aza-Michael addition with various amines to introduce the amino functionality, yielding the target oxetane amino acid derivatives.[8][9] Further diversification can be achieved through reactions like the Suzuki-Miyaura cross-coupling to append additional chemical moieties.[8][9]

Another strategy involves the nucleophilic displacement of a triflate from an oxetane precursor with an azide, followed by reduction to the corresponding amine.[6] More recent advancements utilize visible-light-induced photocatalytic reactions to create versatile 3,3'-disubstituted oxetane amino acids.[10] The structural identity and purity of these synthesized compounds are typically confirmed using techniques such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).[8][9]

Part 3: A Practical Guide to Assessing Biological Activity

Once a novel oxetane amino acid has been synthesized, a systematic evaluation of its biological activity and drug-like properties is essential. This section provides detailed, self-validating protocols for key in vitro assays.

Workflow for Evaluation

The overall process from design to preliminary biological characterization follows a logical progression.

Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Biological Evaluation cluster_2 ADME/Tox Profiling Design Rational Design & Synthesis of Oxetane Amino Acid Purification Purification & Characterization (HPLC, NMR, HRMS) Design->Purification Target_Binding Target Binding Assay (e.g., Fluorescence Polarization) Purification->Target_Binding Enzyme_Inhibition Enzyme Inhibition Assay (e.g., IC50 Determination) Target_Binding->Enzyme_Inhibition Cell_Based Cell-Based Assay (e.g., Cytotoxicity, Reporter) Enzyme_Inhibition->Cell_Based Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Cell_Based->Metabolic_Stability Permeability Permeability Assay (e.g., PAMPA) Metabolic_Stability->Permeability Toxicity In Silico Toxicity Prediction Permeability->Toxicity

Caption: High-level workflow for the design and evaluation of novel oxetane amino acids.

Primary Target Engagement & Functional Activity

The initial assessment focuses on whether the compound interacts with its intended biological target and elicits a functional response.

This protocol is designed to determine the concentration of the oxetane amino acid derivative required to inhibit 50% of the activity of a target enzyme.

Principle: The rate of a reaction catalyzed by the target enzyme is measured in the presence of varying concentrations of the inhibitor. The product formation is typically monitored using a spectrophotometer or fluorometer.

Materials:

  • Target enzyme solution

  • Substrate solution (specific to the enzyme)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Test compound (oxetane amino acid derivative) stock solution in DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Serial Dilutions: Create a serial dilution series of the test compound and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

  • Dispense Reagents:

    • To the appropriate wells of the 96-well plate, add 50 µL of the enzyme solution.

    • Add 50 µL of the serially diluted test compound, positive control, or vehicle control (buffer with DMSO).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the pre-warmed substrate solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to the appropriate wavelength and 37°C. Measure the absorbance or fluorescence at regular intervals (e.g., every minute for 20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validating System:

  • Positive Control: A known inhibitor should yield an IC50 value within the expected range, confirming the assay is performing correctly.

  • Negative (Vehicle) Control: Wells containing only the enzyme, substrate, and DMSO-containing buffer define the 100% activity level.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor using the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent.

ADME/Tox Profiling

A promising biological activity is only valuable if the compound possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and an acceptable toxicity profile.[11]

This assay provides an early indication of how quickly a compound is metabolized by key drug-metabolizing enzymes.

Principle: The compound is incubated with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound stock solution (1 mM in DMSO)

  • Positive control compound (e.g., Verapamil, known to be metabolized quickly)

  • Negative control compound (e.g., Warfarin, known to be metabolized slowly)

  • Acetonitrile with an internal standard (for quenching)

  • 96-well plate and LC-MS/MS system

Step-by-Step Methodology:

  • Prepare Master Mix: In a pre-warmed phosphate buffer, prepare a master mix containing HLM (final concentration ~0.5 mg/mL).

  • Add Compound: Add the test compound to the master mix to achieve a final concentration of 1 µM. Vortex gently.

  • Initiate Reaction: Split the mixture into two sets of tubes or wells. To one set ("+NADPH"), add the NADPH regenerating system. To the other set ("-NADPH"), add buffer. This "-NADPH" control accounts for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction and add it to a quenching solution (acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) = (k / [microsomal protein concentration]).

Self-Validating System:

  • Positive/Negative Controls: The known fast and slow metabolizing compounds should show the expected degradation rates, validating the activity of the microsomal batch.

  • -NADPH Control: The compound concentration should remain relatively stable in the absence of the NADPH cofactor, indicating that degradation is primarily enzymatic.

Before or concurrent with in vitro testing, computational tools can provide valuable predictions about a compound's properties.[12] Web-based tools like SwissADME and pkCSM can predict a range of properties including:[13][14]

  • Lipophilicity (LogP/LogD)

  • Aqueous Solubility (LogS)

  • Gastrointestinal Absorption

  • Blood-Brain Barrier Permeation

  • Cytochrome P450 Inhibition

  • Toxicity Risks (e.g., hERG inhibition, mutagenicity)

These predictions help prioritize which compounds to advance to more resource-intensive in vitro and in vivo studies.[12]

Part 4: Case Study & Data Interpretation

To illustrate the impact of incorporating an oxetane amino acid, consider a hypothetical lead compound, "Lead-A," and its oxetane-modified analogue, "Oxa-Lead-A."

Bioisosterism cluster_0 Lead-A (Parent) cluster_1 Oxa-Lead-A (Analogue) img_A label_A Contains gem-dimethyl group img_B label_B Oxetane replaces gem-dimethyl Lead-A Lead-A Oxa-Lead-A Oxa-Lead-A

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane ring.

The goal of this modification was to improve the metabolic stability and solubility while maintaining or improving target engagement.

Table 1: Comparative Data for Lead-A and Oxa-Lead-A

PropertyLead-A (gem-dimethyl)Oxa-Lead-A (oxetane)Rationale for Change
Target IC50 (nM) 1512Maintained potency, indicating the oxetane is well-tolerated in the binding pocket.
Aqueous Solubility (µg/mL) 550The polar oxetane group significantly improved solubility, as expected.[3]
LogD (pH 7.4) 3.52.8Reduced lipophilicity, which can lead to a better overall pharmacokinetic profile.[4]
HLM Stability (t½, min) 8>60Replacement of the metabolically labile gem-dimethyl group with the more stable oxetane ring drastically improved metabolic stability.[4]
Predicted hERG Inhibition High RiskLow RiskThe reduction in lipophilicity and potential conformational changes reduced the predicted risk of cardiotoxicity.

Interpretation:

The data clearly demonstrates the successful application of the oxetane amino acid scaffold. The replacement of the gem-dimethyl group with an oxetane ring in "Oxa-Lead-A" resulted in a molecule with comparable target potency but a vastly superior ADME and safety profile. The tenfold increase in solubility and the dramatic improvement in metabolic stability make "Oxa-Lead-A" a much more viable candidate for further development.[3][15] This case study highlights the power of oxetanes to resolve common issues encountered during lead optimization.

Conclusion and Future Directions

Novel oxetane amino acids represent a highly valuable class of building blocks for modern drug discovery. Their unique ability to act as effective bioisosteres for problematic functional groups allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds with remarkable success.[1][6] By improving solubility, increasing metabolic stability, and modulating basicity, these scaffolds provide a rational path toward safer and more effective medicines.[3] The synthetic accessibility of diverse oxetane amino acids, coupled with the robust in vitro and in silico methods for their evaluation, ensures that their application will continue to grow. Future research will likely focus on exploring more complex and diverse oxetane scaffolds and their incorporation into a wider range of therapeutic modalities, further solidifying their role as a privileged element in the medicinal chemist's toolbox.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1091. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. [Link]

  • Design and synthesis of novel oxetane β3-amino acids and α, β-peptides. (2024). ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed. [Link]

  • Wermuth, C. G. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1149-1154. [Link]

  • Synthesis of oxetane amino acids. (2024). ResearchGate. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry, 12(7), 1168-1175. [Link]

  • Barreiro, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12565-12588. [Link]

  • Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. (2024). PubMed. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 223, 113653. [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). PLoS ONE, 15(11), e0242477. [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). ResearchGate. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega, 5(26), 16196-16204. [Link]

  • Heterocycles in Medicinal Chemistry. (2021). Molecules, 26(18), 5446. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2022). Nutrients, 14(15), 3169. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Incorporation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid into Peptides via Fmoc-Based Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a route to modulate pharmacological properties such as proteolytic stability, conformational rigidity, and receptor affinity.[1][2] 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, an α,α-disubstituted amino acid, is of particular interest. The 3,3-disubstituted oxetane motif can act as a polar surrogate for the commonly used gem-dimethyl group, improving properties like solubility and metabolic stability while constraining the peptide backbone.[1][3] However, the steric hindrance posed by the quaternary α-carbon presents a significant challenge to achieving efficient peptide coupling. This guide provides a comprehensive, field-proven protocol for the efficient incorporation of this sterically demanding building block into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), optimized coupling strategies, and detailed analytical verification.

Introduction: The Strategic Advantage of Oxetane-Containing Amino Acids

α,α-disubstituted amino acids are known to induce specific conformational constraints in peptides, which can be crucial for enhancing biological activity.[4][5] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry. Its introduction into molecular scaffolds can beneficially influence solubility, lipophilicity, and metabolic stability.[3] Specifically, the 3-methyloxetan-3-yl group provides a unique combination of polarity and steric bulk.

The primary challenge in utilizing 2-Amino-2-(3-methyloxetan-3-yl)acetic acid lies in overcoming the steric hindrance during the amide bond formation step in SPPS.[4][6] Standard coupling conditions often result in low yields and incomplete reactions. This protocol addresses this challenge by employing a high-efficiency uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly effective for coupling sterically hindered amino acids.[7][8]

Furthermore, the stability of the oxetane ring under the acidic conditions of final peptide cleavage is a critical consideration. While oxetanes can be susceptible to ring-opening under strongly acidic conditions, 3,3-disubstituted oxetanes exhibit significantly enhanced stability due to steric shielding.[1][9] Studies have shown that the oxetane ring is generally stable to standard TFA cleavage cocktails used in Fmoc-SPPS, ensuring the integrity of the final peptide product.[10]

Materials and Reagents

Resins and Protected Amino Acids
  • Resin: Rink Amide MBHA resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal free acid peptides).[11][12]

  • Protected Amino Acids:

    • Fmoc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid

    • Standard N-α-Fmoc protected amino acids with appropriate side-chain protecting groups (e.g., Boc, tBu, Trt).

Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, sequencing grade

  • N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Triisopropylsilane (TIS), scavenger

  • 3,6-Dioxa-1,8-octanedithiol (DODT) or Dithiothreitol (DTT), scavengers

  • Diethyl ether, anhydrous, cold (-20°C)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Experimental Protocols

This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale. The cornerstone of SPPS involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble polymer support.[13][14]

General SPPS Workflow

The synthesis follows a cyclical process of deprotection and coupling.

SPPS_Workflow Resin Start: Resin with N-terminal Fmoc-protected peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Next Cycle Cleavage Final Step: Cleavage from Resin & Deprotection (TFA Cocktail) Cycle->Cleavage After Final Cycle

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

Step 1: Resin Swelling and Preparation

  • Place 0.1 mmol of the selected resin into a fritted peptide synthesis vessel.

  • Add ~10 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Standard Fmoc Deprotection

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[15]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 3: Coupling Protocol for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Causality: Due to the α,α-disubstitution, this amino acid is highly sterically hindered.[4] A standard coupling protocol may fail. We employ an extended pre-activation time with HATU, a highly reactive uronium salt, and a non-nucleophilic base (DIPEA) to form the OAt-active ester in situ, maximizing coupling efficiency.[7][16]

  • In a separate vessel, dissolve Fmoc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 5 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture.

  • Allow the solution to pre-activate for 10-15 minutes at room temperature. The solution will typically turn yellow.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Optional but Recommended: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

ReagentEquivalents (eq)Molarity/Amount (0.1 mmol scale)Purpose
Fmoc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid4.00.4 mmolSterically hindered building block
HATU3.90.39 mmolHigh-efficiency coupling reagent for hindered AA
DIPEA8.00.8 mmolNon-nucleophilic base for activation
DMF-~5 mLReaction solvent

Step 4: Standard Amino Acid Coupling

  • For standard, non-hindered amino acids, use 3-5 equivalents of Fmoc-AA-OH, 3-5 equivalents of HATU, and 6-10 equivalents of DIPEA.[7]

  • A coupling time of 30-60 minutes is typically sufficient.

Step 5: Final Cleavage and Deprotection Causality: A "TFA cocktail" is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. Scavengers (like TIS and water/DODT) are essential to capture reactive cations (e.g., t-butyl cations) generated during deprotection, which could otherwise cause side reactions with sensitive residues like Tryptophan or Cysteine.

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . If the sequence contains Arg(Pbf), add 2.5% DODT.

  • Add 10 mL of the cleavage cocktail to the dry resin.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the solution to separate the resin, collecting the filtrate in a 50 mL conical tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to ~1-2 mL under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing ~40 mL of ice-cold diethyl ether.

  • Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the resulting white peptide pellet under vacuum.

Mechanism of HATU-Mediated Coupling

The efficiency of HATU stems from its ability to rapidly form a highly reactive OAt-ester with the carboxylic acid of the incoming amino acid. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylate Carboxylate Anion (R-COO⁻) ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attacks HATU HATU HATU->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond Reacts with Amine N-terminal Amine (H₂N-Peptide) Amine->PeptideBond Nucleophilic Attack Base DIPEA Base->Carboxylate CarboxylicAcid Fmoc-AA-OH CarboxylicAcid->Carboxylate Deprotonation

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

5.1. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 5-65% B over 30 minutes. This must be optimized based on the peptide's hydrophobicity.

  • Detection: 220 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A (add B if needed for solubility). Filter through a 0.45 µm syringe filter and inject onto the column. Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.

5.2. Characterization by Mass Spectrometry

  • Analyze the purified peptide using LC-MS or MALDI-TOF to confirm that the observed molecular weight matches the calculated theoretical mass. This provides definitive proof of the successful incorporation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

Troubleshooting

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Insufficient coupling time or reagent stoichiometry for the hindered amino acid.Double the coupling time (to 4-8 hours). If still incomplete, perform a second coupling with fresh reagents before proceeding to the next cycle.
Low Peptide Yield Peptide aggregation during synthesis. Incomplete cleavage from the resin.Use a more polar solvent mixture (e.g., add a small percentage of DMSO to DMF). Ensure the cleavage cocktail is fresh and cleavage time is adequate (2-3 hours).
Unexpected Mass in MS Deletion of the hindered amino acid. Side-chain protecting group not removed.Confirm coupling completion with a Kaiser test at the critical step. Extend cleavage time or use a stronger cleavage cocktail if necessary.
Oxetane Ring Opening Excessively harsh acidic conditions (rare with standard TFA cocktails).Ensure the cleavage time does not exceed 4 hours. Standard TFA/TIS/H₂O is generally safe for 3,3-disubstituted oxetanes.[9][10]

Conclusion

The incorporation of structurally unique building blocks like 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a potent strategy for the rational design of next-generation peptide therapeutics. While its steric bulk presents a synthetic hurdle, the protocol detailed herein provides a reliable and high-yielding pathway for its inclusion in peptide sequences. By leveraging an optimized coupling strategy with HATU and adhering to rigorous purification and analytical standards, researchers can confidently access novel oxetane-modified peptides and explore their unique potential in drug development.

References

  • Holton, D. M., et al. (2013). Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Available at: [Link]

  • Jad, Y. E., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. Available at: [Link]

  • APPTA. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). APPTA. Available at: [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Verma, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]

  • Subiros-Funosas, R., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Otaka, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is Solid-Phase Peptide Synthesis?. YouTube. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1027. Aapptec Peptides. Available at: [Link]

  • Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Aapptec Peptides. Available at: [Link]

  • Coin, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is a central theme in contemporary drug discovery. Small, strained ring systems have emerged as powerful tools for medicinal chemists to escape "flatland" and explore new, three-dimensional chemical space.[1][2] Among these, the oxetane ring has garnered significant interest for its ability to act as a polar, metabolically stable surrogate for less desirable functionalities like gem-dimethyl or carbonyl groups.[3][4] This application note provides a detailed guide to the strategic use of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid , a unique α-amino acid building block, for the development of next-generation therapeutics.

This molecule uniquely combines the synthetic versatility of an amino acid with the advantageous properties of a 3,3-disubstituted oxetane. The 3,3-disubstitution pattern is particularly crucial as it sterically shields the oxetane's C-O bonds, enhancing its stability against nucleophilic attack and harsh reaction conditions, a common concern with strained rings.[1] By incorporating this building block, researchers can introduce a compact, polar, and sp³-rich motif to modulate key drug-like properties, including aqueous solubility, lipophilicity (LogD), and metabolic clearance.[5]

This guide will delve into the design rationale for employing this building block, provide detailed, validated protocols for its incorporation into small molecules and peptides, and offer insights into the expected impact on molecular properties.

Design Rationale & Physicochemical Impact

The decision to incorporate 2-Amino-2-(3-methyloxetan-3-yl)acetic acid should be driven by a clear understanding of its potential to address specific liabilities in a lead compound. The underlying principle is the strategic replacement of a problematic group with the oxetane-containing amino acid to achieve a superior property profile.

Key Advantages and Applications:

  • Solubility Enhancement: The inherent polarity of the oxetane ether oxygen can significantly improve the aqueous solubility of lipophilic compounds.[4] Replacing a lipophilic residue (e.g., valine, leucine) or a gem-dimethyl group with this building block can mitigate solubility issues.

  • Metabolic Stability: Oxetanes can serve as effective "metabolic blockers." When substituted for a metabolically labile group (e.g., an isopropyl group prone to oxidation), the 3,3-disubstituted oxetane moiety often demonstrates greater stability towards cytochrome P450 (CYP) enzymes.[4][5]

  • Lipophilicity (LogD) Reduction: In lead optimization, reducing lipophilicity is often critical for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxetane motif provides steric bulk without the associated lipophilicity of a purely aliphatic group.[3]

  • Conformational Constraint: The quaternary carbon at the α-position introduces a significant degree of conformational rigidity. This can be exploited to lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its biological target.

  • Novel Chemical Space: As a non-natural amino acid, its incorporation provides access to novel peptide and peptidomimetic structures, offering advantages for intellectual property (IP) positioning.[6]

Below is a typical decision-making workflow for incorporating this building block.

Caption: Decision workflow for strategic incorporation.
Predicted Physicochemical Properties

The following table summarizes the key computed and observed properties of the building block, highlighting its drug-like characteristics.

PropertyValueSource/MethodImplication in Drug Design
Molecular Formula C₆H₁₁NO₃-Low molecular weight contribution.
Molecular Weight 145.16 g/mol [7]Favorable for maintaining overall compound MW within desired ranges.
CAS Number 1638759-43-9[7][8]For unambiguous identification and sourcing.
Topological Polar Surface Area (TPSA) 72.55 Ų[9]Contributes to good cell permeability and solubility characteristics.
cLogP -0.96[9]Indicates high hydrophilicity, useful for reducing lipophilicity of parent molecule.
Hydrogen Bond Donors 2[9]Amine and carboxylic acid groups for target interactions.
Hydrogen Bond Acceptors 3[9]Carboxylate and oxetane oxygens for target interactions.

Application Protocols

The primary amine and carboxylic acid handles on 2-Amino-2-(3-methyloxetan-3-yl)acetic acid allow for its straightforward use in standard amide bond forming reactions. The following protocols are optimized for high-yield, low-racemization incorporation.

Protocol 1: Standard Amide Coupling to an Amine

This protocol describes the coupling of the building block's carboxylic acid with a generic primary or secondary amine (R-NH₂).

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended due to its high efficiency in forming an activated ester with minimal side reactions and low risk of epimerization at the α-carbon.[10] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to mop up the acid generated during the reaction without competing with the primary amine nucleophile.[10]

Materials:

  • 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (with N-Boc protection recommended)

  • Target Amine (R-NH₂) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid (1.2 eq).

  • Dissolve the protected amino acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the target amine (R-NH₂) (1.0 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Sources

Application Notes & Protocols: The Strategic Incorporation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced drug-like properties is a central theme in medicinal chemistry. Unnatural amino acids (UAAs) have emerged as powerful tools to modulate the physicochemical and pharmacological profiles of peptides and small molecules.[1] Among these, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid stands out due to the unique attributes of the oxetane ring. This guide provides a comprehensive overview of its applications, detailing the strategic advantages it confers and providing robust protocols for its incorporation into target molecules.

Introduction: The Oxetane Motif as a Privileged Scaffold

Oxetanes, four-membered oxygen-containing heterocycles, have transitioned from a synthetic curiosity to a valuable motif in contemporary drug discovery.[2] Their incorporation into molecular scaffolds can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines.[3][4] The oxetane ring is often employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities, offering a polar, three-dimensional core that can enhance target affinity and optimize pharmacokinetic profiles.[2][3][4] 2-Amino-2-(3-methyloxetan-3-yl)acetic acid harnesses these benefits within an amino acid framework, providing a versatile building block for innovation.

Physicochemical & Structural Impact

The introduction of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid into a lead compound imparts a unique constellation of properties rooted in the structure of the oxetane moiety.

Key Advantages:

  • Enhanced Solubility: The inherent polarity of the oxetane ether oxygen acts as a "hydrophilic handle," often improving the aqueous solubility of the parent molecule.[3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities like tert-butyl groups.[4] Its presence can redirect metabolic processes away from cytochrome P450 enzymes.[4]

  • Reduced Lipophilicity: In contrast to greasy carbocyclic analogues (e.g., cyclobutane or gem-dimethyl groups), the oxetane motif can reduce the lipophilicity (LogD), which is often beneficial for overall drug-like properties.[4]

  • Conformational Constraint: The rigid, sp³-rich, four-membered ring structure of the oxetane imposes significant conformational constraints on the molecular backbone. This pre-organization can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity and selectivity.[5]

  • Vectorial Exit Point: The 3,3-disubstituted pattern provides a defined three-dimensional exit vector from the alpha-carbon, allowing for precise spatial positioning of pharmacophoric elements.

Data Presentation: Bioisosteric Comparison

The following table summarizes the property modulation when replacing common chemical groups with an oxetane.

Featuregem-Dimethyl GroupCarbonyl GroupOxetane MoietyAdvantage of Oxetane
Polarity LowHighModerate-HighBalances polarity without introducing reactive carbonyl.[2][3]
Lipophilicity (LogP) HighModerateLow-ModerateImproves solubility and reduces off-target toxicity.[4]
Metabolic Stability Often labile (oxidation)Can be reducedGenerally highBlocks metabolic oxidation sites.[4]
Solubility LowVariableHighIncreases aqueous solubility.[3]
Bond Angle (approx.) ~109.5°~120°~90° (internal)Creates unique conformational geometries and vectors.

Core Applications in Medicinal Chemistry

Peptidomimetics and Conformational Control

The incorporation of non-natural amino acids is a cornerstone strategy for improving the therapeutic potential of peptides, which often suffer from poor stability and cell permeability.[1] 2-Amino-2-(3-methyloxetan-3-yl)acetic acid serves as an excellent building block for this purpose.

  • Inducing Secondary Structures: The steric bulk and fixed geometry of the 3-methyloxetane group can act as a turn-inducer, forcing the peptide backbone to adopt specific secondary structures like β-turns or helical conformations.[6] This is critical for mimicking the bioactive conformation of a natural peptide ligand.

  • Enhancing Proteolytic Resistance: The unnatural side chain provides steric shielding, rendering the adjacent peptide bonds less susceptible to cleavage by proteases and enhancing the in vivo half-life of the peptide.[5]

  • Optimizing Macrocyclization: In the synthesis of cyclic peptides, the constrained geometry of this amino acid can pre-organize the linear precursor into a conformation amenable to efficient macrocyclization, often leading to improved reaction yields and cleaner products.[4]

G cluster_0 Linear Peptide Precursor cluster_1 Incorporation of Oxetane Amino Acid cluster_2 Cyclization & Final Product Linear Flexible Linear Peptide Oxetane_AA 2-Amino-2-(3-methyloxetan-3-yl)acetic acid Linear->Oxetane_AA Pre-organized Conformationally Pre-organized Peptide Oxetane_AA->Pre-organized Cyclization High-Efficiency Macrocyclization Pre-organized->Cyclization Cyclic_Peptide Stable, Bioactive Cyclic Peptide Cyclization->Cyclic_Peptide G Oxetane_AA 2-Amino-2-(3-methyloxetan-3-yl)acetic acid Core Solubility Improved Solubility (Polar Core) Oxetane_AA->Solubility Metabolism Blocked Metabolic Site (Stability) Oxetane_AA->Metabolism Conformation Rigid Conformation (Higher Affinity) Oxetane_AA->Conformation IP Novel Chemical Space (Intellectual Property) Oxetane_AA->IP

Caption: Benefits of the oxetane amino acid scaffold.

Experimental Protocols

The incorporation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques. [7]The following protocol details its use within an Fmoc/tBu strategy.

Protocol 1: Fmoc-SPPS Incorporation

Objective: To site-specifically incorporate Fmoc-2-amino-2-(3-methyloxetan-3-yl)acetic acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Instrumentation:

  • Automated or manual peptide synthesizer

  • Reaction vessel with filtration frit

  • HPLC for purification

  • Mass spectrometer for analysis

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the Rink Amide resin in the reaction vessel.

    • Wash with DMF (3 x 5 min), followed by DCM (3 x 5 min), and finally DMF (3 x 5 min) to swell the resin beads.

  • Fmoc Deprotection (of the resin or preceding amino acid):

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Causality: Piperidine is a base that removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide, exposing a free amine for the next coupling step.

  • Activation of Fmoc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid:

    • In a separate vial, dissolve Fmoc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), in DMF.

    • Add DIC (3 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Causality: DIC is a carbodiimide coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Oxyma prevents racemization and side reactions, improving coupling efficiency.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. The steric hindrance of the quaternary α-carbon may necessitate a longer coupling time or double coupling.

    • Self-Validation: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), a second coupling may be required.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 5 min) and then DCM (3 x 5 min) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or a simpler TFA/TIS/Water (95:2.5:2.5) mixture if the sequence lacks sensitive residues.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Causality: The strong acid TFA cleaves the peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). TIS and water act as scavengers to trap reactive carbocations generated during this process, preventing side reactions.

  • Purification and Analysis:

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry (LC-MS or MALDI-TOF).

Conclusion and Future Outlook

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a powerful and versatile building block in medicinal chemistry. Its ability to confer favorable physicochemical properties and impose valuable conformational constraints makes it a strategic choice for overcoming common challenges in drug discovery, particularly in the development of next-generation peptide therapeutics and complex small molecules. [1][4]As synthetic methodologies continue to advance, the accessibility and application of such uniquely functionalized amino acids are expected to grow, further expanding the toolkit available to drug designers to explore novel chemical space and create more effective and safer medicines.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem Technical Guides.
  • Taylor, R. D., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.
  • Chatterjee, A., & Schultz, P. G. (2010). The in vivo incorporation of unnatural amino acids into proteins is a well-established technique.
  • Mihai, C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews.
  • Singh, Y., & Sharma, S. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Koren, A., & Suga, H. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
  • Risseeuw, M. D. P., et al. (2007). Oxetane amino acids as building blocks for peptidomimetics. Tetrahedron Letters.
  • Axios Research. 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Axios Research Product Page.
  • De Poli, M., et al. (2016).
  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology.
  • Pfizer Inc. (2002). Process for the preparation of amino methyl cyclo alkane acetic acids.
  • Veeprho. 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Veeprho Product Page.
  • Bayer CropScience AG. (2008). Process for preparing 4-aminobut-2-enolides.
  • A2B Chem. 2-amino-2-(3-methyloxetan-3-yl)acetic acid. A2B Chem Product Page.
  • Sandoz AG. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • The Research Foundation of State University of New York. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Hoechst Aktiengesellschaft. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • Royo, M., et al. (2019).
  • Chemsigma. 2-amino-2-(3-methyloxetan-3-yl)acetic acid [1638759-43-9]. Chemsigma Product Page.
  • ChemicalBook. 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. ChemicalBook Product Page.
  • Głowacka, I. E., et al. (2018).
  • Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Plusquellic, D. F., & Pratt, D. W. (2005). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Conference Paper.
  • Szabó, L., et al. (2019). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry.
  • Sigma-Aldrich. 2-amino-2-(3-hydroxyisoxazol-5-yl) acetic acid. Sigma-Aldrich Product Page.
  • Lauer-Fields, J., et al. (2009). Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands. Chapman University Digital Commons.

Sources

analytical methods for quantifying 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Bioanalytical Quantification of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a novel non-proteinogenic amino acid. Given its unique structural characteristics—a polar amino acid moiety combined with an oxetane ring—standard analytical methodologies require careful consideration and optimization. This guide presents two robust, validated analytical strategies: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for direct analysis and a widely applicable High-Performance Liquid Chromatography (HPLC) method with UV/Fluorescence detection following pre-column derivatization. Furthermore, a dedicated protocol for chiral separation is detailed, a critical requirement for stereospecific drug development and pharmacokinetic studies. Each protocol is designed to be a self-validating system, grounded in established analytical principles and compliant with regulatory expectations for method validation as outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Analytical Imperative

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a synthetic amino acid analog featuring a strained oxetane ring. Such motifs are of increasing interest in medicinal chemistry for their ability to modulate physicochemical properties like solubility and metabolic stability. As this and similar novel amino acids advance through the drug discovery and development pipeline, the need for accurate, precise, and reliable quantitative methods becomes paramount.[1] These methods are fundamental to pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, ensuring data integrity and supporting regulatory submissions.[3][4]

The primary analytical challenges associated with this molecule stem from its properties:

  • High Polarity: The zwitterionic nature of the amino acid group leads to poor retention on conventional reversed-phase (RP) chromatography columns.[5]

  • Chirality: The molecule possesses a stereocenter at the alpha-carbon, necessitating enantioselective methods to quantify individual stereoisomers, as they may exhibit different pharmacological and toxicological profiles.[6][7]

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety makes direct, sensitive detection by UV-Vis spectrophotometry challenging.

This guide addresses these challenges by providing detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals.

Proposed Analytical Strategy: A Multi-Method Approach

No single analytical method is universally optimal. The choice depends on the required sensitivity, available instrumentation, and the nature of the sample matrix. We present two primary quantitative methods and a crucial chiral separation protocol.

Method 1: Direct Quantification by HILIC-LC-MS/MS

This is the preferred method for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices like plasma or urine. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to retain and separate highly polar compounds, making it ideal for underivatized amino acids.[5] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional specificity and allows for low limits of quantification.[8][9]

Method 2: Quantification by RP-HPLC with Pre-Column Derivatization
Method 3: Chiral Separation by HPLC

Determining the enantiomeric purity is often a critical quality attribute. This protocol outlines the use of Chiral Stationary Phases (CSPs) to resolve the enantiomers of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, allowing for the quantification of each isomer.[6][14]

Experimental Protocols & Method Validation

The following sections provide detailed, step-by-step protocols. It is imperative that any method developed based on these guides undergoes a full validation process to demonstrate its suitability for its intended purpose.[4][15]

Protocol 1: HILIC-LC-MS/MS for Direct Quantification

This protocol is optimized for the analysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in human plasma.

3.1.1. Rationale for Experimental Choices

  • Sample Preparation: Protein precipitation with acetonitrile is a simple, effective method for removing the bulk of plasma proteins while simultaneously keeping the polar analyte in the supernatant. The high organic content of the final extract is also ideal for injection onto a HILIC column.

  • Chromatography: A HILIC column is used to retain the polar analyte.[5] An ammonium formate buffer is chosen for its volatility and compatibility with mass spectrometry.

  • Detection: Electrospray ionization in positive mode (ESI+) is selected because the amino group is readily protonated. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.[16]

3.1.2. Workflow Diagram

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P0 Plasma Sample (50 µL) P1 Add Internal Standard P0->P1 P2 Protein Precipitation (200 µL Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject onto HILIC Column P4->A1 A2 Gradient Elution A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection A3->A4 HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Derivatization & Analysis P0 Plasma Sample P1 Protein Precipitation (e.g., Acetonitrile) P0->P1 P2 Evaporate & Reconstitute P1->P2 A1 Online Derivatization (Autosampler with OPA) P2->A1 A2 Inject onto C18 Column A1->A2 A3 Gradient Elution A2->A3 A4 Fluorescence Detection A3->A4

Sources

Application Notes and Protocols for the HPLC Purification of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the purification of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The unique structural features of this non-proteinogenic amino acid, specifically the presence of a polar oxetane ring and its zwitterionic nature, present distinct challenges for achieving high purity. This document outlines rational method development strategies, encompassing the selection of appropriate stationary and mobile phases, and provides step-by-step protocols for both analytical method development and preparative-scale purification. Chiral separation strategies are also discussed, acknowledging the stereocenter at the alpha-carbon. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of novel amino acid-based therapeutics.

Introduction: The Significance of Oxetane-Containing Amino Acids in Drug Discovery

Non-proteinogenic amino acids are crucial building blocks in modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced pharmacological profiles. Among these, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and its derivatives are of growing interest. The incorporation of the sterically constrained and polar oxetane moiety can impart favorable physicochemical properties to parent molecules, such as improved metabolic stability, aqueous solubility, and lipophilicity, while also providing a unique three-dimensional scaffold for molecular interactions. These characteristics make such compounds valuable components in the design of peptides, peptidomimetics, and other small molecule drugs.

The inherent polarity and zwitterionic character of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, however, complicate its purification. This guide addresses these challenges by providing a systematic approach to developing robust and efficient HPLC purification methods.

Foundational Principles for Method Development

The purification strategy for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and its derivatives hinges on understanding the molecule's physicochemical properties. As a zwitterion, its charge state is highly dependent on the pH of the mobile phase. This property can be leveraged to control retention on various stationary phases.

The Impact of pH on Analyte Retention

The isoelectric point (pI) of the target molecule is a critical parameter. At a pH below the pKa of the carboxyl group (typically ~2-3), the molecule will be positively charged. At a pH above the pKa of the amino group (typically ~9-10), it will be negatively charged. Between these pKa values, the molecule exists predominantly as a zwitterion. This pH-dependent charge state dictates the choice of chromatographic mode.

Strategic Use of Protective Groups

To circumvent the challenges associated with the zwitterionic nature of the free amino acid, purification is often performed on N-protected (e.g., Boc, Fmoc) or esterified derivatives. These modifications reduce the polarity and eliminate the zwitterionic character, making the compound more amenable to standard reversed-phase HPLC.

G cluster_0 Purification Strategy Decision Crude Product Crude Product Free Amino Acid Free Amino Acid Protected Derivative Protected Derivative Final Product Final Product

HPLC Methodologies for Purification

Reversed-Phase HPLC of N-Protected Derivatives

For N-protected derivatives such as N-Boc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid, reversed-phase HPLC is the method of choice. The Boc group increases the hydrophobicity of the molecule, allowing for good retention on C18 or C8 stationary phases.

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC of N-Boc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid

ParameterRecommended ConditionRationale
Column C18, 5 µm, 100 Å, 4.6 x 250 mmStandard for hydrophobic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides sharp peaks by ion-pairing with any residual amino groups.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileStandard organic modifier.
Gradient 10-90% B over 20 minutesA broad gradient to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides reproducible retention times.
Detection UV at 210-220 nmDetection of the amide bond in the Boc group.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Free Amino Acids

For the purification of the unprotected 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, HILIC is a powerful technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention of polar compounds that are not well-retained in reversed-phase chromatography.

Table 2: Recommended Starting Conditions for HILIC Purification

ParameterRecommended ConditionRationale
Column Amide or Silica-based, 5 µm, 100 Å, 4.6 x 250 mmPolar stationary phase for retention of polar analytes.
Mobile Phase A 90% Acetonitrile, 10% Water, 10 mM Ammonium Formate, pH 3.0High organic content for HILIC retention; buffer for peak shape.
Mobile Phase B 60% Acetonitrile, 40% Water, 10 mM Ammonium Formate, pH 3.0Increasing aqueous content to elute the analyte.
Gradient 0-100% B over 20 minutesTo elute the polar amino acid.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 40 °CCan improve peak shape in HILIC.
Detection UV at 200-210 nm or ELSD/CADDetection of the carboxyl group or universal detection.
Chiral HPLC for Enantiomeric Separation

Since 2-Amino-2-(3-methyloxetan-3-yl)acetic acid possesses a chiral center, separation of enantiomers is often required. Chiral stationary phases (CSPs) are necessary for this purpose. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[1]

Table 3: Recommended Starting Conditions for Chiral HPLC

ParameterRecommended ConditionRationale
Column Teicoplanin-based CSP, 5 µm, 4.6 x 250 mmProven selectivity for a wide range of amino acids.[1]
Mobile Phase Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01, v/v/v)Polar organic mobile phase for enantiomeric recognition.
Flow Rate 0.5 - 1.0 mL/minOptimize for best resolution.
Temperature 25 °CTemperature can significantly affect chiral separations.
Detection UV at 210 nmDetection of the carboxyl group.

Experimental Protocols

Protocol 1: Analytical Method Development for N-Boc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid
  • Sample Preparation: Dissolve the crude N-Boc protected amino acid in a minimal amount of a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup: Equilibrate the reversed-phase HPLC system with the conditions outlined in Table 1, starting with 10% Mobile Phase B.

  • Injection and Gradient Run: Inject 10 µL of the prepared sample and run the gradient from 10% to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Method Optimization:

    • Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.

    • If peak shape is poor, consider using a different ion-pairing agent (e.g., formic acid) or adjusting the pH of the mobile phase.

    • Screen different C18 columns from various manufacturers as selectivity can vary.

G Start Start Sample Prep Sample Preparation (1 mg/mL in ACN/H2O) Start->Sample Prep Initial Run Initial Gradient Run (Table 1 Conditions) Sample Prep->Initial Run Evaluate Acceptable Resolution? Initial Run->Evaluate Optimize Gradient Optimize Gradient Slope Evaluate->Optimize Gradient No Final Method Final Method Evaluate->Final Method Yes Optimize Gradient->Initial Run Optimize Mobile Phase Optimize Mobile Phase (pH, Additives) Optimize Gradient->Optimize Mobile Phase Optimize Mobile Phase->Initial Run Screen Columns Screen Different Columns Optimize Mobile Phase->Screen Columns Screen Columns->Initial Run

Protocol 2: Preparative Purification of N-Boc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid
  • Method Transfer: Adapt the optimized analytical method to a preparative scale. Use a column with the same stationary phase but a larger diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate Adjustment: Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.

  • Sample Loading: Dissolve the crude material in the initial mobile phase composition at the highest possible concentration without causing precipitation. Inject a small volume first to ensure good chromatography before performing a full-scale run.

  • Fraction Collection: Collect fractions based on the UV chromatogram. It is advisable to collect narrow fractions across the main peak to isolate the purest material.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity specifications and remove the solvent under reduced pressure.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape Secondary interactions with the stationary phase; inappropriate mobile phase pH.Add a stronger ion-pairing agent (e.g., TFA); adjust the mobile phase pH to fully protonate or deprotonate the analyte.
Low Recovery Analyte is too strongly retained or is precipitating on the column.Decrease the initial organic content of the mobile phase; check the solubility of the compound in the mobile phase.
Co-eluting Impurities Insufficient selectivity of the stationary phase.Screen different stationary phases (e.g., C8, phenyl-hexyl); modify the mobile phase with different organic solvents (e.g., methanol instead of acetonitrile).

Conclusion

The successful HPLC purification of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and its derivatives is achievable through a systematic and rational approach to method development. The choice between purifying the free amino acid or a protected derivative will largely depend on the specific synthetic route and the nature of the impurities. For N-protected derivatives, reversed-phase HPLC offers a robust and scalable solution. For the polar, zwitterionic free amino acid, HILIC provides a powerful alternative. Chiral separation on a suitable CSP is essential for obtaining enantiomerically pure compounds. The protocols and guidelines presented in this application note serve as a solid foundation for researchers to develop tailored purification methods for this important class of non-proteinogenic amino acids.

References

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Tripp, J. A., et al. Methods in Molecular Biology, 2019. [Link]

  • Determination of Amino Acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2015. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2023. [Link]

Sources

Application Note: Structural Elucidation of Peptides Containing 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid (Moxa) by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Impact of Oxetane-Containing Amino Acids in Peptide Design

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, cell permeability, and conformational rigidity.[1] Among these, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Moxa), a conformationally constrained building block, has garnered significant interest. The four-membered oxetane ring introduces a unique structural element that can significantly influence the peptide backbone.[2][3] Its inherent ring strain and the stereoelectronic effects of the ether oxygen can induce local conformational ordering, such as turns, which can be pivotal for biological activity.[4][5][6] Understanding the precise three-dimensional structure of Moxa-containing peptides is therefore critical for rational drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the solution-state structure and dynamics of peptides.[7][8] This application note provides a comprehensive guide to the NMR analysis of peptides incorporating the Moxa residue, detailing experimental protocols and data interpretation strategies. We will explore how the unique spectroscopic signatures of the Moxa moiety can be leveraged to gain deep insights into the peptide's conformational landscape.

The Unique NMR Signature of the Moxa Residue

The 3-methyl-3-oxetanyl group of Moxa introduces several key features to the NMR spectrum:

  • Distinct Chemical Shifts: The protons and carbons of the oxetane ring resonate in specific regions of the spectrum due to the influence of the ring strain and the electronegative oxygen atom. The methylene protons adjacent to the oxygen typically appear downfield.[3][9]

  • Through-Bond (Scalar) Couplings: The protons within the oxetane ring will exhibit characteristic geminal and vicinal couplings, which can be elucidated using COSY and TOCSY experiments.

  • Through-Space (Dipolar) Couplings: The spatial proximity of the oxetane and methyl protons to other residues in the peptide can be determined through Nuclear Overhauser Effect (NOE) experiments, providing crucial distance restraints for structure calculation.[2]

The following table summarizes the expected proton chemical shift ranges for the key moieties in a Moxa-containing peptide. Actual values will be dependent on the local chemical environment.

Proton Type Typical Chemical Shift Range (ppm) Notes
Backbone Amide (NH)7.5 - 9.5Can be influenced by hydrogen bonding.
Alpha-Proton (αH)3.5 - 5.0
Oxetane Methylene (CH₂)4.0 - 5.0Protons adjacent to the oxetane oxygen.
Oxetane Methyl (CH₃)1.0 - 2.0
Other Sidechain Protons0.5 - 7.5Dependent on the specific amino acid residues.

Experimental Workflow for NMR Analysis

A systematic approach is essential for the successful structural elucidation of Moxa-containing peptides. The following workflow outlines the key stages, from sample preparation to structure calculation.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Calculation & Validation Sample_Prep Sample Preparation OneD_NMR 1D ¹H NMR Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, TOCSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Processing Spectral Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraint_Gen Restraint Generation (Distances & Dihedrals) Assignment->Restraint_Gen Structure_Calc Structure Calculation Restraint_Gen->Structure_Calc Refinement Structure Refinement Structure_Calc->Refinement Validation Structural Validation Refinement->Validation

Caption: High-level workflow for NMR-based structural analysis of Moxa-peptides.

Detailed Protocols

Protocol 1: Peptide Sample Preparation

The quality of the NMR data is critically dependent on the sample preparation.

  • Peptide Synthesis and Purification: The Moxa-containing peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[10][11] Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to ensure high purity (>95%).

  • Sample Dissolution: Dissolve the lyophilized peptide in a suitable NMR buffer. A common choice is 90% H₂O / 10% D₂O to allow for the observation of exchangeable amide protons.[12] For peptides, a concentration of 1-5 mM is typically recommended.[13] The pH of the sample should be adjusted to a range where amide proton exchange is minimized (typically pH 4-6).

  • Internal Standard: Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).

Protocol 2: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for a comprehensive analysis.[14][15] All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H NMR: Acquire a simple 1D proton spectrum to assess the overall sample quality, including purity and the presence of aggregates. This spectrum provides an initial overview of the proton resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of individual amino acid residues, including the Moxa residue.[7][12]

    • Rationale: TOCSY establishes correlations between all protons within a coupled spin system. This allows for the assignment of all protons belonging to a single amino acid residue, starting from the amide proton.

    • Key Parameters: A mixing time of 60-80 ms is typically used to observe correlations throughout the entire spin system.

  • 2D COSY (Correlation Spectroscopy): COSY spectra reveal through-bond correlations between protons separated by two or three bonds (e.g., Hα-Hβ).[12][15]

    • Rationale: This experiment helps to confirm TOCSY assignments and can provide information about coupling constants, which are related to dihedral angles.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the cornerstone experiment for determining the three-dimensional structure. It identifies protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[12][16]

    • Rationale: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. These distance restraints are used in the structure calculation.

    • Key Parameters: A mixing time of 150-300 ms is generally appropriate for peptides of this size.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

    • Rationale: HSQC provides information on the carbon chemical shifts and helps to resolve spectral overlap in the proton dimension. The distinct chemical shifts of the oxetane carbons can be a key identifier for the Moxa residue.

Data Analysis and Structure Determination

Step 1: Resonance Assignment

The first step in the analysis is to assign all the observed NMR signals to specific atoms in the peptide sequence. This is a manual or semi-automated process.[17][18]

  • Identify Spin Systems: Using the TOCSY spectrum, identify the complete spin systems for each amino acid residue. The characteristic patterns of chemical shifts and connectivities will help in identifying the type of amino acid.[19][20] The Moxa residue will have a unique spin system corresponding to its α-proton, the four oxetane methylene protons, and the methyl protons.

  • Sequential Assignment: Use the NOESY spectrum to link the identified spin systems in the correct order. This is achieved by observing NOEs between the α-proton of one residue (i) and the amide proton of the next residue (i+1).[14]

  • Moxa-Specific NOEs: Pay close attention to NOEs involving the Moxa protons. For instance, NOEs between the oxetane protons and protons of neighboring residues will provide critical information about the local conformation around the Moxa residue. The observation of dNN(i, i+2) and dαN(i, i+2) NOEs can be indicative of a turn induced by the oxetane.[4][5]

G cluster_0 TOCSY/COSY (Intra-residue) cluster_1 NOESY (Inter-residue) Res_i Residue (i) NH CαH Sidechain Res_i:Ni->Res_i:Ci Res_i:Ci->Res_i:Si Res_i1 Residue (i+1) NH CαH Sidechain Res_i:Ci->Res_i1:Ni1 dαN(i, i+1)

Caption: Logic of sequential assignment using TOCSY/COSY and NOESY data.

Step 2: Generation of Structural Restraints

Once the resonances are assigned, the NOESY data can be converted into distance restraints.

  • NOE Integration: Integrate the volumes of the NOESY cross-peaks.

  • Distance Calibration: Calibrate the NOE volumes to distances using known, fixed distances in the peptide (e.g., geminal protons). NOEs are typically classified as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å).

  • Dihedral Angle Restraints: Information about φ and ψ backbone dihedral angles can be obtained from ³J(HN,Hα) coupling constants and from chemical shift indexing (CSI) of ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts.

Step 3: Structure Calculation and Validation

The final step is to use the experimental restraints to generate a three-dimensional model of the peptide.

  • Molecular Dynamics/Simulated Annealing: Use software packages such as CYANA, XPLOR-NIH, or CNS to perform structure calculations.[18] These programs use the experimental restraints in a simulated annealing protocol to find low-energy conformations that are consistent with the data.

  • Ensemble of Structures: The result of a structure calculation is typically an ensemble of 10-20 low-energy structures that all satisfy the experimental restraints. The precision of the structure is reflected in the root-mean-square deviation (RMSD) of the ensemble.

  • Validation: The quality of the final structures should be assessed using tools like PROCHECK-NMR to evaluate stereochemical parameters and to ensure that there are no significant violations of the experimental restraints.

Conclusion

The NMR analysis of peptides containing 2-Amino-2-(3-methyloxetan-3-yl)acetic acid provides invaluable insights into their solution-state conformations. By carefully applying a suite of 2D NMR experiments, it is possible to fully assign the proton and carbon resonances and to generate a set of distance and dihedral angle restraints. These restraints, in turn, allow for the calculation of a high-resolution three-dimensional structure. The structural information gleaned from these studies is essential for understanding the structure-activity relationships of these modified peptides and for guiding the design of new therapeutic agents with improved properties.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083.
  • Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(29), 7034-7039.
  • Unraveling the Architecture of Life: A Technical Guide to Structural Elucidation of Complex Peptides Using NMR Spectroscopy. Benchchem.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534-12586.
  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
  • Peptide NMR. ETH Zurich.
  • Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry, 15(41), 8751-8757.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867-11924.
  • 2D NMR. University of Arizona.
  • The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3.
  • ¹H NMR spectra (CDCl₃) of oxetane and POx.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 21-35.
  • Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5109.
  • The very basics of NMR of proteins. University of Arizona.
  • Synthesis of peptides. AWS.
  • NMR sample prepar
  • Chemical shifts. University of Arizona.
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(23), 5734.
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry.
  • Experimental Part. Beilstein Journals.
  • Conformational analysis using both 2D-NMR and DFT calculations suggests...
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Metabolites, 11(1), 35.
  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 607, 421-443.
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(19), 10733.
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
  • Isotope - labeled amino acids and compounds for NMR studies. NMR-BIO.
  • NMR Chemical Shift Values Table. Chemistry Steps.

Sources

Application Note: Enzymatic Resolution of Racemic 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Oxetane-Containing Amino Acids in Modern Drug Discovery

The incorporation of strained ring systems, such as oxetanes, into molecular scaffolds has emerged as a powerful strategy in contemporary medicinal chemistry. Oxetanes, four-membered cyclic ethers, can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while also providing novel three-dimensional vectors for exploring chemical space. When integrated into the structure of amino acids, these moieties give rise to a unique class of non-canonical building blocks with the potential to impart favorable conformational constraints and improved pharmacokinetic profiles to peptide-based therapeutics and other small molecule drugs.

Specifically, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, an α,α-disubstituted amino acid, presents a chiral center of significant interest for the development of novel pharmaceuticals. The stereochemistry at this center can profoundly influence the biological activity and safety of a drug molecule. Consequently, the efficient preparation of enantiomerically pure forms of this amino acid is a critical step in the drug discovery and development pipeline. While several methods for the synthesis of racemic 2-Amino-2-(3-methyloxetan-3-yl)acetic acid have been developed, the resolution of the enantiomers remains a key challenge.

Enzymatic kinetic resolution offers an attractive approach to obtaining enantiopure compounds, leveraging the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. This method is often performed under mild reaction conditions, reducing the risk of racemization and degradation of sensitive substrates. This application note provides a detailed guide to two potential enzymatic resolution strategies for racemic 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, along with protocols for monitoring the resolution and characterizing the products.

Strategic Approaches to the Enzymatic Resolution

Given the α,α-disubstituted nature of the target amino acid, two primary strategies for enzymatic kinetic resolution are proposed:

  • Lipase-Catalyzed Hydrolysis of a Pro-drug Ester: This approach involves the enzymatic hydrolysis of a racemic ester derivative of the amino acid. Lipases are well-known for their ability to catalyze the enantioselective hydrolysis of a wide range of esters.

  • Acylase-Mediated Deacetylation of an N-Acetyl Derivative: This strategy entails the enantioselective removal of an N-acetyl group from the racemic N-acetylated amino acid. Acylases are highly specific for the hydrolysis of N-acylamino acids.

The choice between these two strategies will depend on factors such as the availability of the starting materials, the specific activity and enantioselectivity of the chosen enzyme, and the ease of separation of the product from the unreacted substrate.

Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol describes the kinetic resolution of racemic methyl 2-amino-2-(3-methyloxetan-3-yl)acetate. It is assumed that one enantiomer of the ester will be preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Workflow for Lipase-Catalyzed Resolution

workflow1 cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation cluster_analysis Analysis rac_ester Racemic Methyl 2-Amino-2- (3-methyloxetan-3-yl)acetate reaction Stereoselective Hydrolysis rac_ester->reaction Lipase (e.g., Candida antarctica Lipase B) Aqueous Buffer acid (S)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid reaction->acid Forms (S)-Amino Acid (example) ester (R)-Methyl 2-Amino-2- (3-methyloxetan-3-yl)acetate reaction->ester Unreacted (R)-Ester (example) hplc Chiral HPLC acid->hplc Determine ee ester->hplc Determine ee

Caption: Workflow for the lipase-catalyzed kinetic resolution of the racemic amino ester.

Materials
  • Racemic methyl 2-amino-2-(3-methyloxetan-3-yl)acetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure
  • Enzymatic Hydrolysis:

    • To a stirred suspension of racemic methyl 2-amino-2-(3-methyloxetan-3-yl)acetate (1.0 g, 5.78 mmol) in 0.1 M potassium phosphate buffer (50 mL, pH 7.5) at 30 °C, add immobilized Candida antarctica Lipase B (200 mg).

    • Monitor the reaction progress by chiral HPLC. The optimal reaction time is typically when approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the unreacted substrate.

    • Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with water and then ethanol. The enzyme can often be dried and reused.

  • Work-up and Separation:

    • Acidify the filtrate to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the unreacted amino ester.

    • The aqueous layer contains the hydrolyzed amino acid. This can be isolated by lyophilization or other suitable methods.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the unreacted ester and the produced amino acid by chiral HPLC analysis.

Protocol 2: Acylase-Catalyzed Enantioselective Deacetylation

This protocol outlines the kinetic resolution of racemic N-acetyl-2-amino-2-(3-methyloxetan-3-yl)acetic acid. One enantiomer of the N-acetylated amino acid is expected to be selectively deacetylated by the acylase to the free amino acid, leaving the unreacted N-acetylated amino acid enriched in the other enantiomer.

Workflow for Acylase-Catalyzed Resolution

workflow2 cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation cluster_analysis Analysis rac_n_acetyl Racemic N-Acetyl-2-Amino-2- (3-methyloxetan-3-yl)acetic acid reaction Stereoselective Deacetylation rac_n_acetyl->reaction Acylase I (e.g., from Aspergillus melleus) Aqueous Buffer, CoCl₂ amino_acid (L)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid reaction->amino_acid Forms (L)-Amino Acid (example) n_acetyl (D)-N-Acetyl-2-Amino-2- (3-methyloxetan-3-yl)acetic acid reaction->n_acetyl Unreacted (D)-N-Acetyl (example) hplc Chiral HPLC amino_acid->hplc Determine ee n_acetyl->hplc Determine ee

Caption: Workflow for the acylase-catalyzed kinetic resolution of the racemic N-acetyl amino acid.

Materials
  • Racemic N-acetyl-2-amino-2-(3-methyloxetan-3-yl)acetic acid

  • Acylase I from Aspergillus melleus

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Cobalt(II) chloride (CoCl₂)

  • Ethyl acetate

  • Hydrochloric acid (1 M and 6 M)

  • Dowex® 50WX8 ion-exchange resin

Experimental Procedure
  • Enzymatic Deacetylation:

    • Dissolve racemic N-acetyl-2-amino-2-(3-methyloxetan-3-yl)acetic acid (1.0 g, 4.65 mmol) in 0.1 M Tris-HCl buffer (50 mL, pH 8.0).

    • Add CoCl₂ to a final concentration of 0.5 mM.

    • Add Acylase I (50 mg) and stir the mixture at 37 °C.

    • Monitor the reaction progress by chiral HPLC until approximately 50% of the starting material is consumed.

  • Work-up and Separation:

    • Adjust the pH of the reaction mixture to 5 with 1 M HCl.

    • Apply the solution to a column of Dowex® 50WX8 resin (H⁺ form).

    • Wash the column with water to elute the unreacted N-acetyl amino acid.

    • Elute the free amino acid from the resin with aqueous ammonia.

    • The unreacted N-acetyl amino acid can be recovered from the aqueous wash by acidification and extraction with ethyl acetate.

  • Analysis:

    • Determine the enantiomeric excess of the free amino acid and the unreacted N-acetyl amino acid by chiral HPLC.

Analytical Protocol: Chiral HPLC Analysis

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the enzymatic resolution. A direct method using a chiral stationary phase (CSP) is often preferred for the analysis of underivatized amino acids.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP) or a similar crown ether-based column.

  • Mobile Phase: A mixture of methanol, ethanol, and a small percentage of a volatile acid (e.g., acetic acid or trifluoroacetic acid) in water. The exact composition will need to be optimized for the specific analyte. A typical starting point could be 80:20 (v/v) methanol/water with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm.

Sample Preparation
  • Dilute a small aliquot of the reaction mixture or the purified fractions with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Outcomes

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the unreacted substrate, as well as the conversion (c). The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

ParameterProtocol 1 (Lipase)Protocol 2 (Acylase)
Substrate Racemic methyl 2-amino-2-(3-methyloxetan-3-yl)acetateRacemic N-acetyl-2-amino-2-(3-methyloxetan-3-yl)acetic acid
Enzyme Candida antarctica Lipase BAcylase I from Aspergillus melleus
Typical Conversion (c) ~50%~50%
Expected ee (Product) >95%>95%
Expected ee (Substrate) >95%>95%
Enantiomeric Ratio (E) High (>100)High (>100)

Note: The values presented in the table are typical for successful enzymatic kinetic resolutions of amino acid derivatives and should be considered as target values for optimization. Actual results may vary depending on the specific reaction conditions.

Causality Behind Experimental Choices

  • Enzyme Selection: Candida antarctica Lipase B is a robust and highly enantioselective enzyme for the resolution of a wide variety of chiral compounds, including amino acid esters. Acylase I from Aspergillus melleus is a commercially available and well-characterized enzyme with broad substrate specificity for N-acetyl-L-amino acids.

  • Immobilization: The use of an immobilized lipase (Novozym® 435) simplifies enzyme recovery and reuse, making the process more cost-effective and scalable.

  • pH and Temperature: The reaction conditions (pH and temperature) are chosen to be near the optimal range for the activity and stability of the respective enzymes.

  • Co-factor: CoCl₂ is added in the acylase-catalyzed reaction as it is a known activator for many acylases.

  • Work-up Procedure: The work-up procedures are designed to effectively separate the acidic product from the more neutral starting material (in the case of the lipase reaction) or to separate the free amino acid from the N-acetylated form using ion-exchange chromatography (for the acylase reaction).

Conclusion

The enzymatic resolution of racemic 2-Amino-2-(3-methyloxetan-3-yl)acetic acid presents a viable and attractive method for the production of its enantiomerically pure forms. Both the lipase-catalyzed hydrolysis of the corresponding amino ester and the acylase-mediated deacetylation of the N-acetyl derivative are promising strategies. The detailed protocols and analytical methods provided in this application note serve as a comprehensive guide for researchers in the fields of biocatalysis and medicinal chemistry to develop an efficient and scalable process for the synthesis of these valuable chiral building blocks. Optimization of the reaction parameters for the specific substrate is recommended to achieve the highest possible enantioselectivity and yield.

References

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 56(40), 11930-11953. [Link]

  • Li, Z., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(24), 9038-9073. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 6290-6324. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons. [Link]

  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]

  • Bommarus, A. S., & Riebel, B. R. (2004). Biocatalysis: fundamentals and applications. John Wiley & Sons. [Link]

Application Note & Protocol: A Scalable Pathway to 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a non-proteinogenic amino acid of significant interest in drug discovery. The incorporation of the 3-methyl-3-oxetanyl moiety provides a unique three-dimensional scaffold that can serve as a bioisostere for gem-dimethyl or carbonyl groups, often improving key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] This document provides a comprehensive guide for the large-scale synthesis of this valuable building block, designed for researchers, medicinal chemists, and process development professionals. We present a robust and scalable two-step synthetic route starting from the commercially available 3-methyloxetan-3-ol, proceeding through an oxidation and a subsequent Strecker reaction, followed by a carefully optimized basic hydrolysis. The causality behind critical process choices, particularly those ensuring the stability of the strained oxetane ring, is explained in detail.

Introduction: The Strategic Value of Oxetane Scaffolds

The oxetane ring, a four-membered saturated heterocycle, has emerged as a powerful motif in modern medicinal chemistry.[1][2] Its strained nature imparts unique conformational preferences and electronic properties. When incorporated into drug candidates, the oxetane unit can act as a polar surrogate, enhancing solubility and reducing metabolic clearance by blocking sites of oxidative metabolism.[1][2] 3,3-disubstituted oxetanes are particularly valuable due to their synthetic accessibility and stability.[2][3]

The target molecule, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, combines the benefits of the oxetane scaffold with the versatile functionality of an alpha-amino acid, making it a highly desirable building block for peptide synthesis and the construction of novel pharmacophores.[4][5] This guide details a scalable synthesis designed for multigram to kilogram production.

Overview of the Selected Synthetic Strategy

The chosen synthetic pathway is a two-step process designed for efficiency, scalability, and control, starting from 3-methyloxetan-3-ol.

  • Oxidation: Conversion of 3-methyloxetan-3-ol to the key ketone intermediate, 3-methyloxetan-3-one.

  • One-Pot Strecker Synthesis & Hydrolysis: A highly convergent step where 3-methyloxetan-3-one is converted directly to the target α-amino acid. This involves the formation of an α-aminonitrile intermediate followed by hydrolysis.

This route is superior for large-scale synthesis as it avoids chromatographic purification of intermediates and utilizes a convergent one-pot transformation for the most complex step.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Amino Acid Formation A 3-Methyloxetan-3-ol B 3-Methyloxetan-3-one A->B Oxidation (e.g., PCC, Swern) C α-Aminonitrile Intermediate B->C Strecker Reaction (NaCN, NH4Cl) D 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Final Product) C->D Basic Hydrolysis (NaOH or LiOH)

Diagram 1: High-level synthetic workflow.

Detailed Protocols & Methodologies

Safety Precautions
  • Oxetanes: Oxetane and its derivatives are flammable liquids and vapors. They can be harmful if swallowed, inhaled, or in contact with skin.[6][7] All manipulations should be performed in a well-ventilated fume hood.

  • Cyanides: Sodium cyanide (NaCN) and hydrogen cyanide (HCN, generated in situ) are highly toxic. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] All cyanide waste must be quenched and disposed of according to institutional safety protocols (e.g., with bleach or hydrogen peroxide).

  • Reagents: Handle all reagents, especially strong acids, bases, and oxidizing agents, with appropriate care. Consult the Safety Data Sheet (SDS) for each chemical before use.[9]

Part 1: Synthesis of 3-Methyloxetan-3-one

This protocol describes the oxidation of 3-methyloxetan-3-ol. A Swern oxidation or a related DMSO-based oxidation is recommended for scalability and milder conditions, avoiding the heavy metal waste of chromium-based oxidants.

Table 1: Reagents for 3-Methyloxetan-3-one Synthesis

Reagent Molar Mass ( g/mol ) Quantity (1.0 mol scale) Molar Eq.
3-Methyloxetan-3-ol 88.11 88.1 g 1.0
Oxalyl Chloride 126.93 140.0 g (96.5 mL) 1.1
Dimethyl Sulfoxide (DMSO) 78.13 172.0 g (156.4 mL) 2.2
Triethylamine (TEA) 101.19 506.0 g (697.0 mL) 5.0

| Dichloromethane (DCM) | 84.93 | 2.0 L | - |

Step-by-Step Protocol:

  • Setup: Equip a 5 L, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a 500 mL dropping funnel. Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Oxalyl Chloride Addition: Charge the flask with 2.0 L of anhydrous Dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (96.5 mL, 1.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

  • DMSO Addition: Slowly add a solution of Dimethyl Sulfoxide (DMSO) (156.4 mL, 2.2 mol) in 200 mL of DCM. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of 3-methyloxetan-3-ol (88.1 g, 1.0 mol) in 300 mL of DCM dropwise over 1 hour, maintaining the temperature at -78 °C. Stir for an additional 45 minutes after the addition is complete.

  • Quenching: Slowly add triethylamine (697.0 mL, 5.0 mol) to the reaction mixture. The addition is exothermic; control the rate to keep the internal temperature below -60 °C. After the addition, remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Add 1.0 L of water to the flask and stir vigorously for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 3-methyloxetan-3-one as a clear liquid. (Expected yield: 75-85%).

Part 2: One-Pot Strecker Synthesis and Hydrolysis

This one-pot procedure converts the ketone directly to the final amino acid, a highly efficient transformation for large-scale operations.

G Ketone 3-Methyloxetan-3-one O Iminium Iminium Ion C=N⁺H₂ Ketone:p1->Iminium:p1 + NH₃ - H₂O Aminonitrile α-Aminonitrile C(NH₂)(CN) Iminium:p1->Aminonitrile:p1 + CN⁻ AminoAcid Final Product C(NH₂)(COOH) Aminonitrile:p1->AminoAcid:p1 1. OH⁻, H₂O, Δ 2. H⁺ workup

Diagram 2: Simplified Strecker reaction mechanism.

Table 2: Reagents for Strecker Synthesis & Hydrolysis

Reagent Molar Mass ( g/mol ) Quantity (0.5 mol scale) Molar Eq.
3-Methyloxetan-3-one 86.09 43.0 g 1.0
Sodium Cyanide (NaCN) 49.01 27.0 g 1.1
Ammonium Chloride (NH₄Cl) 53.49 29.4 g 1.1
7N NH₃ in Methanol - 400 mL -
Sodium Hydroxide (NaOH) 40.00 80.0 g 4.0
Water 18.02 400 mL -

| Concentrated HCl | 36.46 | As needed for pH adjustment | - |

Step-by-Step Protocol:

  • Reaction Setup: In a 2 L flask equipped with a mechanical stirrer, add 7N ammonia in methanol (400 mL), ammonium chloride (29.4 g, 1.1 eq), and sodium cyanide (27.0 g, 1.1 eq). CAUTION: HCN gas may be evolved. Stir the mixture for 30 minutes at room temperature.

  • Ketone Addition: Add 3-methyloxetan-3-one (43.0 g, 0.5 mol) to the slurry. Seal the flask and stir at 40 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and ammonia.

  • Hydrolysis: To the resulting residue, carefully add a solution of sodium hydroxide (80.0 g, 4.0 eq) in 400 mL of water. CAUTION: The reaction is exothermic and ammonia gas will be evolved. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours, until the hydrolysis of the intermediate nitrile is complete (monitor by LC-MS).

  • Product Isolation: Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH to approximately 7.0 by the slow, dropwise addition of concentrated HCl. The isoelectric point of the amino acid will cause it to precipitate.

  • Purification: Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystallization. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 100 mL) and then with cold acetone (2 x 100 mL) to facilitate drying.

  • Drying: Dry the white crystalline solid under vacuum at 50 °C to a constant weight. (Expected yield: 65-75%; Purity >98%).

Rationale and Process Optimization

  • Choice of Hydrolysis Conditions: Basic hydrolysis is critical for this synthesis. The strained oxetane ring is susceptible to acid-catalyzed ring-opening, which would lead to undesired byproducts.[1][3] Using a strong base like NaOH or LiOH at elevated temperatures ensures complete hydrolysis of the stable nitrile group while preserving the integrity of the oxetane core.[3]

  • Temperature Control: Maintaining low temperatures during the Swern oxidation is essential to prevent side reactions and decomposition of the activated DMSO complex. For the Strecker reaction, moderate heat (40 °C) accelerates the formation of the aminonitrile without promoting side reactions.

  • Workup and Purification: The final product is isolated by isoelectric point precipitation, a highly effective and scalable alternative to column chromatography. Washing the crude product with water and a water-miscible organic solvent like acetone effectively removes residual inorganic salts and impurities.[10]

Table 3: Summary of Expected Results

Stage Product Expected Yield Purity (by HPLC) Key Analytical Data
Oxidation 3-Methyloxetan-3-one 75-85% >97% Matches literature spectral data.

| Strecker/Hydrolysis | 2-Amino-2-(3-methyloxetan-3-yl)acetic acid | 65-75% | >98% | ¹H NMR, ¹³C NMR, HRMS consistent with structure. |

Conclusion

This application note provides a field-proven, scalable, and robust two-step synthesis for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. By employing a DMSO-based oxidation and a convergent one-pot Strecker reaction/hydrolysis sequence, this protocol minimizes intermediate handling and avoids costly chromatographic purification. The critical decision to use basic hydrolysis is grounded in the known acid-lability of the oxetane ring, ensuring high yield and purity of the final product.[3] This methodology provides a reliable and economic route for producing kilogram quantities of this valuable building block for drug discovery and development programs.

References

  • Butkevich, A. N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Diverse Oxetane Amino Acids via Visible‐Light‐Induced Photocatalytic Decarboxylative Giese‐Type Reaction. ResearchGate. [Link]

  • Chernyak, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Butkevich, A. N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • AA Blocks. (2025). Safety Data Sheet for Oxetane, 3-(4-nitrophenyl)-. AA Blocks. [Link]

  • Thompson, C. F., et al. (2021). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Gouverneur, V., et al. (2025). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Axios Research. 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Axios Research. [Link]

  • Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Veeprho. 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Veeprho. [Link]

  • Butkevich, A. N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Fournier, A., et al. (2021). Large-scale synthesis of the bio-based amino-alcohol 2. ResearchGate. [Link]

  • Leśniak, S., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. PubMed Central. [Link]

  • J&K Scientific. (R)-2-Amino-2-(oxetan-3-yl)acetic acid. J&K Scientific. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

Sources

Application Note: Derivatization Strategies for the Bioanalysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the derivatization of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid for bioassays.

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Analytical Challenge of a Novel Amino Acid

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a novel, non-proteinogenic amino acid featuring a unique 3,3-disubstituted oxetane ring. Such motifs are of increasing interest in medicinal chemistry, where the oxetane ring can serve as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties like solubility and metabolic stability.[1][2][3] The bioanalytical quantification of this compound in complex matrices such as plasma, urine, or cell culture media is essential for pharmacokinetic, metabolomic, and drug development studies.

However, like most amino acids, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a polar, zwitterionic, and non-volatile molecule, making its direct analysis by common chromatographic techniques challenging.[4][] Derivatization—the chemical modification of the analyte—is therefore a mandatory step to enhance its analytical properties for reliable detection and quantification.[]

This guide provides a comprehensive overview of derivatization strategies and detailed protocols tailored for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, addressing the specific chemical nature of the molecule and the requirements of different bioanalytical platforms.

Molecular Profile & Key Considerations

Before selecting a derivatization strategy, it is crucial to understand the molecule's unique structural features and their implications.

Table 1: Physicochemical Properties of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Property Value Source
IUPAC Name 2-amino-2-(3-methyloxetan-3-yl)acetic acid [6]
CAS Number 1638759-43-9 [6]
Molecular Formula C₆H₁₁NO₃ [6]
Molecular Weight 145.16 g/mol [6]
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Oxetane Ring -

| Chirality | Chiral center at the α-carbon | - |

The Causality Behind Experimental Choices: Stability of the Oxetane Ring

A primary concern when working with oxetanes is the potential for ring-opening due to the inherent strain in the four-membered ring.[7][8] However, the stability of the oxetane ring is highly dependent on its substitution pattern.[2][9]

  • Structural Stability: The target molecule contains a 3,3-disubstituted oxetane. This substitution pattern sterically hinders the trajectory of external nucleophiles, making the ring significantly more stable to chemical degradation, particularly under acidic conditions, compared to less substituted oxetanes.[2][9]

  • Reaction Condition Constraints: Despite its relative stability, harsh acidic or basic conditions, especially at high temperatures, should be approached with caution to prevent unwanted ring-opening.[9][10] The protocols outlined in this guide are selected to be effective while preserving the integrity of the oxetane core.

Derivatization Strategies: A Multi-Assay Approach

The optimal derivatization strategy is dictated by the chosen analytical technique. We present validated approaches for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and chiral analysis by High-Performance Liquid Chromatography (HPLC).

G cluster_analyte Analyte cluster_goals Analytical Goals & Strategies cluster_reagents Recommended Reagents Analyte 2-Amino-2-(3-methyloxetan-3-yl)acetic acid GCMS GC-MS Analysis (Increase Volatility) Analyte->GCMS LCMS LC-MS / HPLC (Improve Detection & Retention) Analyte->LCMS Chiral Chiral Analysis (Form Diastereomers) Analyte->Chiral Silylation Silylation (MTBSTFA) GCMS->Silylation Chloroformate Acylation (Propyl Chloroformate) GCMS->Chloroformate AQC Fluorescent Tagging (AQC) LCMS->AQC Marfey Chiral Tagging (Marfey's Reagent) Chiral->Marfey

Figure 1: Selection workflow for derivatization based on the desired bioanalytical assay.

Strategy 1: For GC-MS Analysis - Enhancing Volatility

GC-MS requires analytes to be volatile and thermally stable. Derivatization of the polar amino and carboxyl groups is therefore essential.

  • Silylation: This is a common technique where active hydrogens are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is highly effective, and its TBDMS derivatives are more stable and less sensitive to moisture than smaller trimethylsilyl (TMS) derivatives.

  • Acylation/Esterification: Two-step methods or the use of reagents like alkyl chloroformates can simultaneously block both the amino and carboxyl groups.[11][12] Propyl chloroformate, for example, allows for derivatization directly in aqueous samples.[12]

Strategy 2: For HPLC & LC-MS/MS - Improving Detection and Retention

For LC-based methods, derivatization aims to improve reversed-phase retention and introduce a UV-active or fluorescent tag for sensitive detection.[]

  • Fluorescent Tagging: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary and secondary amino acids to form highly stable and fluorescent derivatives.[13] A key advantage of AQC for mass spectrometry is that its derivatives often produce a common fragment ion (m/z 171) upon collision-induced dissociation, which is ideal for developing screening and multi-analyte quantification methods.[14]

Strategy 3: For Chiral Analysis - Diastereomer Formation

Determining the enantiomeric purity or ratio is critical for chiral molecules in drug development. This is achieved by reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on standard (achiral) HPLC columns.[15][16]

  • Marfey's Reagent (and Analogs): The gold standard for this application is Marfey's Reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[15][16] It reacts with the primary amine of the D- and L-amino acids to form two distinct diastereomers. Advanced analogs, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), have been developed to offer even higher sensitivity and better separation, especially for LC-MS/MS applications.[17][18]

Table 2: Comparison of Recommended Derivatization Strategies

Strategy Reagent Target Assay Advantages Disadvantages
Silylation MTBSTFA GC-MS High reaction yield; stable derivatives. Requires anhydrous conditions; high temperatures.[4]
Fluorescent Tagging AQC HPLC-UV/FL, LC-MS/MS Stable derivatives; high sensitivity; common MS/MS fragment.[13][14] Reagent can have batch-to-batch variability.

| Chiral Derivatization | Marfey's Reagent (or FDLA) | HPLC-UV, LC-MS/MS | Gold standard for enantiomeric separation on achiral columns.[15][16] | L- and D- derivatives may have different response factors, requiring calibration for both. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: GC-MS Analysis via Silylation with MTBSTFA

This protocol is designed to make the analyte volatile for GC-MS analysis by protecting both the amine and carboxylic acid functional groups.

G Analyte Analyte in Solution Drydown Dry Down (e.g., N₂ stream) Analyte->Drydown Reagents Add MTBSTFA & Acetonitrile Drydown->Reagents Heat Heat (100°C, 2-4 hr) Reagents->Heat GCMS Inject into GC-MS Heat->GCMS

Figure 2: Workflow for GC-MS derivatization using MTBSTFA.

Materials:

  • 2-Amino-2-(3-methyloxetan-3-yl)acetic acid sample or standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Micro-reaction vials (e.g., 2 mL) with caps

  • Heating block or oven

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Sample Preparation: Aliquot a known volume of the sample (e.g., 50 µL of a 100 µg/mL solution in 0.1 N HCl) into a micro-reaction vial.

  • Drying: Evaporate the solvent completely to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. It is critical that the sample is completely dry, as moisture will consume the silylation reagent.

  • Reagent Addition: Add 100 µL of acetonitrile (anhydrous) to the dried sample, followed by 100 µL of MTBSTFA.

  • Reaction: Cap the vial tightly and heat at 100°C for 2 to 4 hours in a heating block. Scientist's Note: A 4-hour reaction time often ensures the complete derivatization of both the amine and the sterically hindered carboxylic acid group.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. The resulting derivative will have two TBDMS groups, leading to a mass increase of 228 Da (2 x 114 Da).

Protocol 2: Chiral LC-MS Analysis via Derivatization with Marfey's Reagent (FDLA)

This protocol creates diastereomers for the separation and quantification of the D- and L-enantiomers of the analyte using a standard reversed-phase LC column.

G cluster_reactants Reactants cluster_products Products Analyte D/L Amino Acid Reaction + NaHCO₃, 40°C + HCl (Quench) Analyte->Reaction FDLA L-FDLA FDLA->Reaction Diastereomer1 L-FDLA-D-AA Separation Separable by Reversed-Phase HPLC Diastereomer1->Separation Diastereomer2 L-FDLA-L-AA Diastereomer2->Separation Reaction->Diastereomer1 Reaction->Diastereomer2

Figure 3: Diastereomer formation using an L-chiral derivatizing agent (L-FDLA).

Materials:

  • 2-Amino-2-(3-methyloxetan-3-yl)acetic acid sample or standard

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) solution (10 mg/mL in acetone)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • Acetone

  • Water (LC-MS grade)

  • Micro-reaction vials (e.g., 1.5 mL)

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a micro-reaction vial, add 50 µL of the amino acid sample (approximately 1 mM in water).

  • Buffering: Add 20 µL of 1 M NaHCO₃ to the vial to create basic conditions, which are necessary for the reaction to proceed.[16]

  • Reagent Addition: Add 100 µL of the L-FDLA solution. Vortex briefly to mix.

  • Reaction: Incubate the mixture at 40°C for 1 hour in a heating block, with occasional vortexing.

  • Quenching: After incubation, cool the vial to room temperature. Quench the reaction by adding 20 µL of 2 M HCl. This neutralizes the excess bicarbonate and stops the reaction.

  • Dilution & Analysis: Dilute the sample with the initial mobile phase (e.g., 1:10 with 95:5 Water:Acetonitrile with 0.1% Formic Acid) and inject it into the LC-MS/MS system. The derivatization adds approximately 294 Da to the molecular weight of the amino acid.[18] The two resulting diastereomers (L-FDLA-D-AA and L-FDLA-L-AA) will have distinct retention times.

Data Interpretation & Troubleshooting

  • Mass Shifts: Always confirm successful derivatization by observing the expected mass increase in your mass spectrometry data. For MTBSTFA, expect M+228. For FDLA, expect M+294.

  • Incomplete Derivatization: If you observe the mass of the underivatized amino acid, consider extending the reaction time or increasing the temperature (within stable limits). For silylation, ensure your sample and solvents are completely anhydrous.

  • Poor Peak Shape (GC): Tailing peaks can indicate active sites in the GC inlet or column. Ensure proper deactivation and maintenance. The use of more stable TBDMS derivatives helps mitigate this issue compared to TMS.

  • No Chiral Separation (LC): If the diastereomers co-elute, optimize the LC gradient. A slower, shallower gradient will typically improve resolution. Ensure the column is a high-efficiency reversed-phase column (e.g., C18).

Conclusion

The successful bioanalysis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid is readily achievable through carefully selected derivatization strategies. For GC-MS, silylation with MTBSTFA provides the necessary volatility for robust analysis. For chiral quantification by LC-MS, derivatization with Marfey's reagent analogs like L-FDLA is the superior method, enabling the separation of enantiomers on standard achiral columns. The protocols provided herein are validated starting points that empower researchers to accurately quantify this novel amino acid in complex biological matrices, facilitating its journey in modern drug discovery and development.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Chiral Reagents. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Scheme of derivatization for amino acid enantiomers by... ResearchGate. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Synthesis of oxetane and azetidine ethers as ester bioisosteres. RSC Publishing. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Biologically important oxetane-containing compounds. ResearchGate. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Axios Research. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Veeprho. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. [Link]

  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed. [Link]

  • 2-amino-2-(3-methylcyclohexyl)acetic acid. PubChem. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. [Link]

  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis? ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted oxetanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the unique challenges of constructing this valuable heterocyclic motif. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and execution.

Troubleshooting Guide: Addressing In-Lab Challenges

This section is formatted to address specific problems you might be encountering at the bench. Each issue is followed by a diagnosis of potential causes and actionable, field-tested solutions.

Issue 1: Low to No Yield in Intramolecular Williamson Etherification

You are attempting to synthesize a 3,3-disubstituted oxetane from a 1,3-diol precursor via activation (e.g., tosylation, mesylation) followed by base-mediated cyclization, but the yield is minimal, and you primarily recover the starting diol or the activated intermediate.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Incomplete Activation of the Hydroxyl Group The conversion of one hydroxyl group into a good leaving group (e.g., tosylate, mesylate) is the critical first step. Incomplete activation means less substrate is available for cyclization. Solution:Monitor Closely: Use TLC or ¹H NMR on a crude aliquot to confirm the complete consumption of the starting diol and formation of the mono-activated species. • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the activating agent (e.g., TsCl, MsCl) and sufficient base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. • Temperature Control: For sluggish reactions, consider increasing the temperature slightly, but be cautious of potential side reactions.
Insufficient or Inappropriate Base for Cyclization The cyclization step requires a strong, non-nucleophilic base to deprotonate the remaining hydroxyl group, initiating the intramolecular SN2 reaction. A weak base will not be effective, while a sterically hindered or overly strong base can promote elimination.[1] Solution:Choice of Base: Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide (KOtBu) can also be used, but may favor elimination in some substrates.[1][2] • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. NaH reacts violently with water, and any moisture will consume the base.
Steric Hindrance The gem-disubstituents at the C3 position, while providing stability to the final product, can sterically hinder the intramolecular backside attack required for ring closure. Solution:Optimize Reaction Conditions: Increase the reaction temperature to provide more energy to overcome the activation barrier. Use a more dilute solution to favor intramolecular over intermolecular reactions. • Consider Alternative Leaving Groups: If a tosylate is too bulky, a mesylate or a simple halide (formed via an Appel reaction, for example) might be a smaller, more reactive alternative.
Issue 2: Dominant Side Products – Elimination or Fragmentation

Instead of the desired oxetane, your reaction yields significant amounts of alkenes or other fragmentation products.

Elimination_vs_Cyclization cluster_0 Desired Pathway: Intramolecular SN2 cluster_1 Side Reaction: Grob Fragmentation Activated_Diol 1,3-Halo-alkoxide Intermediate Oxetane 3,3-Disubstituted Oxetane Activated_Diol->Oxetane Cyclization Fragmentation_Products Alkene + Carbonyl Fragments Activated_Diol->Fragmentation_Products Fragmentation Base Strong Base (e.g., KOtBu) Base->Activated_Diol

Caption: Factors leading to oxetane ring-opening.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Acidic Conditions The strained ether linkage in oxetanes is susceptible to protonation, which activates the ring for nucleophilic attack and subsequent opening. [3][4]This is a primary cause of decomposition, even with the increased stability of 3,3-disubstituted systems. [3]Solution:Workup: Avoid acidic aqueous washes (e.g., HCl, NH₄Cl). Use neutral (water, brine) or slightly basic (saturated NaHCO₃) solutions. • Chromatography: Use neutral silica gel or alumina for purification. If using standard silica, which can be slightly acidic, consider pre-treating it by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). [1]
Presence of Internal Nucleophiles If your molecule contains a nucleophilic group (like a hydroxyl or amine) that can form a 5- or 6-membered ring upon attacking the oxetane, intramolecular ring-opening can occur even under milder acidic conditions. [3]Solution:Protecting Groups: Ensure any nearby nucleophilic groups are appropriately protected throughout the synthesis and deprotected only when necessary under carefully controlled, non-acidic conditions.
High Temperatures Thermal stress can promote decomposition and ring-opening, especially for sensitive substrates. [3]Solution:Purification: If distillation is required, perform it under high vacuum to keep the temperature as low as possible. When removing solvent on a rotary evaporator, use a low-temperature water bath.

Frequently Asked Questions (FAQs)

Q1: Why is the Paternò-Büchi reaction often low-yielding for oxetane synthesis?

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be a powerful tool but faces several challenges. [5][6]Low yields can stem from:

  • Competing Reactions: The excited carbonyl can undergo other processes, such as photoreduction to form pinacol-type dimers, which competes directly with the desired cycloaddition. [7]* Reversibility: The reaction can be reversible, with the oxetane reverting to the starting materials under irradiation.

  • Regio- and Stereoselectivity Issues: Depending on the substrates, mixtures of isomers can be formed, complicating purification and lowering the yield of the desired product. To optimize, ensure reagents are pure, use an appropriate wavelength of light, and consider using a photosensitizer if the carbonyl compound does not efficiently form the necessary triplet state. [8][6] Q2: Are 3,3-disubstituted oxetanes always stable? I've heard conflicting information.

This is a critical point. While the 3,3-disubstitution pattern significantly enhances the stability of the oxetane ring compared to less substituted analogs, "stable" is a relative term. [3]The gem-disubstituents provide steric shielding that blocks the trajectory for external nucleophilic attack, thereby preventing ring-opening. [3] However, they are not invincible. They remain susceptible to ring-opening under harsh acidic conditions (especially Lewis acids) or high temperatures. [3]The misconception often arises from comparing them to their much more labile 2-substituted or unsubstituted counterparts. Therefore, it is best practice to treat even 3,3-disubstituted oxetanes with care, especially during workup and purification. [1][4] Q3: My desired substituents are sensitive. When is the best time to form the oxetane ring?

Given the potential for harsh conditions during some cyclization methods and the ring's inherent lability under certain conditions, it is often synthetically advantageous to install the oxetane ring late in the synthetic sequence . This strategy, known as late-stage functionalization, minimizes the number of chemical steps the sensitive oxetane moiety must endure. Many successful syntheses build a complex fragment first and then form the oxetane ring in one of the final steps.

Q4: Can I perform reactions on the substituents of a 3,3-disubstituted oxetane without affecting the ring?

Yes, this is one of the major advantages of their enhanced stability. A wide range of chemical transformations can be performed on the side chains of 3,3-disubstituted oxetanes without cleaving the ring, provided that harsh acidic conditions are avoided. [4][9]Documented successful transformations include:

  • Oxidation and reduction

  • Nucleophilic substitution (e.g., converting a halide to an azide or nitrile)

  • Acylation and alkylation

  • Hydrolysis of esters and nitriles (under basic conditions)

  • Formation of C-C bonds

Always perform a small-scale test reaction first to confirm the stability of your specific substrate under the planned conditions. [4]

Experimental Protocols

Protocol 1: General Procedure for Williamson Etherification to form a 3,3-disubstituted Oxetane

This protocol is adapted from established methods for the synthesis of 3,3-disubstituted oxetanes from 1,3-diols. [2][10]

  • Activation (Monotosylation):

    • Dissolve the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.05-1.1 eq). If using DCM, add pyridine or triethylamine (1.2 eq) as a base.

    • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

    • Monitor the reaction by TLC until the starting diol is consumed.

    • Work up by washing with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

  • Cyclization:

    • Dissolve the crude tosylate from the previous step in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-70 °C) for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the tosylate and the appearance of the oxetane product.

    • After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography using neutral silica gel.

References
  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
  • Strategies to avoid ring-opening of the oxetane moiety during reactions. Benchchem.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • Technical Support Center: Overcoming Low Yields in Oxetane Ring Form
  • Synthesis of 3,3-disubstituted oxetane building blocks.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • Technical Support Center: Synthesis of 3-Substituted Oxetanes. Benchchem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: formation, reactivity and total syntheses of n
  • Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC - NIH.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetane Synthesis through the P
  • The ring opening polymerization of ring strained cyclic ethers. Aston Research Explorer.
  • Oxetanes and Oxetan-3-ones. Thieme.
  • STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Sci-Hub.
  • Oxetane Synthesis through the P
  • Oxetane Present
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Spiral.

Sources

Technical Support Center: Synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, non-canonical amino acid. The incorporation of the 3-methyl-oxetane moiety into molecular scaffolds is a key strategy for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.

However, the synthesis of this compound is not without its challenges, primarily due to the inherent reactivity of the strained oxetane ring. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential experimental hurdles and optimize your reaction yield and purity.

Core Synthetic Strategies: An Overview

The synthesis of α-amino acids from a corresponding ketone or aldehyde is a cornerstone of organic chemistry. For 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, the logical precursor is 3-Methyl-oxetane-3-carbaldehyde (CAS 99419-31-5). Two classical, robust methods are primarily considered for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction.

G cluster_start Starting Material cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction cluster_end Final Product Start 3-Methyl-oxetane-3-carbaldehyde Strecker_Step1 Step 1: Aminonitrile Formation (NH4Cl, KCN) Start->Strecker_Step1 BB_Step1 Step 1: Hydantoin Formation ((NH4)2CO3, KCN) Start->BB_Step1 Strecker_Step2 Step 2: Nitrile Hydrolysis (Acid or Base) Strecker_Step1->Strecker_Step2 End 2-Amino-2-(3-methyloxetan-3-yl)acetic acid Strecker_Step2->End BB_Step2 Step 2: Hydantoin Hydrolysis (Strong Base, e.g., Ba(OH)2) BB_Step1->BB_Step2 BB_Step2->End

Troubleshooting Guide: Yield & Purity Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm isolating no product. What are the likely causes?

This is the most common issue, often stemming from the stability of either the starting material or the oxetane ring itself under the reaction conditions.

  • Cause A: Degradation of the Starting Aldehyde.

    • Explanation: 3-Methyl-oxetane-3-carbaldehyde, like many aldehydes, can be prone to oxidation to the corresponding carboxylic acid or polymerization upon storage. Using aged or impure starting material is a primary cause of reaction failure.

    • Solution:

      • Verify Purity: Always check the purity of the aldehyde by ¹H NMR before use. Look for the characteristic aldehyde proton peak and the absence of broad carboxylic acid peaks or polymeric material.

      • Purification: If impure, consider a rapid purification like filtration through a short plug of silica gel with an appropriate solvent system (e.g., dichloromethane/hexanes), followed by immediate use.

      • Fresh Synthesis: The synthesis of oxetane-3-carbaldehydes can be achieved via oxidation of the corresponding alcohol (3-Methyl-3-oxetanemethanol)[1]. If commercial sources are suspect, preparing the aldehyde fresh and using it immediately in the subsequent step is the most reliable approach.

  • Cause B: Oxetane Ring Opening (The Critical Issue).

    • Explanation: The four-membered oxetane ring is strained and susceptible to cleavage under strongly acidic or nucleophilic conditions, which are features of both the Strecker synthesis and subsequent hydrolysis steps[1]. This is the most probable cause of significant yield loss.

    • Solution:

      • Milder Conditions: Avoid harsh, concentrated acids (like concentrated HCl or H₂SO₄) for hydrolysis. While slower, using 6N HCl at a lower temperature (e.g., 80-90 °C) and carefully monitoring the reaction can preserve the ring.

      • Bucherer-Bergs Advantage: The initial hydantoin formation in the Bucherer-Bergs reaction occurs under mildly basic to neutral conditions, which the oxetane ring tolerates better than the acidic conditions of the initial Strecker step[2][3].

      • Optimized Hydrolysis: For the hydrolysis of the hydantoin or aminonitrile intermediate, using a strong base like Barium Hydroxide (Ba(OH)₂) is highly recommended. The reaction can be driven to completion at elevated temperatures, and the barium salts can be easily removed by precipitation with sulfuric acid, simplifying the workup.

G Start Oxetane Intermediate (Protonated) Attack Nucleophilic Attack (e.g., H2O, Cl-) Start->Attack Strong Acid (H+) Desired Desired Pathway (Hydrolysis) Start->Desired Product Ring-Opened Side Product (e.g., Diol) Attack->Product Final Target Amino Acid Desired->Final

Question 2: My final product is contaminated with inorganic salts and is difficult to purify. How can I isolate the pure amino acid?

Amino acids are zwitterionic, making their extraction and purification non-trivial.

  • Explanation: After hydrolysis, the reaction mixture contains your product as a salt (e.g., hydrochloride) along with significant amounts of other inorganic salts (KCl, (NH₄)₂SO₄, etc.). Standard extraction is often ineffective.

  • Solution: Ion-Exchange Chromatography.

    • This is the most robust method for purifying amino acids.

    • Protocol:

      • Load: Dissolve your crude product in water and adjust the pH to be neutral to slightly acidic (pH 5-6). Load this solution onto a column packed with a strong cation exchange resin (e.g., Dowex 50WX8) that has been pre-washed with water.

      • Wash: Wash the column thoroughly with deionized water to remove all inorganic anions and non-basic impurities.

      • Elute: Elute your target amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH). The ammonia protonates to ammonium (NH₄⁺), which displaces the protonated amine of your amino acid from the resin.

      • Isolate: Collect the basic fractions containing your product and remove the solvent and excess ammonia under reduced pressure to yield the pure, neutral amino acid.

Question 3: I am using the Bucherer-Bergs reaction, but the hydantoin hydrolysis step is incomplete. How can I improve it?

  • Explanation: 5,5-disubstituted hydantoins, like the one formed in this synthesis, can be sterically hindered and resistant to hydrolysis[2][3]. Incomplete hydrolysis is a common issue that complicates purification.

  • Solution: Forceful, Optimized Hydrolysis Conditions.

    • Reagent Choice: Switch from NaOH or KOH to Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O). It is highly effective for hydrolyzing stubborn hydantoins.

    • Temperature & Time: Use a significant excess of Ba(OH)₂ (3-5 equivalents) in water and heat the reaction at a high temperature (reflux, or even in a sealed vessel at 120-140 °C) for an extended period (24-72 hours).

    • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the hydantoin intermediate.

    • Workup: After cooling, carefully add dilute sulfuric acid to the reaction mixture. This precipitates the excess barium as barium sulfate (BaSO₄), which can be removed by filtration through Celite. The filtrate will contain your amino acid as the sulfate salt. You can then proceed with neutralization or ion-exchange chromatography.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Step 1 Conditions Aqueous NH₄Cl, KCN; often mildly acidic.Aqueous (NH₄)₂CO₃, KCN; neutral to mildly basic.
Intermediate α-Aminonitrile5,5-disubstituted Hydantoin
Oxetane Stability Higher risk of ring-opening in Step 1.Generally more stable in Step 1.[2]
Hydrolysis Can be done with acid or base.Requires strong base (e.g., Ba(OH)₂) for efficient cleavage.[4]
Overall Yield Potentially lower due to Step 1 instability.Often higher if hydrolysis is driven to completion.
Key Advantage Simpler intermediate.More robust initial step for sensitive aldehydes.

Frequently Asked Questions (FAQs)

  • Q: Which synthesis method do you recommend starting with?

    • A: For this specific target, the Bucherer-Bergs reaction is recommended as the initial approach. The milder, slightly basic conditions of the initial hydantoin formation are more forgiving to the sensitive oxetane ring than the acidic conditions of the Strecker aminonitrile formation[5].

  • Q: How can I safely handle the potassium cyanide (KCN) required for these reactions?

    • A: KCN is extremely toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal, following your institution's hazardous waste protocols.

  • Q: What analytical methods are best for confirming the final product structure?

    • A: A combination of techniques is essential:

      • ¹H and ¹³C NMR: In a suitable solvent like D₂O or DMSO-d₆, this will confirm the connectivity of the molecule, showing the characteristic shifts for the oxetane ring protons and carbons, as well as the α-proton and carbon of the amino acid.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula (C₆H₁₁NO₃).

      • FT-IR: Can show characteristic stretches for the amine (N-H) and carboxylate (C=O) functional groups.

  • Q: Are there any alternative synthetic routes that avoid cyanide?

    • A: While less common for this specific structure, other methods exist for amino acid synthesis. The Petasis reaction (a multicomponent reaction of an amine, a boronic acid, and a glyoxylic acid derivative) is a powerful, cyanide-free alternative, though it may require more specialized starting materials[6]. For a novel target like this, exploring such routes could be a valuable research direction if classical methods fail.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(16), 1814-1816. Available from: [Link]

  • Koóš, M., & Kád'ár, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Oakwood Chemical. (n.d.). 3-Methyl-oxetane-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Amino- and 2,3-Diaminopropylphosphonic Acids and Their Derivatives. Molecules, 11(12), 978-995. Available from: [Link]

  • Nogrady, T. (1985). Pro-drugs and soft drugs. In Medicinal Chemistry A Biochemical Approach. Oxford University Press.
  • Domínguez, C., Ezquerra, J., Prieto, L., & Pedregal, C. (1997). Asymmetric synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Tetrahedron: Asymmetry, 8(6), 857-860. Available from: [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews, 109(9), 4439-4486.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Acyclic Compounds. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Bonandi, E., et al. (2017). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 22(7), 1077. [Link]

Sources

Technical Support Center: Navigating Side Reactions in Oxetane Ring Formation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the valuable, yet sensitive, oxetane ring, particularly under acidic conditions. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-tested insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) - Common Issues & First-Line Troubleshooting

Q1: My reaction is a complex mess with little to no desired oxetane. What are the most likely general causes?

A1: A complex reaction mixture with low-to-no yield of the target oxetane when using acid catalysis typically points to the inherent instability of the oxetane ring under these conditions. The primary culprit is acid-catalyzed ring-opening.[1][2] Due to significant ring strain (approximately 106 kJ/mol), the oxygen atom in the oxetane ring is readily protonated by a Brønsted acid or coordinated by a Lewis acid.[3] This activation makes the ring susceptible to nucleophilic attack, which can lead to a cascade of unwanted products.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Acid: Is a strong acid necessary? Could you use a milder Brønsted acid (e.g., camphorsulfonic acid (CSA) instead of HCl) or a Lewis acid that is less harsh (e.g., BF₃•OEt₂ at low temperatures)?[2][4]

  • Temperature Control: Are you running the reaction at the lowest possible temperature to achieve conversion? Higher temperatures often accelerate side reactions more than the desired cyclization.

  • Substrate Stability: Consider the stability of your starting material and product to the acidic conditions. 3,3-disubstituted oxetanes, for example, tend to be more stable than unsubstituted ones.[3]

Q2: I'm observing significant amounts of a high molecular weight, intractable material. Is this polymerization, and how can I stop it?

A2: Yes, the formation of an intractable, high-molecular-weight substance is a classic sign of acid-catalyzed ring-opening polymerization. Once the oxetane ring is opened by an acid, the resulting carbocation or protonated alcohol can be attacked by the oxygen of another oxetane molecule, initiating a chain reaction.

Strategies to Prevent Polymerization:

  • Use of Bulky or Weakly Coordinating Counter-ions: If using a Lewis acid, choose one with a bulky or weakly coordinating counter-ion to minimize its interaction with the formed oxetane.

  • Slow Addition of Acid: Adding the acid catalyst slowly and at low temperature can help to maintain a low concentration of the activated species at any given time, favoring intramolecular cyclization over intermolecular polymerization.

  • High Dilution: Running the reaction under high dilution conditions can disfavor the intermolecular reactions that lead to polymerization.

Q3: My starting 1,3-diol is consumed, but I'm isolating acyclic byproducts like unsaturated alcohols or dienes instead of the oxetane. What's happening?

A3: This is a strong indication of competing elimination (dehydration) or fragmentation pathways, which are common side reactions in the acid-catalyzed cyclization of 1,3-diols. Instead of the desired intramolecular SN2 reaction to form the oxetane, the acid may be promoting the elimination of one or both hydroxyl groups as water, leading to the formation of unsaturated alcohols or dienes.

Another possibility, especially with substituted diols, is Grob fragmentation.[4] This occurs if the substrate can adopt a conformation where the C1-C2 and C3-O bonds are anti-periplanar, leading to the concerted fragmentation into an alkene, a carbonyl compound, and a proton.

Troubleshooting Guide: Specific Synthesis Methodologies

Section 1: Acid-Catalyzed Intramolecular Cyclization of 1,3-Diols

This method, while conceptually straightforward, is often plagued by side reactions due to the carbocationic intermediates involved.

Q1.1: I'm getting a mixture of my target oxetane and a five-membered ring (tetrahydrofuran derivative). How can I improve selectivity for the 4-membered ring?

A1.1: The formation of a tetrahydrofuran (THF) derivative indicates a competing 5-exo-tet cyclization, which is often kinetically and thermodynamically favored over the 4-exo-tet cyclization required for oxetane formation. This typically occurs via a Wagner-Meerwein type rearrangement of the intermediate carbocation.

Key Control Factors:

  • Leaving Group Choice: While direct acid catalysis on the diol is possible, a more controlled approach involves converting one of the hydroxyls into a good leaving group (e.g., tosylate, mesylate). Subsequent treatment with a non-nucleophilic base will then favor the direct SN2 cyclization to the oxetane.[4]

  • Substrate Conformation: The Thorpe-Ingold effect can be exploited. Gem-disubstitution at the C2 position of the 1,3-diol can pre-organize the molecule into a conformation that favors oxetane formation.

Visualizing Competing Pathways in 1,3-Diol Cyclization

G cluster_start Starting Material cluster_intermediate Acid-Activated Intermediate cluster_products Potential Products Diol 1,3-Diol Activated Protonated Diol / Carbocation Diol->Activated + H+ Oxetane Desired Oxetane (4-exo-tet) Activated->Oxetane Intramolecular SN2 THF Tetrahydrofuran (5-exo-tet via rearrangement) Activated->THF Rearrangement then Cyclization Fragmentation Fragmentation Products (e.g., Grob) Activated->Fragmentation Concerted Fragmentation Elimination Elimination Products (Unsaturated Alcohols) Activated->Elimination Dehydration

Caption: Competing pathways in acid-catalyzed 1,3-diol cyclization.

Section 2: The Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for oxetane synthesis.[5][6] However, being a photochemical process, it has its own unique set of side reactions.

Q2.1: My Paternò-Büchi reaction is yielding significant byproducts from alkene dimerization and photoreduction of my ketone/aldehyde. How can I suppress these?

A2.1: These side reactions compete with the desired intersystem crossing and subsequent reaction of the excited carbonyl with the alkene.[7]

Troubleshooting Protocol:

  • Alkene Concentration: Alkene dimerization is often concentration-dependent. Try lowering the concentration of the alkene.

  • Solvent Choice: The solvent can influence the lifetime and reactivity of the excited state. For reactions proceeding via a triplet diradical, a non-polar solvent is often preferred. Hydrogen-donating solvents (like isopropanol) can promote photoreduction of the carbonyl and should be avoided unless this is the desired outcome.

  • Wavelength of Light: Ensure you are using a light source that selectively excites the carbonyl compound and not the alkene, if possible.

  • Use of a Photosensitizer: In some cases, a triplet sensitizer can be used to populate the reactive triplet state of the carbonyl more efficiently, potentially outcompeting other undesired photochemical pathways.

Section 3: Product Isolation and Purification
Q3.1: My oxetane product appears stable in the crude reaction mixture (by NMR), but decomposes upon purification by silica gel chromatography. Why is this happening?

A3.1: Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive oxetanes.[1] Even a seemingly stable oxetane can degrade on prolonged contact with silica.

Protocol for Safe Purification of Oxetanes:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate or dichloromethane containing 1-2% triethylamine or ammonia solution. After stirring, remove the solvent under reduced pressure to obtain neutralized silica gel.

  • Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography.

  • Minimize Contact Time: Run the column as quickly as possible. Use a slightly more polar solvent system than you normally would to hasten elution.

  • Aqueous Workup Precautions: During aqueous workup, ensure that any acidic catalysts are thoroughly quenched and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solutions
Low or No Yield, Complex Mixture Acid-catalyzed ring-openingUse milder acid; lower reaction temperature; consider base-mediated cyclization.
Polymer Formation Intermolecular reaction of activated oxetaneRun at high dilution; slow addition of catalyst; use bulky acids.
Acyclic Byproducts (from 1,3-diols) Dehydration, Fragmentation (Grob)Convert one -OH to a good leaving group and use base; use sterically hindered substrates.
Formation of THF byproduct Rearrangement and 5-exo-tet cyclizationUse conditions that favor SN2 (e.g., tosylate/base); avoid strong Brønsted acids.
Product Decomposition on Silica Gel Acidity of silicaNeutralize silica with triethylamine; use neutral alumina; minimize contact time.
Experimental Workflow: Mitigating Acidity During Workup & Purification

Caption: Workflow for the safe isolation of acid-sensitive oxetanes.

References

  • Burkhard, J. A., et al. (2017). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Chemwis. (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]

  • Tambe, A., et al. (2022). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ResearchGate. [Link]

  • Slideshare. (2016). Paterno buchi reaction. Slideshare. [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Czech, J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Griesbeck, A. G., et al. (2002). Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Maleckis, A., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. National Center for Biotechnology Information. [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Center for Biotechnology Information. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. National Center for Biotechnology Information. [Link]

  • The Dong Group. Oxetane Presentation. University of California, Irvine. [Link]

Sources

optimizing coupling conditions for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A-A(3-Me-Oxt)A-A Coupling in SPPS

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of the sterically hindered, non-natural amino acid 2-Amino-2-(3-methyloxetan-3-yl)acetic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, our goal is to equip you with the causal logic behind experimental choices, ensuring scientifically sound and reproducible outcomes.

The unique α,α-disubstituted nature of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, combined with the bulky oxetane ring, presents significant steric challenges to standard SPPS protocols. Incomplete couplings, deletions, and other side reactions are common hurdles. This guide will walk you through systematic optimization strategies to overcome these issues.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or Incomplete Coupling Efficiency

This is the most frequent problem encountered when working with sterically demanding amino acids.[1] The physical bulk of the 3-methyloxetane group at the α-carbon obstructs the approach of the activated carboxyl group to the resin-bound amine, slowing down the rate of peptide bond formation.

Root Cause Analysis & Corrective Actions:

  • Insufficient Acylating Species Reactivity: Standard carbodiimide reagents like DCC and DIC are often not potent enough for such demanding couplings.[1]

    • Solution: Employ high-reactivity in-situ activating reagents. Aminium/uronium salts such as HATU , HCTU , or phosphonium salts like PyAOP are highly recommended. These reagents form activated esters (OAt or Oxyma esters) that are significantly more reactive than those formed by older reagents like HBTU or PyBOP, effectively overcoming the steric barrier.[1] Oxyma-based reagents like COMU also show superior performance.[1]

  • Inadequate Reaction Time or Temperature: Steric hindrance dramatically slows the reaction kinetics.

    • Solution 1: Extended Coupling Time: Increase the coupling reaction time significantly, for example, from the standard 1-2 hours to 4 hours, or even overnight in difficult cases.[1]

    • Solution 2: Double Coupling: A highly effective and common strategy is to perform the coupling step twice.[1][2] After the initial coupling reaction, the resin is washed, and a fresh solution of activated amino acid and coupling reagents is added to drive the reaction to completion.[1]

    • Solution 3: Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy to heat the reaction can dramatically accelerate coupling rates for hindered amino acids, driving difficult couplings to completion efficiently.[1][3]

  • Poor Resin Solvation & Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate, making the N-terminal amine inaccessible.[1] This is exacerbated by poor solvation of the peptide-resin matrix.

    • Solution: Optimize your solvent system. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred.[1] For particularly problematic sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can improve solvation and disrupt aggregation.[1]

G

Frequently Asked Questions (FAQs)

Q1: Which specific coupling reagent do you recommend as a starting point for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid?

A1: For a highly hindered amino acid like this, HATU is an excellent first choice. It forms a highly reactive OAt-ester intermediate. When using HATU, it is crucial to pre-activate the amino acid. This involves dissolving the Fmoc-amino acid, HATU, and a non-nucleophilic base like Diisopropylethylamine (DIPEA) in DMF or NMP for 1-5 minutes before adding the mixture to the deprotected resin. This ensures the formation of the active ester, ready for immediate reaction.

Q2: How many equivalents of amino acid and coupling reagents should I use?

A2: Due to the steric hindrance, a higher excess of reagents is necessary. A good starting point is:

  • Fmoc-AA-OH: 4.0 equivalents

  • Coupling Reagent (e.g., HATU): 3.9 equivalents

  • Base (e.g., DIPEA): 8.0 equivalents

This stoichiometry ensures a high concentration of the activated species to drive the reaction forward.[1] Increasing reagent concentration can enhance the probability of molecular interaction.[2]

Q3: Can the oxetane ring itself cause side reactions under standard SPPS conditions?

A3: The oxetane ring is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and the coupling conditions themselves.[4][5] However, the final cleavage from the resin using strong acids like Trifluoroacetic acid (TFA) should be monitored. While oxetanes are more stable than, for instance, epoxides, prolonged exposure to strong acid could potentially lead to ring-opening, although this is not commonly reported under standard cleavage times. The primary challenge remains the steric hindrance during coupling, not the chemical reactivity of the ring.

Q4: My peptide sequence is prone to aggregation. Does incorporating this amino acid make it worse?

A4: Yes, it can. The incorporation of α,α-disubstituted amino acids can induce turn-like structures.[4][5] While this can be beneficial for designing conformationally constrained peptides, it can also promote inter-chain aggregation during synthesis. This is why optimizing the solvent is critical. Switching from DMF to NMP or using chaotropic salt additives (e.g., LiCl in DMF) can help disrupt these secondary structures and improve reaction efficiency.[6]

Optimized Protocols

Protocol 1: HATU-Mediated Double Coupling

This protocol is the recommended starting point for incorporating 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

Step-by-Step Methodology:

  • Resin Preparation: Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with NMP (5 x 1 min).

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-(3-methyloxetan-3-yl)acetic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Allow the solution to pre-activate for 2 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Intermediate Wash: Wash the resin thoroughly with NMP (5 x 1 min) to remove all excess reagents and byproducts.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: Wash the resin with NMP (3 x 1 min) followed by DCM (3 x 1 min) and perform a Kaiser test to confirm reaction completion. If the test is still positive, a third coupling may be required, or a switch to the acyl fluoride protocol should be considered.

Data Summary: Comparison of Coupling Strategies
StrategyCoupling ReagentKey ParametersExpected OutcomeSuitability for A-A(3-Me-Oxt)A-A
Standard DIC/HOBt1 hr coupling, 3 eq. AAOften results in <50% coupling efficiency, significant deletion sequences.Not Recommended
Optimized HATU/DIPEA2 hr coupling, 4 eq. AAGood efficiency (>95%), but may require a second coupling.Recommended Start
Double Coupling HATU/DIPEA2 x 2 hr coupling, 4 eq. AA each timeExcellent efficiency (>99%), minimizes deletion products.Highly Recommended
Microwave HATU/DIPEA5-15 min at elevated temp., 4 eq. AAVery high efficiency and speed.[1]Excellent Alternative
Acyl Fluoride TFFHFormation of Fmoc-AA-F intermediateHighest reactivity for extremely hindered cases.[1]For Persistent Failures

G

References

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]

  • Kar, M., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. Available from: [Link]

  • Royal Society of Chemistry. Macrocyclisation of small peptides enabled by oxetane incorporation. Available from: [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. Available from: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link]

  • Reddit. Solid Phase Peptide Synthesis Help : r/Chempros. Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

Sources

preventing racemization during the synthesis of chiral oxetane amino acids

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the synthesis and coupling of chiral oxetane amino acids, ensuring the stereochemical integrity of your novel compounds.

Troubleshooting Guide: Preventing Racemization

Q1: I'm observing significant racemization of my N-protected oxetane amino acid during peptide coupling. What are the likely causes and how can I mitigate this?

A1: Racemization during peptide coupling is a common challenge, particularly with structurally unique amino acids like oxetanes. The primary cause is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.

Core Factors Influencing Racemization:

  • Base Selection: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton of the oxazolone intermediate, promoting racemization.[4]

  • Coupling Reagent: The choice of coupling reagent directly impacts the rate of the desired amidation versus the undesired racemization. Carbodiimides like DCC or DIC, when used without additives, are known to cause significant racemization.[3]

  • Solvent Polarity: Polar aprotic solvents like DMF, while excellent for solubility, can sometimes favor racemization.[2][5]

  • Temperature: Higher reaction temperatures can accelerate the rate of both coupling and racemization.[6]

Troubleshooting Steps & Solutions:

  • Optimize Your Base:

    • Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives to DIPEA or TEA.[1][4] Their bulkiness hinders their ability to deprotonate the oxazolone intermediate.

  • Select an Appropriate Coupling Reagent and Additive:

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more efficient and lead to less racemization than carbodiimides alone.[3]

    • Phosphonium Salts: BOP and PyBOP are also effective at suppressing racemization.[3]

    • Additives are Key: When using carbodiimides like DIC, the addition of a nucleophilic additive is crucial.[7] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to racemization.[4][7][8] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[1][7]

  • Control Reaction Temperature:

    • Perform couplings at lower temperatures. Running the reaction at 0 °C can significantly slow down the rate of racemization.[7]

  • Consider Your Solvent:

    • If solubility permits, explore less polar solvents. A mixture of CH2Cl2/DMF (1:1) can sometimes reduce the rate of racemization.[2]

Q2: My chiral oxetane amino acid seems to be racemizing during the activation step, even before adding the amine component. Why is this happening and what can I do?

A2: This indicates that the activated intermediate of your oxetane amino acid is particularly susceptible to racemization. This can be due to the electronic effects of the oxetane ring influencing the acidity of the α-proton.

Key Considerations:

  • Pre-activation Time: The longer the activated species exists before reacting with the amine, the greater the opportunity for racemization.

  • Nature of the Activating Group: Some activated intermediates are inherently more stable and less prone to cyclizing into the problematic oxazolone.

Solutions:

  • Minimize Pre-activation Time:

    • In-situ Activation: Instead of pre-activating the carboxylic acid, mix the N-protected oxetane amino acid, coupling reagent, additive, and base together and add this mixture immediately to the amine component.

  • Change Your Activation Strategy:

    • Amino Acid Fluorides: The use of a reagent like TFFH generates amino acid fluorides in situ, which are highly reactive and can be particularly effective for sterically hindered couplings with reduced racemization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization in peptide synthesis?

A1: There are two main base-catalyzed pathways for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the predominant mechanism.[1] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton on this planar ring is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.

  • Direct Enolization: In this pathway, a base directly abstracts the α-proton from the activated carboxylic acid intermediate to form an enolate, which is achiral. Reprotonation can then occur from either face, resulting in a racemic mixture.

Q2: Are certain N-protecting groups better than others at preventing racemization?

A2: Yes, the choice of the N-protecting group is crucial. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butoxycarbonyl), and Z (benzyloxycarbonyl) are highly effective at suppressing racemization.[7][9] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to participate in the formation of the oxazolone intermediate. Acyl-type protecting groups, such as acetyl or benzoyl, are more prone to racemization.[4]

Q3: How does the steric hindrance of the oxetane amino acid affect racemization?

A3: Sterically hindered amino acids can present a dual challenge. The bulky nature of the oxetane ring can slow down the desired peptide bond formation.[10] This increased reaction time provides a larger window of opportunity for the competing racemization process to occur.[6] Therefore, for sterically hindered oxetane amino acids, it is even more critical to use highly efficient coupling reagents (e.g., HATU, COMU) and optimized conditions to ensure that the coupling reaction proceeds much faster than the rate of racemization.[7]

Q4: Can additives like copper(II) salts help in suppressing racemization?

A4: Yes, the use of certain metal salts has been shown to suppress epimerization. Specifically, the simultaneous use of HOBt and CuCl2 in carbodiimide-mediated couplings has been reported to be highly effective in preventing racemization, even in challenging cases.[8][11]

Data & Protocols

Table 1: Recommended Reagent and Base Combinations for Minimizing Racemization

Coupling ReagentAdditiveRecommended BaseNotes
DICOxymaNMM or 2,4,6-CollidineA cost-effective and reliable combination with low racemization potential.[7]
HATUNoneNMM or DIPEAHighly efficient, especially for sterically hindered couplings. Use DIPEA with caution due to its higher basicity.[7]
COMUNoneNMM or 2,4,6-CollidineA safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[7]
PyBOPNoneNMM or DIPEAA phosphonium-based reagent that is effective in suppressing racemization.[3]

Protocol: Racemization Analysis by Chiral HPLC

This protocol outlines a general method to quantify the extent of racemization by separating the resulting diastereomeric peptides.

  • Dipeptide Synthesis:

    • Couple your N-protected chiral oxetane amino acid (L-configuration) to an enantiomerically pure amino acid ester (e.g., L-Leucine methyl ester).

    • Use the coupling conditions you wish to evaluate.

  • Work-up:

    • After the reaction is complete, perform a standard aqueous work-up to remove excess reagents and byproducts.

  • Chiral HPLC Analysis:

    • Column: Select a chiral stationary phase (CSP) column suitable for separating peptide diastereomers.

    • Mobile Phase: Typically a mixture of hexane/isopropanol or a buffered aqueous/acetonitrile gradient.

    • Detection: UV detection at 214 nm or 220 nm.

    • Analysis: Inject the crude dipeptide sample. The L-L diastereomer (desired product) and the D-L diastereomer (resulting from racemization) should elute as distinct peaks.

    • Quantification: Integrate the peak areas to determine the percentage of racemization: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Visual Guides

G cluster_0 Decision Workflow for Coupling Chiral Oxetane Amino Acids Start Start: N-Protected Chiral Oxetane Amino Acid Hindered Is the amino acid sterically hindered? Start->Hindered Reagent Select High-Efficiency Reagent (e.g., HATU, COMU) Hindered->Reagent Yes StandardReagent Select Standard Reagent (e.g., DIC/Oxyma) Hindered->StandardReagent No Base Select Weak/Hindered Base (NMM or 2,4,6-Collidine) Reagent->Base StandardReagent->Base Temp Perform reaction at 0°C to Room Temp Base->Temp Analysis Analyze product for racemization (Chiral HPLC) Temp->Analysis End End: Enantiomerically Pure Peptide Analysis->End G cluster_1 Mechanism of Racemization via Oxazolone Formation ActivatedAA Activated N-Protected Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) ActivatedAA->Oxazolone - H₂O (Intramolecular Cyclization) Oxazolone->ActivatedAA + H₂O Racemic Racemic Mixture (L and D forms) Oxazolone->Racemic Base (-H⁺) then H⁺

Caption: Primary mechanism of racemization via oxazolone formation.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Organic Chemistry Frontiers. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). ChemSusChem. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2020). Angewandte Chemie International Edition. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007). The Journal of Organic Chemistry. [Link]

  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1967). Chemical Communications (London). [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2023). Novasynex. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). Molecules. [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). Green Chemistry. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. (1999). International Journal of Peptide and Protein Research. [Link]

Sources

Technical Support Center: Navigating the Challenges of Constrained Amino Acid Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex issues encountered when incorporating constrained amino acids into synthetic peptides. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome low incorporation efficiency and achieve your desired peptide sequence with high purity.

Introduction: The Double-Edged Sword of Conformational Constraint

Constrained amino acids, such as α,α-disubstituted, N-methylated, or β-amino acids, are invaluable tools in modern peptide design and drug discovery. By restricting the conformational flexibility of the peptide backbone, these residues can enhance proteolytic stability, improve receptor binding affinity, and fine-tune pharmacokinetic properties. However, the very steric bulk that confers these desirable attributes often presents a significant hurdle during solid-phase peptide synthesis (SPPS), leading to low coupling yields, sequence deletions, and challenging purifications. This guide will walk you through the root causes of these difficulties and provide actionable, field-proven solutions.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you diagnose the specific cause of low incorporation efficiency and implement targeted corrective actions.

Problem 1: Consistently Low Coupling Yield for a Specific Constrained Amino Acid

Symptoms:

  • Analytical HPLC of the crude peptide shows a significant peak corresponding to a deletion sequence lacking the constrained amino acid.

  • In-process monitoring tests (e.g., Kaiser test) indicate a large population of unreacted free amines after the coupling step.

Probable Causes & Solutions:

Cause A: Steric Hindrance at the Coupling Site

The most common reason for poor incorporation is the steric bulk of both the incoming constrained amino acid and the N-terminus of the resin-bound peptide. Standard coupling reagents may not be potent enough to overcome this energy barrier.

  • Solution 1: Employ High-Activity Coupling Reagents. Standard carbodiimide reagents like DCC and DIC are often inadequate for sterically demanding couplings.[1][2] Upgrade to a more powerful in-situ activating reagent.

    • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive O-acylisourea intermediates, which are effective at acylating sterically hindered amines.[1][3][4] HATU is often considered one of the most efficient reagents in this class due to the anchimeric assistance provided by the pyridine nitrogen in the resulting HOAt ester.[4]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, forming reactive phosphonium esters.[1][4]

    • Oxyma-based Reagents: COMU is a newer generation coupling reagent that incorporates OxymaPure instead of the potentially explosive HOBt or HOAt.[4][5] It offers coupling efficiencies comparable to HATU and is particularly well-suited for microwave-assisted SPPS.[5]

  • Solution 2: For Extreme Steric Hindrance - Acyl Fluoride Chemistry. For particularly challenging couplings, such as incorporating α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be a powerful strategy.[1][5] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5]

  • Solution 3: Optimize Reaction Conditions.

    • Extended Coupling Time: Steric hindrance slows down reaction kinetics.[1] Increase the coupling time from the standard 1-2 hours to several hours, or even overnight, to drive the reaction to completion.[1]

    • Double Coupling: A straightforward and often effective method is to simply repeat the coupling step with a fresh portion of activated amino acid and coupling reagents.

    • Elevated Temperature: Gentle heating can provide the necessary activation energy. However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[1] A more controlled approach is to use Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) . Microwave energy efficiently heats the reaction, dramatically accelerating coupling rates for hindered amino acids and driving difficult couplings to completion in minutes.[1][6]

Cause B: Poor Solvation and Peptide Aggregation

As the peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) and aggregate. This is particularly common with hydrophobic sequences.[7][8] This aggregation can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid.

  • Solution 1: Enhance Solvent Polarity. The choice of solvent is critical for solvating the growing peptide-resin complex and disrupting secondary structures.[1]

    • N-Methyl-2-pyrrolidone (NMP): NMP is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[1][8]

    • Solvent Mixtures: For particularly difficult sequences, using a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can be highly beneficial.[1][9]

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt hydrogen bonding and break up aggregates.[9]

  • Solution 2: Incorporate Structure-Breaking Derivatives. To proactively prevent aggregation, consider incorporating backbone-protected amino acid derivatives at strategic locations (e.g., every sixth residue).[9]

    • Pseudoproline Dipeptides: These derivatives introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures.

    • Dmb/Hmb Protected Amino Acids: Incorporating derivatives protected with 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen serves a similar structure-breaking purpose.[9]

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Detected (HPLC, Kaiser Test) CheckReagent Is the coupling reagent potent enough for a constrained amino acid? Start->CheckReagent UpgradeReagent Action: Upgrade to HATU, HCTU, PyBOP, or COMU CheckReagent->UpgradeReagent No CheckConditions Are reaction kinetics the issue? CheckReagent->CheckConditions Yes FinalCheck Re-evaluate coupling efficiency UpgradeReagent->FinalCheck OptimizeConditions Action: Increase time, double couple, or use microwave synthesis CheckConditions->OptimizeConditions Yes CheckAggregation Is peptide aggregation suspected? CheckConditions->CheckAggregation No OptimizeConditions->FinalCheck ImproveSolvation Action: Switch to NMP, use solvent mixtures, or add chaotropic salts CheckAggregation->ImproveSolvation Yes CheckAggregation->FinalCheck No ImproveSolvation->FinalCheck Success Problem Solved FinalCheck->Success Successful Capping If still incomplete: Action: Cap unreacted amines with Acetic Anhydride FinalCheck->Capping Incomplete HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step AA R-COOH (Amino Acid) ActiveEster R-CO-OAt (Highly Reactive OAt-ester) AA->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Peptide H₂N-Peptide-Resin NewPeptide R-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptide + H₂N-Peptide-Resin Byproduct HOAt

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and its derivatives. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique solubility challenges presented by this promising class of compounds.

Understanding the Challenge: A Molecule of Two Minds

The 2-Amino-2-(3-methyloxetan-3-yl)acetic acid scaffold is increasingly popular in medicinal chemistry for good reason. The incorporation of the oxetane ring is a modern strategy to enhance key physicochemical properties.[1][2] The oxetane's high polarity, three-dimensional structure, and capacity as a hydrogen bond acceptor can significantly improve aqueous solubility compared to simpler aliphatic or aromatic groups.[3][4][5] In many cases, replacing a gem-dimethyl group with an oxetane can boost solubility by factors ranging from 4 to over 4000.[4][6][7]

However, the core of this molecule is an α-amino acid. This introduces a zwitterionic character, meaning it possesses both a basic amino group and an acidic carboxylic acid group.[8][9] Consequently, the net charge of the molecule—and its solubility—is highly dependent on the pH of the surrounding aqueous environment.[10][11][12] At a specific pH, known as the isoelectric point (pI), the molecule has a net neutral charge, which typically leads to minimal aqueous solubility due to strong intermolecular interactions in the crystal lattice.

Below is a diagram illustrating the pH-dependent ionization states of the core structure.

G cluster_0 Dominant Species at Different pH Values Zwitterion Zwitterion (Net Neutral) Minimal Solubility at pI (R-CH(NH3+)COO-) Cation Cationic Form (R-CH(NH3+)COOH) Zwitterion->Cation  Low pH (< pKa1)  (Protonation of COO-) Anion Anionic Form (R-CH(NH2)COO-) Zwitterion->Anion  High pH (> pKa2)  (Deprotonation of NH3+)  

Caption: pH-dependent forms of an amino acid derivative.

This dual nature is the primary source of solubility challenges. While the oxetane moiety provides an intrinsic solubility advantage, the zwitterionic character can lead to unexpected precipitation if the pH of the experimental medium is not carefully controlled.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My 2-Amino-2-(3-methyloxetan-3-yl)acetic acid derivative won't dissolve in my standard aqueous assay buffer. What is the first thing I should check?

A1: The first and most critical parameter to verify is the pH of your buffer . As explained above, amino acid derivatives exhibit their lowest solubility at their isoelectric point (pI). It is highly probable that the pH of your buffer is at or near the pI of your specific derivative.

Causality: At the pI, the positive charge on the ammonium group and the negative charge on the carboxylate group cancel each other out, resulting in a neutral molecule. This minimizes repulsion between molecules, allowing them to pack more tightly into a crystal lattice, which requires more energy to overcome for dissolution. Moving the pH away from the pI ensures the molecule carries a net positive or negative charge, increasing its interaction with polar water molecules and enhancing solubility.[13][14]

Q2: How can I determine the optimal pH for solubilizing my compound?

A2: You should perform a pH-solubility profile experiment. This systematic approach will identify the pH range where your compound has the highest solubility. This is crucial not only for preparing solutions but also for understanding how the compound might behave in different physiological environments.

Expert Insight: The presence of the basic amino group and the acidic carboxylic acid group means you can form a soluble salt by adjusting the pH.[15][16] In acidic conditions (pH < pI), the compound will form a cationic salt (e.g., a hydrochloride salt), while in basic conditions (pH > pI), it will form an anionic salt (e.g., a sodium salt). Both salt forms are generally much more soluble in water than the neutral zwitterion.[13]

See Protocol 1 below for a detailed, step-by-step methodology.

Q3: Adjusting the pH of my buffer is not compatible with my biological assay (e.g., it will affect cell viability or enzyme activity). What other strategies can I try?

A3: If pH modification is not an option, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds.[17][18]

This is a very common and effective technique for preparing stock solutions of poorly soluble compounds for biological assays.[19][20]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (in final assay volume)Notes
Dimethyl Sulfoxide (DMSO)≤ 0.5% (cell-based) to ≤ 2% (biochemical)Powerful solvent, but can be toxic to cells at higher concentrations.[21]
Ethanol1-5%Generally well-tolerated by cells, but can have biological effects.
Polyethylene Glycol 400 (PEG 400)1-10%A less toxic option, often used in formulations.
Propylene Glycol (PG)1-10%Another common, low-toxicity excipient.

Workflow: The standard workflow involves preparing a high-concentration stock solution of your compound in 100% of a co-solvent like DMSO, and then diluting this stock into your aqueous assay buffer to the final desired concentration. See Protocol 2 for a detailed guide.

Q4: I am observing precipitation when I dilute my high-concentration DMSO stock into the aqueous buffer. How can I prevent this?

A4: This is a common issue related to the difference between kinetic and thermodynamic solubility. When you rapidly dilute a DMSO stock, you can create a supersaturated aqueous solution that is kinetically stable for a short time but will eventually precipitate.

Troubleshooting Steps to Prevent Precipitation:

  • Pre-warm the Aqueous Buffer: Increasing the temperature of your assay buffer (e.g., to 37°C for cell-based assays) can increase the solubility and dissolution rate.[21]

  • Vigorous Mixing: Vortex or pipette-mix the aqueous buffer vigorously while adding the DMSO stock. This ensures rapid dispersion and avoids localized high concentrations that can trigger precipitation.[21]

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a two-step serial dilution. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock 1:100 into your aqueous buffer. This gradual change in solvent polarity can prevent the compound from crashing out.[21]

  • Try a Different Co-solvent: Some compounds are more stable in specific co-solvent systems. If DMSO is problematic, try preparing your stock in Ethanol or a mixture like PEG 400/water.

Caption: Workflow for addressing precipitation upon dilution.

Q5: For long-term studies or pre-formulation development, I need a more robust solution than pH adjustment or co-solvents. What about salt formation?

A5: Salt formation is an excellent and widely used strategy for significantly improving the solubility, dissolution rate, and stability of ionizable drug candidates.[15][22][23] For your zwitterionic compound, you have the flexibility to form salts with either pharmaceutically acceptable acids (e.g., HCl, mesylate, sulfate) or bases (e.g., sodium, potassium, calcium).[16]

The key principle for successful salt formation is the "pKa rule," which states that for a stable salt to form, the difference between the pKa of the drug's ionizable group and the pKa of the counter-ion should generally be greater than 2-3 pH units.[16]

  • To form a salt with the amino group (a base): Choose a counter-ion acid with a pKa at least 2-3 units lower than the pKa of the compound's ammonium group.

  • To form a salt with the carboxylic acid group (an acid): Choose a counter-ion base with a pKa at least 2-3 units higher than the pKa of the compound's carboxylic acid group.

A salt screening study, where the compound is reacted with a library of different counter-ions, is the standard industry practice to identify the salt form with the most desirable properties (e.g., highest solubility, best stability, non-hygroscopic).

Detailed Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of a 2-Amino-2-(3-methyloxetan-3-yl)acetic acid derivative across a range of pH values.

Materials:

  • Your compound (solid powder)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials or microcentrifuge tubes

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument for quantification

Methodology:

  • Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains at equilibrium).

  • Add a fixed volume (e.g., 1 mL) of a specific pH buffer to the vial.

  • Repeat for each pH value to be tested.

  • Seal the vials and place them on a shaker/rotator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, visually confirm that excess solid is still present in each vial.

  • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant from each vial, being sure not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[21]

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility curve.

Protocol 2: Preparation of Working Solutions Using a Co-solvent Strategy

Objective: To prepare a clear, stable working solution of the compound for a biological assay using a co-solvent.

Materials:

  • Your compound (solid powder)

  • Primary co-solvent (e.g., 100% DMSO)

  • Aqueous assay buffer or cell culture media

Methodology:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. This stock can typically be stored at -20°C.

  • Pre-warm the Assay Buffer: Before use, warm the aqueous assay buffer to the temperature of your experiment (e.g., 37°C).[21]

  • Dilute the Stock: While vigorously vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution to achieve the final desired concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM DMSO stock, you would add 1 µL of the stock to 999 µL of buffer.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is compatible with your assay. In the example above, the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.

  • Use Immediately: It is best practice to use the final working solution immediately after preparation to minimize the risk of precipitation over time.

References
  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • BenchChem. (2025).
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Babu, N., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
  • de la Fuente, M., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12531–12555.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 5(4), 544–563.
  • Kumar, L., & Singh, A. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 1-6.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4049-4071.
  • Sigma-Aldrich. (n.d.).
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(5), 143.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Siddiqui, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.
  • SONAR. (2010). Oxetanes in drug discovery: structural and synthetic insights. SONAR.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 3-amino-1-methyl-1H-indazol-6-ol for Biological Assays. BenchChem.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247–7254.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility.
  • Al-Kassas, R., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 11(52), 32943-32953.
  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • Axios Research. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Axios Research.
  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • MDPI. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI.
  • Chabukswar, A. R., Jagdale, S. C., & Gandhi, P. M. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Current Drug Research Reviews, 11(2), 122-132.
  • ResearchGate. (2011). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
  • National Institutes of Health. (2021). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • LabSolu. (n.d.). 2-amino-2-(3-methyloxetan-3-yl)acetic acid. LabSolu.
  • Veeprho. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Veeprho.
  • AiFChem. (2026). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery. AiFChem.
  • ResearchGate. (n.d.). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
  • PubChem. (n.d.). 2-Amino-2-(thiophen-3-yl)acetic acid.
  • Arctom. (n.d.). CAS NO. 1638759-43-9 | 2-AMINO-2-(3-METHYLOXETAN-3-YL)ACETIC ACID. Arctom.
  • Echemi. (n.d.). 2-amino-2-(3-methyloxetan-3-yl)acetic acid. Echemi.
  • MDPI. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Technical Support Center: Oxetane Compound Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique analytical challenges these molecules present in mass spectrometry. As a strained four-membered ring, the oxetane moiety can exhibit unexpected reactivity under certain analytical conditions, leading to artifacts that can complicate data interpretation.[1][2] This resource is designed to help you identify, understand, and mitigate these issues.

Troubleshooting Guide: Diagnosing Unexpected Ions

The most common issue encountered in the mass spectrometry of oxetanes is the appearance of ions that do not correspond to the expected protonated or deprotonated molecule. This guide provides a systematic approach to diagnosing the origin of these unexpected signals.

Q1: I'm observing an ion at [M+H+18]⁺. What is it and how can I prevent it?

Answer: An ion at [M+H+18]⁺ is almost certainly the result of an in-source, acid-catalyzed ring-opening of the oxetane, followed by the addition of a water molecule.[3][4] The inherent ring strain of the oxetane makes it susceptible to nucleophilic attack, particularly when protonated under the acidic conditions often used in reversed-phase LC-MS.[5][6]

Causality Explained: In the electrospray ionization (ESI) source, the acidic mobile phase protonates the oxetane oxygen. This activation, combined with the energetic environment of the source, facilitates the cleavage of a C-O bond. This ring-opening creates a reactive carbocation intermediate. If water is present in the mobile phase or as a residual solvent, it can act as a nucleophile, attacking the carbocation and forming a stable, hydrated diol product which is then detected at M+18 relative to the protonated analyte.

Troubleshooting Workflow: In-Source Ring-Opening

G cluster_source ESI Source Environment A Protonated Oxetane [M+H]⁺ B Ring-Opening (Energy/Acid Catalyzed) A->B C Carbocation Intermediate B->C E Artifact Detected [M+H+H₂O]⁺ or [M+H+MeOH]⁺ C->E Nucleophilic Attack D Solvent Nucleophile (e.g., H₂O, MeOH) D->C

Caption: In-source decay of an oxetane compound.

Step-by-Step Mitigation Protocol:

  • Reduce Ion Source Temperature: High temperatures provide the energy needed for ring-opening.[4] Systematically decrease the source gas temperature and drying gas temperature in 25°C increments to find the lowest temperature that maintains adequate signal and desolvation.

  • Optimize Source Voltages: High capillary or fragmentor voltages can induce in-source fragmentation and reactions.[7] Perform a tuning experiment where you ramp the fragmentor/nozzle voltage. Observe the voltage at which the [M+H+18]⁺ ion begins to appear and operate below this threshold.

  • Modify Mobile Phase pH: While counterintuitive for ESI, reducing the acidity can sometimes help if the compound has alternative sites for protonation. If possible, try using 0.01% formic acid instead of 0.1%, or switch to a weaker acid like acetic acid. However, be aware that 3,3-disubstituted oxetanes show remarkable stability even at low pH values, so this may be more effective for less stable substitution patterns.[8]

  • Use a "Softer" Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be a gentler ionization technique for certain classes of molecules, potentially reducing the energy transferred to the ion and minimizing in-source reactions.[9]

Q2: My spectrum shows multiple unexpected peaks, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Are these fragments?

Answer: No, these are not fragments. These are common adduct ions formed during the electrospray process.[9] ESI is a soft ionization technique that often forms ions by the association of the neutral analyte (M) with cations present in the solvent or from contaminants.[10] The oxetane oxygen, with its exposed lone pairs of electrons, can effectively coordinate with these cations.[11]

Diagnostic Table 1: Common Adducts in ESI-MS

Adduct NameMass Shift (Positive Mode)Likely Source
Sodium Adduct+22.9892 DaGlassware, mobile phase contaminants, buffers[9]
Potassium Adduct+38.9631 DaGlassware, biological matrices, buffers
Ammonium Adduct+18.0338 DaAmmonium formate/acetate buffers
Acetonitrile Adduct+41.0265 DaMobile phase solvent

Troubleshooting Steps:

  • Identify the Source: Use high-quality LC-MS grade solvents and additives to minimize sodium and potassium contamination.[12] If using glass volumetric flasks, ensure they are thoroughly rinsed with high-purity water and solvent, as older glassware can leach sodium ions.[9]

  • Promote Protonation: To favor the desired [M+H]⁺ ion, ensure a sufficient concentration of a proton source (e.g., 0.1% formic acid) in the mobile phase. This will competitively inhibit the formation of other adducts.

  • Utilize Adducts for Confirmation: If adducts are unavoidable, they can be used to confirm the molecular weight of your compound. For example, the mass difference between the [M+H]⁺ and [M+Na]⁺ peaks should be approximately 21.98 Da.

Q3: I am seeing fragments that correspond to the loss of small neutral molecules like formaldehyde (CH₂O, -30 Da). Is this expected?

Answer: Yes, this can be an expected fragmentation pathway for certain oxetane-containing compounds, particularly during tandem MS (MS/MS) or with high in-source energy. This fragmentation is analogous to a retro-[2+2] cycloaddition.

Mechanistic Insight: Upon collisional activation (in MS/MS) or energetic in-source conditions, the strained four-membered ring can cleave. For an unsubstituted or 3-substituted oxetane, this can result in the neutral loss of formaldehyde (CH₂O) from the C2/C4 positions, leaving behind a charged fragment corresponding to the rest of the molecule. For example, a 3-aryl-oxetane might lose CH₂O and retain the charge on the aryl-containing fragment.[13]

Troubleshooting & Experimental Design:

  • Confirm with MS/MS: To determine if this is a true fragmentation pathway, isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID). If the -30 Da loss is a prominent product ion, it confirms this pathway.

  • Reduce In-Source Energy: If this fragmentation is occurring in your full-scan (MS1) spectrum and is undesirable, reduce the fragmentor/nozzle voltage and source temperature as described in Q1. This minimizes the energy applied to the ions before they enter the mass analyzer.[7]

Frequently Asked Questions (FAQs)

Q4: How does the substitution pattern on the oxetane ring affect its stability in the mass spectrometer?

Answer: The substitution pattern is a critical determinant of oxetane stability.[3][14]

  • Most Stable: 3,3-disubstituted oxetanes are generally the most stable. The substituents sterically hinder the trajectory for a nucleophile (like a solvent molecule) to attack the C-O antibonding orbital, thus preventing ring-opening.[3] These compounds can often withstand harsher source conditions and higher acidity.[8]

  • Less Stable: Oxetanes substituted at the C2 position, especially with electron-donating groups, are often less stable as this can facilitate carbocation formation upon ring-opening.[3] Monosubstituted oxetanes are also generally more reactive than their 3,3-disubstituted counterparts.[8]

Q5: My oxetane compound is in a complex biological matrix (plasma, urine). I'm seeing poor signal and reproducibility. What's the cause?

Answer: You are likely experiencing matrix effects , a common phenomenon in LC-MS bioanalysis.[15][16] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of your target analyte in the ESI source. This interference can either suppress or, less commonly, enhance the analyte signal, leading to poor accuracy and precision.[15]

Diagnostic Workflow: Troubleshooting Matrix Effects

G cluster_solutions Mitigation Strategies A Poor Signal / Irreproducibility in Biological Matrix B Perform Post-Extraction Spike Experiment A->B C Compare analyte response in 'post-spiked matrix extract' vs. 'neat solvent' B->C D Response is Lower in Matrix (Ion Suppression) C->D Yes E Response is Similar (No Significant Matrix Effect) C->E No F Improve Sample Cleanup (e.g., SPE, LLE) D->F G Modify Chromatography (Separate analyte from interferences) D->G H Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->H

Caption: Decision tree for diagnosing and mitigating matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation: A simple protein precipitation may not be sufficient. Use a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.

  • Enhance Chromatographic Separation: Modify your LC method to move the analyte's retention time away from the "elution danger zones" where matrix components like phospholipids typically elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[16] A SIL-IS is chemically identical to the analyte but mass-shifted. It will co-elute and experience the same ionization suppression or enhancement, allowing for reliable quantification through ratio-based calculations.

Q6: Can I use LiAlH₄ to reduce a functional group on my molecule without affecting the oxetane ring?

Answer: Extreme caution is advised. While the oxetane ring is generally stable under basic conditions, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), especially at temperatures above 0°C, have been reported to cause decomposition and ring-opening of oxetane-containing molecules.[6] It is preferable to use milder reducing agents or conduct the reaction at very low temperatures (e.g., -30°C to -10°C) with careful monitoring.[6]

References

  • M. N. C. D. S. C. O. F. F. A. S. G. V. F. P. M. F. A. A. C. B. A. S. D. G. T. R. A. F. M. H. F. D. M. C. G. H. J. I. A. M. D. C. Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Ni, X., et al. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]

  • V, P., & S, J. (2014). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Volochnyuk, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Tavares, M. I. M., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules. [Link]

  • Kutateladze, A. G., & Pronin, S. V. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • Rajpoot, K., & Tekuri, S. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Farr, R., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters. [Link]

  • Czech, J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Huestis, M. P., et al. (2023). Synthesis of 3,3-disubstituted oxetane and azetidine ethers via Brønsted acid catalysis. Organic & Biomolecular Chemistry. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Liu, A., & Liu, G. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Technology Networks. [Link]

  • Rudzki, P. J., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • University of Wisconsin-Eau Claire. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-Eau Claire. [Link]

  • ResearchGate. (n.d.). Scheme 9. Ring opening of oxetanes 18 under nonacidic conditions. ResearchGate. [Link]

  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

  • Agilent Technologies. (2021). Troubleshooting LC and MS Systems. YouTube. [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Bioanalysis Zone. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Plant Physiology. [Link]

  • University of Bristol. (n.d.). ESI+ Common Background Ions. University of Bristol. [Link]

  • Parmar, D., & Singh, P. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Semantic Scholar. [Link]

  • Tavares, M. I. M., et al. (2020). Chemical Space Exploration of Oxetanes. PMC. [Link]

  • Kumar, V., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Fiehn Lab, UC Davis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Peptides Containing 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for peptide therapeutics with enhanced pharmacological properties is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This guide provides an in-depth technical comparison of peptides containing the novel non-natural amino acid, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Oxa), against established peptide modification strategies. We will delve into the rationale behind its use and provide detailed experimental protocols for a comprehensive biological evaluation.

The Rationale for Oxetane-Containing Amino Acids in Peptide Scaffolds

The oxetane moiety, a four-membered cyclic ether, has gained significant attention in medicinal chemistry as a bioisostere for carbonyl groups and gem-dimethyl groups.[1][2] Its incorporation into small molecules has been shown to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] When incorporated into an amino acid structure like 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, it is hypothesized to bestow several advantages upon a peptide sequence:

  • Enhanced Metabolic Stability: The sterically hindered α-carbon and the ether linkage of the oxetane ring are expected to provide resistance against enzymatic degradation by proteases. This is a significant advantage over natural L-amino acids, which are readily cleaved.

  • Improved Cell Permeability: The oxetane group can act as a hydrogen bond acceptor and its incorporation can reduce the number of exposed backbone amide protons, a key factor in improving passive cell permeability.[3][4]

  • Conformational Constraint: The rigid oxetane ring is expected to induce local conformational constraints within the peptide backbone. This can lead to a more defined secondary structure, which may enhance binding affinity and selectivity for the target protein.[5]

This guide will compare the anticipated properties of Oxa-containing peptides with two widely used classes of modified peptides: those containing N-methylated amino acids and those with D-amino acids .

Feature2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Oxa)N-Methylated Amino AcidsD-Amino Acids
Primary Advantage Potential for improved metabolic stability, permeability, and conformational rigidity.Increased metabolic stability and cell permeability.[6]Enhanced metabolic stability.[7]
Mechanism of Stability Steric hindrance at the α-carbon and resistance of the oxetane ring to enzymatic cleavage.Shielding of the amide bond from proteolytic enzymes.[8]Proteases are stereoselective for L-amino acids.[7]
Impact on Permeability Reduces hydrogen bond donor capacity of the backbone, potentially favoring a membrane-permeable conformation.[3]Reduces hydrogen bond donors, increasing lipophilicity.[8]Can induce conformations that are more amenable to passive diffusion.[9][10]
Conformational Impact Induces a local turn or kink in the peptide backbone.[5]Restricts rotation around the Cα-C bond, influencing secondary structure.[6]Can alter the overall peptide conformation, sometimes leading to improved bioactivity.[10]

A Framework for Biological Evaluation: Experimental Protocols

A rigorous head-to-head comparison requires standardized and validated biological assays. The following section details the step-by-step methodologies for assessing the key performance parameters of novel peptides.

Peptide Synthesis

The foundation of any biological evaluation is the successful synthesis of high-purity peptides. The incorporation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid requires the synthesis of its Fmoc-protected building block for use in solid-phase peptide synthesis (SPPS).

Workflow for Fmoc-SPPS of Modified Peptides

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of modified peptides.

Protocol for Fmoc-Amino Acid Coupling:

  • Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, for Fmoc-based SPPS.[11]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) for 7-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[12]

  • Amino Acid Activation and Coupling: Dissolve 3-5 equivalents of the Fmoc-protected amino acid (Fmoc-Oxa-OH, Fmoc-N-Me-AA-OH, or Fmoc-D-AA-OH) and a coupling agent (e.g., HCTU) in DMF with a base such as diisopropylethylamine (DIEA). Add this solution to the resin and allow it to react for 1-2 hours.[12]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (LC-MS or MALDI-TOF).

Metabolic Stability Assessment

The metabolic stability of a peptide is a critical determinant of its in vivo half-life. The liver microsomal stability assay is a standard in vitro method to evaluate a compound's susceptibility to metabolism by liver enzymes.[3][9][13]

Workflow for Liver Microsomal Stability Assay

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol for Liver Microsomal Stability Assay:

  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a reaction mixture containing the test peptide (typically 1 µM), liver microsomes (e.g., 0.5 mg/mL), and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).[3][14]

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.[9]

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the proteins and halts enzymatic activity.[14]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]

Cell Permeability Evaluation

The ability of a peptide to cross the cell membrane is essential for targeting intracellular proteins. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[1][15]

Workflow for Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1][15]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[2]

  • Transport Assay:

    • For apical-to-basolateral (A-B) permeability, add the test peptide to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral (lower) chamber.

  • Sampling: At specified time intervals, collect samples from the receiver chamber.

  • Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the peptide is a substrate for efflux transporters.[16]

Target Binding Affinity Determination

Ultimately, the therapeutic efficacy of a peptide is dependent on its ability to bind to its biological target with high affinity and specificity. Biolayer interferometry (BLI) is a label-free technique used to measure real-time biomolecular interactions.[10][17]

Workflow for Biolayer Interferometry (BLI) Binding Assay

Sources

A Comparative Guide to Conformational Constraints: 2-Amino-2-(3-methyloxetan-3-yl)acetic acid vs. Proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Conformational Constraint in Peptide and Drug Design

In the intricate world of medicinal chemistry and drug development, controlling the three-dimensional shape of a molecule is paramount. The biological activity of a peptide or small molecule is inextricably linked to its conformation—the spatial arrangement of its atoms. Unrestrained, flexible molecules can adopt a multitude of shapes, leading to a significant entropic penalty upon binding to a biological target. By introducing conformational constraints, we can pre-organize a molecule into its bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability.

Proline, a naturally occurring proteinogenic amino acid, has long been the cornerstone of conformational constraint in peptide science. Its unique cyclic side chain, which includes the backbone nitrogen, imposes significant restrictions on the polypeptide chain. However, the quest for novel therapeutic modalities demands a broader toolkit of structural motifs. This guide provides a detailed, objective comparison between the archetypal proline and a novel non-natural amino acid, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. We will delve into their distinct structural features, the conformational landscapes they inhabit, and the experimental methodologies used to characterize them, providing researchers with the insights needed to strategically employ these building blocks in their own discovery programs.

Proline: The Archetypal Conformational Switch

Proline is unique among the 20 common amino acids because its side chain forms a five-membered pyrrolidine ring by bonding back to the backbone amide nitrogen.[1] This seemingly simple feature has profound structural consequences.

Key Conformational Properties of Proline:

  • Restricted Backbone Dihedral Angles: The cyclic nature of proline locks the backbone dihedral angle phi (φ) to a narrow range of approximately -65° ± 25°.[1][2] This severely limits the accessible region of the Ramachandran plot, making proline a potent inducer of turns and a disruptor of regular secondary structures like α-helices and β-sheets.[1][3]

  • Ring Puckering: The pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-endo (UP) and Cγ-exo (DOWN).[4][5] In the endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the exo pucker, it is on the opposite side. This puckering is not static and is correlated with the backbone conformation and the cis/trans state of the preceding peptide bond.[2][4][6]

  • Cis-Trans Amide Bond Isomerization: Unlike other amino acids where the peptide bond is almost exclusively in the trans conformation (ω ≈ 180°), the energy difference between the trans and cis (ω ≈ 0°) conformations of an Xaa-Pro bond is small.[7] This allows proline to act as a "conformational switch," with approximately 5-10% of Xaa-Pro bonds adopting the cis conformation in proteins.[2] This isomerization is a slow process and can be a rate-limiting step in protein folding.[8] The cis conformation strongly favors the endo ring pucker.[2][5]

  • Lack of Amide Proton: As the backbone nitrogen is part of the ring and is a tertiary amine, proline cannot act as a hydrogen bond donor when incorporated into a peptide chain.[1][9] This property contributes to its role as a helix-breaker.[3]

Caption: Key structural features and conformational variables of Proline.

2-Amino-2-(3-methyloxetan-3-yl)acetic acid: A Rigid α,α-Disubstituted Motif

2-Amino-2-(3-methyloxetan-3-yl)acetic acid (herein referred to as OmA) is a non-natural amino acid that introduces conformational constraints through two distinct structural features: α,α-disubstitution and a strained four-membered oxetane ring.

Anticipated Conformational Properties of OmA:

  • Severely Restricted Ramachandran Space: OmA is an α,α-disubstituted amino acid, with both a methyl group and an oxetanyl group attached to the α-carbon. This gem-disubstitution imposes severe steric hindrance that dramatically restricts the allowable φ and ψ backbone angles. Analogous to well-studied α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), OmA is expected to strongly favor conformations in the helical regions of the Ramachandran plot (α-helix and 3₁₀-helix).[4]

  • Rigid Side Chain: The oxetane is a four-membered heterocyclic ring that is more strained and rigid than proline's five-membered pyrrolidine ring. While it will exhibit some degree of puckering, the energetic barrier to inversion is higher, leading to a more rigidly defined side-chain conformation.[10]

  • Standard Trans Amide Bond: Unlike proline, the backbone nitrogen of OmA is a standard secondary amide when incorporated into a peptide. It possesses an amide proton capable of acting as a hydrogen bond donor and will overwhelmingly favor the low-energy trans conformation for its peptide bonds. The high energy barrier to cis formation means it does not function as a cis-trans switch.

  • Hydrophilic and Metabolic Stability: The oxetane ring is a bioisostere for gem-dimethyl or carbonyl groups but introduces a polar oxygen atom, which can improve solubility and act as a hydrogen bond acceptor.[11] Its incorporation can also enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.

G cluster_nmr Solution-State Analysis cluster_xray Solid-State Analysis cluster_comp In Silico Analysis peptide Synthesize Model Peptide (e.g., Ac-Gly-X-Gly-NH2) nmr NMR Spectroscopy peptide->nmr xray X-Ray Crystallography peptide->xray comp Computational Modeling peptide->comp tocsy TOCSY / COSY (Assign Resonances) crystal Crystallize Peptide md Molecular Dynamics (MD) (Simulate Motion) noesy NOESY / ROESY (Measure nOe distances) j_coupling J-Coupling Analysis (Determine Dihedral Angles) nmr_result Ensemble of Solution Conformations noesy->nmr_result j_coupling->nmr_result validate Cross-Validation & Structural Refinement nmr_result->validate diffraction Collect Diffraction Data xray_result High-Resolution Static Structure diffraction->xray_result xray_result->validate conf_search Conformational Search (Map Energy Landscape) comp_result Predicted Low-Energy Conformations md->comp_result conf_search->comp_result comp_result->validate

Caption: Experimental workflow for determining amino acid conformational constraints.

Protocol 1: NMR Spectroscopic Analysis of a Model Peptide

Objective: To determine the preferred solution-state conformation and dynamics of a target amino acid (X) within a short peptide.

Causality: NMR spectroscopy is the premier technique for studying molecular conformation in solution, which most closely mimics the physiological environment. By measuring through-bond (J-couplings) and through-space (Nuclear Overhauser Effects, nOes) interactions, we can derive a detailed picture of the dominant dihedral angles and inter-proton distances that define the molecular structure. [12][13]For proline, distinct sets of NMR resonances for cis and trans isomers allow for their quantification. [2][14] Methodology:

  • Peptide Synthesis: Synthesize a simple model peptide, such as Ac-Gly-X-NH₂, where X is either Proline or OmA. The flanking glycine residues minimize conformational influence on the central residue.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • ¹H-¹H TOCSY: To identify all protons within a given amino acid's spin system.

    • ¹H-¹H ROESY or NOESY: To identify through-space correlations. ROESY is often preferred for small peptides to avoid zero-crossing issues. Strong cross-peaks indicate protons are close in space (< 5 Å).

    • ¹H-¹³C HSQC: To correlate protons with their attached carbons, aiding in assignment.

    • High-Resolution 1D ¹H: To accurately measure ³J-coupling constants (e.g., ³J(HNHα)).

  • Data Analysis:

    • Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances.

    • Dihedral Angle Calculation: Use the ³J(HNHα) coupling constant in the Karplus equation to calculate the allowed ranges for the φ angle.

    • Distance Restraints: Integrate the cross-peaks from the ROESY/NOESY spectrum to generate a set of inter-proton distance restraints.

    • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental distance and dihedral restraints. The convergence of the ensemble indicates a well-defined conformation.

Protocol 2: X-Ray Crystallographic Analysis

Objective: To obtain a high-resolution, static picture of the amino acid's conformation in the solid state.

Causality: X-ray crystallography provides unambiguous atomic-level detail of a molecule's structure, including precise bond lengths, bond angles, and torsion angles. [9][15]While it represents a single conformation in a crystal lattice, it serves as the gold standard for structural validation and provides a crucial reference point for solution-state and computational studies.

Methodology:

  • Peptide Synthesis & Crystallization: Synthesize a short, self-assembling peptide or a peptide-ligand complex containing the amino acid of interest. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal and cool it in a cryostream (typically 100 K). Expose the crystal to a high-intensity X-ray beam (synchrotron source preferred) and collect diffraction data as the crystal is rotated. [16][17]3. Structure Solution and Refinement:

    • Process the diffraction images to determine unit cell parameters and reflection intensities.

    • Solve the phase problem using molecular replacement (if a homologous structure exists) or direct methods.

    • Build an atomic model into the resulting electron density map.

    • Refine the model against the experimental data until convergence is reached, resulting in a final structure with associated quality metrics (e.g., R-factor, R-free).

Implications for Drug Design and Research

The choice between Proline and an α,α-disubstituted amino acid like OmA is a strategic one, driven by the specific goals of the research program.

  • Use Proline to:

    • Induce β-turns in peptide sequences to mimic protein loops.

    • Introduce a "kink" into a helical structure. [3] * Modulate biological activity through cis/trans isomerization, where one isomer may be significantly more active than the other.

    • Increase resistance to certain proteases. [3]

  • Use OmA (or similar) to:

    • Nucleate or stabilize helical secondary structures (α-helix or 3₁₀-helix).

    • Create highly rigid scaffolds with a precisely defined orientation of side chains.

    • Improve aqueous solubility and introduce a hydrogen bond acceptor site via the oxetane oxygen.

    • Enhance metabolic stability through steric shielding of the peptide backbone.

Conclusion

While both proline and 2-Amino-2-(3-methyloxetan-3-yl)acetic acid serve to constrain peptide conformations, they do so through fundamentally different mechanisms, yielding disparate structural outcomes. Proline is a dynamic hinge, restricting the φ angle and introducing the unique possibility of cis/trans isomerization, making it an ideal tool for creating turns and molecular switches. In contrast, OmA is a rigidifying staple, using α,α-disubstitution to severely lock both φ and ψ angles, strongly promoting helical conformations. Its polar, rigid side chain offers additional opportunities for tuning physicochemical properties. Understanding these core differences, supported by the robust experimental validation outlined in this guide, empowers researchers to move beyond simple substitution and engage in the rational design of conformationally defined molecules for advanced therapeutic and research applications.

References

  • Heller, J., Laws, D. D., Tomaselli, M., King, D. S., Wemmer, D. E., Pines, A., Havlin, R. H., & Oldfield, E. (1997). Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. Journal of the American Chemical Society.
  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal. [Link]

  • Heller, J., Laws, D.D, Tomaselli, M., King, D.S, Wemmer, D.E, Pines, A., Havlin, R.H, Oldfield, E. (1997). Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of α-Carbon Chemical Shielding Tensors. Journal of the American Chemical Society.
  • Kar, N., & Bahadur, R. P. (2020). Conformational landscape of substituted prolines. Amino Acids. [Link]

  • Wikipedia contributors. (2024). Proline. Wikipedia. [Link]

  • Waser, J., & Burgoi, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Ribeiro da Silva, M. A., & Santos, L. M. (2014). Thermodynamic and conformational study of proline stereoisomers. The Journal of Chemical Thermodynamics. [Link]

  • Song, Z., & Zhu, F. (2013). The puckering free-energy surface of proline. The Journal of Chemical Physics. [Link]

  • Song, Z., & Zhu, F. (2013). The puckering free-energy surface of proline. ResearchGate. [Link]

  • Heller, J., et al. (1997). Determination of dihedral angles in peptides through experimental and theoretical studies of alpha-carbon chemical shielding tensors. Pines Lab. [Link]

  • Heller, J., et al. (1997). Determination of dihedral angles in peptides through experimental and theoretical studies of α-carbon chemical shielding tensors. Illinois Experts. [Link]

  • Miller, S. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Sibille, N., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]

  • JenaLib. Structural Implications of Proline. Jena Library of Biological Macromolecules. [Link]

  • Salvi, N., et al. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal. [Link]

  • Zondlo Group. (n.d.). Proline Conformation. American Peptide Society. [Link]

  • Sibille, N., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - PubMed Central. [Link]

  • Song, Z., & Zhu, F. (2015). Proline puckering parameters for collagen structure simulations. AIP Publishing. [Link]

  • Gerlach, J. R., & Feig, M. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. PMC - PubMed Central. [Link]

  • Adzhubei, A. A., & Sternberg, M. J. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of Biosciences. [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science. [Link]

  • Sibille, N., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR. [Link]

  • Gessmann, R., et al. (2002). Helical conformations in oxetane β-amino acid hexamers. Angewandte Chemie International Edition. [Link]

  • Bella, J., Eaton, M., Brodsky, B., & Berman, H. M. (1994). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Science. [Link]

  • Yang, D., & Kay, L. E. (1998). Determination of the Protein Backbone Dihedral Angle ψ from a Combination of NMR-Derived Cross-Correlation Spin Relaxation Rates. Journal of the American Chemical Society. [Link]

  • Medrano, F. J., et al. (1997). Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri. Proteins. [Link]

  • ResearchGate. (n.d.). X-ray diffraction images from loops containing proline (Pro) and either... ResearchGate. [Link]

  • Bella, J., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Research With Rutgers. [Link]

  • Belli, F., et al. (2023). Studies of proline conformational dynamics in IDPs by 13C-detected cross-correlated NMR relaxation. Journal of Magnetic Resonance. [Link]

  • Ivashkin, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Wuitschik, G., et al. (2010). Applications of oxetanes in drug discovery and medicinal chemistry. Angewandte Chemie International Edition. [Link]

  • Gerlach, J. R., & Feig, M. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. bioRxiv. [Link]

  • ResearchGate. (n.d.). Oxetane amino acids. ResearchGate. [Link]

  • The Bumbling Biochemist. (2021). Proline biochemistry & structural awkwardness. YouTube. [Link]

  • Veeprho. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Veeprho. [Link]

  • Axios Research. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Axios Research. [Link]

  • Ivashkin, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Seebach, D., et al. (1995). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Ordóñez, M., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • AA Blocks. (n.d.). 2-(methylamino)-2-(oxetan-3-yl)acetic acid. AA Blocks. [Link]

  • Slideshare. (n.d.). Global and local restrictions Peptidomimetics. Slideshare. [Link]

  • Halab, L., Gosselin, F., & Lubell, W. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers. [Link]

  • Di Lullo, A. M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating a Novel Oxetane-Containing Amino Acid

In the relentless pursuit of novel therapeutics, drug discovery professionals are increasingly turning to innovative chemical scaffolds to overcome the perennial challenges of absorption, distribution, metabolism, and excretion (ADME). Among these, the oxetane ring has emerged as a powerful tool for enhancing the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive comparison of the in vitro metabolic stability of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, a novel α,α-disubstituted amino acid, against its non-oxetane counterparts. Through a detailed exploration of established experimental protocols and supporting data, we will elucidate the strategic advantage of incorporating the oxetane motif.

The rationale for employing α,α-disubstituted amino acids in drug design is their inherent ability to confer metabolic stability and influence peptide conformation.[2][3] The substitution at the α-carbon sterically hinders enzymatic attack, rendering these molecules more resistant to degradation. The introduction of an oxetane ring, particularly a 3,3-disubstituted oxetane, is a strategic bioisosteric replacement for gem-dimethyl or carbonyl groups.[4] This substitution not only preserves the steric bulk but also introduces polarity, which can lead to improved solubility and reduced lipophilicity, all while often enhancing metabolic stability.[5][6]

Comparative In Vitro Metabolic Stability

To objectively assess the metabolic stability of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Compound A), we will compare it with two structurally related analogs: 2-Amino-2,2-dimethylacetic acid (Compound B), its direct gem-dimethyl bioisostere, and 2-Amino-2-cyclobutylacetic acid (Compound C), a carbocyclic analog. This comparison will be conducted using two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Table 1: Metabolic Stability in Human Liver Microsomes
CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 2-Amino-2-(3-methyloxetan-3-yl)acetic acid> 120< 5.8
Compound B 2-Amino-2,2-dimethylacetic acid957.3
Compound C 2-Amino-2-cyclobutylacetic acid788.9
Reference Drug Verapamil2527.7
Table 2: Metabolic Stability in Human Hepatocytes
CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Compound A 2-Amino-2-(3-methyloxetan-3-yl)acetic acid> 240< 2.9
Compound B 2-Amino-2,2-dimethylacetic acid1803.9
Compound C 2-Amino-2-cyclobutylacetic acid1504.6
Reference Drug Verapamil4515.4

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to highlight the expected trends based on the current scientific literature.

The data clearly suggests a significant improvement in metabolic stability for the oxetane-containing Compound A. In both liver microsomes and hepatocytes, Compound A exhibits a substantially longer half-life and lower intrinsic clearance compared to its gem-dimethyl and cyclobutyl analogs. This enhanced stability is attributed to the oxetane ring's ability to block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7]

The Causality Behind Experimental Choices

The selection of both liver microsomes and hepatocytes for this comparative analysis is deliberate and provides a more complete picture of metabolic fate.

  • Liver Microsomes: This subcellular fraction is enriched in phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[8] Microsomal stability assays are a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[9] However, they lack phase II enzymes and the cellular context of transport and uptake.

  • Hepatocytes: These are intact liver cells that contain a full complement of both phase I and phase II metabolic enzymes and cofactors.[10] Hepatocyte assays provide a more physiologically relevant model, accounting for cellular uptake and the interplay between different metabolic pathways.[9]

By employing both systems, we can discern whether a compound's stability is primarily due to resistance to CYP-mediated oxidation (indicated by high microsomal stability) and if it is susceptible to other metabolic pathways present in whole cells.

Experimental Protocols

A self-validating system is crucial for the trustworthiness of any experimental protocol. This involves the inclusion of appropriate controls and adherence to well-established methodologies.

Liver Microsomal Stability Assay Protocol

This protocol is designed to assess the metabolic stability of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Test compounds and reference compound (Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and reference compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test/reference compound.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay Protocol

This protocol evaluates the metabolic stability of a test compound in a suspension of cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Test compounds and reference compound (Verapamil)

  • Williams' Medium E or similar

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 24- or 48-well plates

  • Incubator with 5% CO2 and humidity control

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Prepare a hepatocyte suspension in incubation medium at the desired cell density (e.g., 0.5 x 10^6 cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a plate.

    • Add the test/reference compound to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots from the incubation wells.

  • Sample Processing and Analysis:

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard to the collected aliquots.

    • Process the samples as described in the microsomal stability assay.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described previously.

Caption: Workflow for the Hepatocyte Stability Assay.

The Metabolic Fate of Oxetanes: Beyond CYP Inhibition

While the oxetane ring in Compound A effectively shields it from CYP-mediated metabolism, it is crucial to consider alternative metabolic pathways. Research has shown that oxetanes can be substrates for microsomal epoxide hydrolase (mEH), leading to hydrolytic ring-opening to form a diol metabolite.[11][12] This provides an alternative clearance pathway that can reduce the reliance on CYP enzymes, potentially lowering the risk of drug-drug interactions.[13]

Compound A 2-Amino-2-(3-methyloxetan-3-yl)acetic acid Diol Metabolite 2-Amino-2-(1,3-dihydroxy-2-methylpropan-2-yl)acetic acid Compound A->Diol Metabolite microsomal Epoxide Hydrolase (mEH)

Caption: Potential mEH-mediated metabolism of Compound A.

Conclusion

The strategic incorporation of a 3,3-disubstituted oxetane ring in 2-Amino-2-(3-methyloxetan-3-yl)acetic acid offers a clear advantage in terms of in vitro metabolic stability when compared to its gem-dimethyl and cyclobutyl bioisosteres. This enhanced stability, primarily through the blockade of CYP-mediated metabolism, is a desirable characteristic in a drug candidate, potentially leading to an improved pharmacokinetic profile. However, a comprehensive understanding of its metabolic fate requires consideration of alternative pathways, such as mEH-catalyzed hydrolysis. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative stability studies and make informed decisions in the drug discovery and development process.

References

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7859-7868. [Link]

  • Wills, M. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate. [Link]

  • Toselli, F., et al. (n.d.). Hip to be square: oxetanes as design elements to alter metabolic pathways. Semantic Scholar. [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Le, T. L., et al. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 944, 166-174. [Link]

  • Cowan, T. M., et al. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 85-109. [Link]

  • Cowan, T. M., et al. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • LabRulez LCMS. (n.d.). A Novel LC MS/MS Method for the Direct Analysis of Underivatized Amino Acids In Human Plasma. [Link]

  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12534. [Link]

  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1903-1911. [Link]

  • Patel, K., & U. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Gao, Y., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 32. [Link]

  • Chung, C. P., et al. (2021). Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalyz. Arkivoc, 2021(5), 138-157. [Link]

  • Scott, J. D., et al. (2010). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 53(19), 7076-7087. [Link]

  • Inai, Y. (2008). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 128(7), 1041-1051. [Link]

  • Knowles, S. E., & Ballard, F. J. (1976). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochemical Journal, 156(3), 609-617. [Link]

  • MIT OpenCourseWare. (2021, July 19). 31. Amino Acid Metabolism II [Video]. YouTube. [Link]

  • Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. [Link]

  • Takeda, K., et al. (2015). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 13(31), 8438-8441. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 244, 116027. [Link]

Sources

The Oxetane Moiety in Peptide Design: A Comparative Guide to Assessing and Enhancing Cell Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Impermeable Challenge of Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by poor cell membrane permeability, confining their application primarily to extracellular targets. The peptide backbone, with its numerous hydrogen bond donors and acceptors, is inherently polar, leading to a high desolvation penalty upon entering the lipophilic core of the cell membrane. To unlock the full potential of peptides against intracellular targets, medicinal chemists are increasingly turning to the incorporation of non-natural amino acids designed to modulate their physicochemical properties.[1]

This guide provides a comprehensive overview of assessing the cell permeability of peptides, with a specific focus on the potential of a novel non-natural amino acid, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Amo). While direct experimental data on Amo-containing peptides is emerging, we will extrapolate from the known benefits of oxetane incorporation in small molecule drug discovery and draw comparisons with established permeability-enhancing strategies, supported by experimental data.

The Promise of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Amo) in Enhancing Peptide Permeability

The oxetane ring, a four-membered ether, has gained significant traction in medicinal chemistry as a versatile motif for improving the drug-like properties of small molecules.[2][3] Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity, all of which can favorably influence the complex interplay of factors governing cell permeability.[2]

The proposed advantages of incorporating Amo into a peptide sequence are rooted in these established principles:

  • Modulation of Physicochemical Properties: The oxetane moiety in Amo can act as a bioisostere for a gem-dimethyl group, but with increased polarity. This unique characteristic could help to balance the need for sufficient solubility in the aqueous extracellular environment with the lipophilicity required for membrane transit.

  • Conformational Constraint: The rigid four-membered ring of the oxetane can impose conformational constraints on the peptide backbone. This rigidity can reduce the entropic penalty of membrane crossing and may favor conformations that shield polar groups from the lipid bilayer.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, potentially increasing the in vivo half-life of the peptide.[2]

While these characteristics are promising, it is crucial to experimentally validate the impact of Amo on peptide permeability.

Comparative Analysis of Permeability-Enhancing Strategies

The incorporation of Amo represents a novel approach. To objectively evaluate its potential, we must compare it to established methods for enhancing peptide cell permeability.

Alternative Strategies:
  • N-Methylation: The substitution of an amide proton with a methyl group is a widely used strategy to improve the permeability of cyclic peptides.[4] This modification reduces the number of hydrogen bond donors, decreases the polarity of the peptide backbone, and can favor membrane-permeable conformations.[5]

  • Peptoids: Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen rather than the alpha-carbon. This structural change eliminates backbone chirality and the amide proton, leading to increased proteolytic stability and, often, enhanced cell permeability.[3][6]

  • Other Non-Natural Amino Acids: The incorporation of various non-natural amino acids has been explored to enhance permeability. For example, N,N-pyrrolidinyl glutamine (Pye) has been shown to improve the permeability of cyclic peptides by forming intramolecular hydrogen bonds that shield backbone amides.[7][8][9]

Data Presentation: A Comparative Overview

The following table summarizes the reported effects of different permeability-enhancing strategies on cyclic hexapeptides. Note that direct comparative data for Amo-containing peptides is not yet available and is presented here as a hypothetical entry based on the potential benefits of the oxetane moiety.

Modification Strategy Example Compound Permeability Assay Apparent Permeability (Papp) (10⁻⁶ cm/s) Fold Improvement vs. Parent Peptide Reference
None (Parent Peptide) Cyclic Hexa-AlanineCaco-2< 1-[5]
N-Methylation N-Me-Ala adjacent to D-AlaCaco-2> 10> 10[5]
Peptoid Substitution Leu2 to N-isobutylglycineMDCK-LE~1.5x increase from parent1.5[10]
N,N-pyrrolidinyl glutamine (Pye) Leu-to-Pye substitutionCaco-2Significant ImprovementScaffold-dependent[7][8][9]
Amo Incorporation (Hypothetical) Amo-containing peptideCaco-2To be determinedHypothesized to be positiveN/A

Experimental Protocols for Assessing Peptide Cell Permeability

To rigorously evaluate the cell permeability of Amo-containing peptides and compare them to other modified peptides, a combination of in vitro assays is recommended.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability. It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare donor solution (peptide in buffer) F Add donor solution to filter plate A->F B Prepare acceptor solution (buffer) D Add acceptor solution to acceptor plate B->D C Coat filter plate with artificial membrane solution E Place filter plate on acceptor plate C->E G Incubate F->G H Measure peptide concentration in donor and acceptor wells (LC-MS/MS) G->H I Calculate Papp value H->I

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Prepare Solutions:

    • Donor Solution: Dissolve the test peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Acceptor Solution: Use the same buffer as the donor solution.

    • Artificial Membrane Solution: Prepare a solution of a lipid (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane).

  • Coat the Filter Plate: Add the artificial membrane solution to each well of a 96-well filter plate and allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the Assay Plate: Add the acceptor solution to a 96-well acceptor plate. Carefully place the lipid-coated filter plate on top of the acceptor plate.

  • Start the Assay: Add the donor solution containing the test peptide to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area × Time)) × (C_A / (C_D - C_A)) × (-ln(1 - (C_A / C_D)))

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

    • C_A is the concentration of the peptide in the acceptor well.

    • C_D is the initial concentration of the peptide in the donor well.

Caco-2 Cell Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash cell monolayer C->D E Add peptide solution to apical (A) or basolateral (B) side D->E F Incubate E->F G Collect samples from the opposite compartment at time points F->G H Measure peptide concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I

Caption: Workflow for the Caco-2 Cell Permeability Assay.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • To measure apical-to-basolateral (A-to-B) transport, add the peptide solution to the apical compartment and fresh transport buffer to the basolateral compartment.

    • To measure basolateral-to-apical (B-to-A) transport, add the peptide solution to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At designated time points, collect samples from the receiver compartment.

  • Quantification: Analyze the peptide concentration in the collected samples by LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp value for both A-to-B and B-to-A transport.

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the peptide is a substrate for active efflux transporters.

Cellular Uptake Assay using Fluorescence

This assay directly measures the amount of peptide that enters cells. It typically involves labeling the peptide with a fluorescent dye and quantifying the intracellular fluorescence.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification A Synthesize fluorescently labeled peptide C Treat cells with labeled peptide A->C B Seed cells in a multi-well plate B->C D Incubate for a defined time C->D E Wash cells to remove extracellular peptide D->E F Lyse cells E->F G Measure fluorescence of the cell lysate F->G H Normalize to protein concentration G->H

Sources

A Comparative Guide to the Definitive Structural Validation of Synthetic 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

In the landscape of modern drug development, the synthesis of novel, non-proteinogenic amino acids opens new avenues for creating peptides and small molecules with enhanced stability, constrained conformations, and unique pharmacological profiles. Our target molecule, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, represents such a frontier. Its rigid oxetane scaffold, appended to an amino acid backbone, is designed to impart specific three-dimensional constraints, a feature highly sought after in rational drug design.

However, the novelty of such a structure brings with it a critical challenge: absolute certainty of its atomic arrangement. Ambiguity in structure can lead to misinterpreted biological data, wasted resources, and the potential for unforeseen toxicity. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of this synthetic amino acid. We will focus on the unparalleled power of Single-Crystal X-ray Diffraction (SCXRD) as the definitive method, while objectively comparing its output with the vital, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers and drug development professionals who require not just a protocol, but a foundational understanding of why specific experimental choices are made to build an unshakeable, data-driven case for a new molecular entity.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a small molecule.[1][2] Unlike spectroscopic methods which infer structure from indirect properties, SCXRD directly maps the electron density of a molecule arranged in a crystalline lattice, providing a precise and accurate 3D model of atomic positions, bond lengths, and bond angles.[3][4] For a novel chiral molecule like 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, SCXRD is the only common laboratory technique that can unambiguously determine its absolute stereochemistry.[5]

Causality in the Crystallographic Workflow

The success of SCXRD is entirely dependent on the initial, and often most challenging, step: growing a high-quality single crystal.[3][5] This process is a delicate interplay of thermodynamics and kinetics, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The entire workflow is a chain of cause and effect, where each step is optimized to yield a dataset that can be refined into a chemically sensible and accurate structure.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization >99% Purity Required selection Crystal Selection & Mounting crystallization->selection diffraction X-ray Diffraction selection->diffraction Defect-free, >0.1 mm solution Structure Solution diffraction->solution refinement Model Refinement solution->refinement Phasing & Initial Model validation Final Validation & CIF refinement->validation Minimizing R-factor

Caption: Workflow for small molecule structure determination by SCXRD.

Experimental Protocol: From Powder to Structure

Objective: To grow diffraction-quality single crystals of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid and solve its 3D structure.

1. Material Preparation:

  • Synthesis: The title compound is synthesized. A plausible route involves a Horner-Wadsworth-Emmons reaction with oxetan-3-one, followed by a subsequent addition reaction to introduce the amino group.[6]

  • Purification: The crude product is purified to >99% purity, typically by recrystallization or column chromatography. Purity is critical, as impurities can inhibit crystal nucleation and growth.

2. Crystallization Screening (The Art and Science):

  • Rationale: The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline form rather than as an amorphous solid. The choice of solvent is paramount.[7]

  • Method 1: Slow Evaporation: i. Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) in a small vial. ii. Cover the vial with a cap, pierced with a needle to allow for very slow solvent evaporation over several days to weeks. The slow rate is crucial for allowing large, well-ordered crystals to form.[7]

  • Method 2: Vapor Diffusion: i. Dissolve the compound in a "good" solvent in which it is readily soluble (e.g., water). Place this solution in a small, open inner vial. ii. Place the inner vial inside a larger, sealed outer vial containing a "poor" solvent (an anti-solvent, e.g., isopropanol or acetone) in which the compound is insoluble. The two solvents must be miscible.[8] iii. Over time, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[7][8] This method is excellent for milligram quantities.[7]

3. Data Collection and Processing:

  • A suitable single crystal (typically 0.1-0.3 mm in size, clear, with no visible cracks) is selected under a microscope.[3][4]

  • The crystal is mounted on a goniometer head and placed on the diffractometer.[9]

  • The crystal is cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][4]

  • The collected data (a series of images containing diffraction spots) are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

4. Structure Solution and Refinement:

  • The processed data are used to solve the "phase problem" and generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (R1), which should ideally be below 5% for a high-quality small molecule structure.

Interpreting the Data: An Unambiguous Result

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This allows for the direct visualization of the molecule's 3D structure, including the precise arrangement of the oxetane ring relative to the amino acid backbone.

Parameter Hypothetical Value for C₈H₁₅NO₃ Significance
Molecular Formula C₈ H₁₅ N O₃Confirmed by the refined model.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
Unit Cell (Å, °) a=8.5, b=10.2, c=9.8, β=95.5Dimensions of the repeating unit in the crystal.
Bond Length (C-O) ~1.45 ÅConfirms the oxetane ring connectivity.
Final R1 value 0.042 (4.2%)Indicates a good fit between the model and data.
Absolute Stereochem. (S)-configurationUnambiguously determined (if a chiral space group).

Part 2: The Solution-State Complement: Nuclear Magnetic Resonance (NMR)

While SCXRD provides a static image of the molecule in the solid state, NMR spectroscopy offers invaluable information about its structure and dynamics in solution, which is often more relevant to its biological environment.[10] NMR determines the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), allowing for the deduction of the molecule's covalent framework (atom-to-atom connectivity).[11]

Logic of NMR Structural Elucidation

NMR analysis is a deductive process. We start by identifying individual "spin systems" corresponding to different parts of the molecule and then piece them together using through-bond and through-space correlations to build the complete structure. For our target molecule, the key is to confirm the presence of all expected functional groups and prove their connectivity.

nmr_logic cluster_1d 1D NMR: The Census cluster_2d 2D NMR: The Connections cluster_confirm Final Structure H1 ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Count & Type) C13->HSQC C13->HMBC Structure Assembled Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow of data integration in NMR structure elucidation.

Experimental Protocol: A Multi-dimensional Approach

Objective: To confirm the covalent structure of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid in solution.

  • Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the labile NH₂ and COOH protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify all proton environments, their integration (number of protons), and their splitting patterns (J-coupling).

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps trace out the connectivity within the ethyl groups of the oxetane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals that are 2-3 bonds apart. This is the key experiment for piecing the molecular fragments together, for example, by showing a correlation from the methyl protons to the quaternary C3 carbon of the oxetane ring.

Interpreting the Data: Assembling the Puzzle

The combination of 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the proposed structure.

Group Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key 2D Correlations (HMBC)
Methyl (-CH₃) ~1.3 (singlet, 3H)~25¹H (CH₃) → ¹³C (C3-oxetane), C2-oxetane
Oxetane (-CH₂-O-) ~4.5 (multiplet, 4H)~75¹H (CH₂O) → ¹³C (C3-oxetane)
Alpha-Proton (-CH) ~3.8 (singlet, 1H)~60¹H (α-CH) → ¹³C (C3-oxetane), COOH
Quaternary (C3) N/A~70N/A
Carbonyl (-COOH) N/A (broad if visible)~175N/A

Part 3: The Foundational Check: High-Resolution Mass Spectrometry (HRMS)

Before committing to the resource-intensive techniques of crystallography and multi-dimensional NMR, a foundational check is performed using HRMS. Its purpose is singular and critical: to determine the elemental composition of the molecule by measuring its mass with extremely high precision (typically to four decimal places).[12][13] This allows for the confident calculation of a molecular formula, providing the first piece of evidence that the correct compound has been synthesized.[14]

Experimental Protocol: A Precise Measurement
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured by a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

Interpreting the Data: A Match to Theory

The measured mass is compared to the theoretical exact mass calculated from the most abundant isotopes of the constituent atoms.

Parameter Value Source/Significance
Target Formula C₈H₁₅NO₃The proposed molecular formula.
Theoretical Mass 173.1052 DaCalculated exact mass for C₈H₁₅NO₃.
Ion Observed [M+H]⁺Protonated molecular ion.
Theoretical m/z 174.1125Calculated for [C₈H₁₆NO₃]⁺.
Hypothetical Measured m/z 174.1123The experimental result from the HRMS instrument.
Mass Error -1.1 ppm(Measured - Theoretical) / Theoretical * 10⁶. A value <5 ppm provides high confidence in the assigned formula.

A low mass error strongly supports the proposed molecular formula, ruling out other possibilities with the same nominal mass.

Comparative Analysis and Final Verdict

Each of these premier analytical techniques provides a unique and essential piece of the structural puzzle. Their power lies not just in their individual capabilities, but in their synergy.

Technique Primary Information Key Advantage Key Limitation
HRMS Molecular FormulaFast, highly sensitive, requires minimal sample.Provides no information on connectivity or 3D structure.
NMR Covalent Structure (Connectivity)Provides structure in a biologically relevant solution state.Does not directly measure bond lengths/angles; 3D structure is inferred.
SCXRD 3D Atomic ArrangementUnambiguous, direct measurement of the complete 3D structure, including absolute stereochemistry.Requires a high-quality single crystal, which can be difficult or impossible to obtain.

The structural validation of a novel synthetic molecule like 2-Amino-2-(3-methyloxetan-3-yl)acetic acid must be approached with a multi-faceted, evidence-based strategy. High-Resolution Mass Spectrometry provides the foundational confirmation of the correct elemental composition. Multi-dimensional NMR spectroscopy then meticulously pieces together the covalent framework, confirming that the atoms are connected in the proposed manner.

However, for the definitive and absolute validation of the three-dimensional structure, Single-Crystal X-ray Crystallography is indispensable. It provides the final, irrefutable evidence of the precise spatial arrangement of every atom in the molecule. For researchers and drug development professionals, relying on the synergistic data from all three techniques provides the highest possible level of confidence, ensuring that subsequent biological and medicinal chemistry studies are built upon a solid and unambiguous structural foundation.

References

  • Rupp, B., & Wlodawer, A. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(5), 453-463. [Link]

  • Mass Spectrometry Method for Amino Acid Detection. (n.d.). Baitai Paike Biotechnology. Retrieved January 20, 2026, from [Link]

  • Zhang, H., & Ge, Y. (2011). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. [Link]

  • LibreTexts. (2021). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Jasinski, J. P. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), S29. [Link]

  • Crystallization of small molecules. (n.d.). University of the Basque Country. Retrieved January 20, 2026, from [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. IUCr Journals. Retrieved January 20, 2026, from [Link]

  • Can Protein Mass Spec Analysis Determine Amino Acid Sequences?. (n.d.). Mtoz Biolabs. Retrieved January 20, 2026, from [Link]

  • LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Chemical crystallisation. (n.d.). SPT Labtech. Retrieved January 20, 2026, from [Link]

  • Groom, C. R., & Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1850. [Link]

  • X-ray crystallography. (2023). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • NMR in structural determination of proteins and peptides. (2020). J. Pharm. Sci. Technol. Manag., 4(1), 21-27. [Link]

  • A Brief on The NMR Spectroscopy of Proteins. (2021). Conduct Science. Retrieved January 20, 2026, from [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). CD Formulation. Retrieved January 20, 2026, from [Link]

  • Wang, Y., & Gu, M. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 134(4), 740-748. [Link]

  • Clark, J. (2015). Mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved January 20, 2026, from [Link]

  • Introduction to NMR spectroscopy of proteins. (n.d.). Duke University. Retrieved January 20, 2026, from [Link]

  • Velankar, S., & Kleywegt, G. J. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 200-210. [Link]

  • Nuclear magnetic resonance spectroscopy of proteins. (2023). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved January 20, 2026, from [Link]

  • Solving New Proteins Structure with NMR Spectroscopy. (2019). Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc.. Retrieved January 20, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. Retrieved January 20, 2026, from [Link]

  • The very basics of NMR of proteins. (n.d.). University of Washington. Retrieved January 20, 2026, from [Link]

  • 5 Protein Structure Determination by NMR-Spectroscopy. (n.d.). Refubium, Freie Universität Berlin. Retrieved January 20, 2026, from [Link]

  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved January 20, 2026, from [Link]

  • How to interpret a NOESY NMR spectrum. (2012). YouTube. Retrieved January 20, 2026, from [Link]

  • NMR Analysis of Amino Acids. (2018). YouTube. Retrieved January 20, 2026, from [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. (n.d.). Axios Research. Retrieved January 20, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1128. [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. (n.d.). Veeprho. Retrieved January 20, 2026, from [Link]

  • Głowacka, I. E., et al. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 21(10), 1383. [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). Google Patents.

Sources

The Ascendancy of Oxetane Amino Acids: A Comparative Guide to Novel Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the canonical set of 20 proteinogenic amino acids. The incorporation of non-natural amino acids has emerged as a powerful strategy to modulate the pharmacological profiles of peptide and small-molecule drug candidates. Among the rising stars in this expanded chemical universe are oxetane amino acids. This guide provides an in-depth comparative analysis of oxetane amino acids against other key classes of non-natural amino acids, namely azetidine carboxylic acids, cyclobutane amino acids, and fluorinated amino acids. Through a lens of scientific integrity and field-proven insights, we will explore the nuanced advantages and disadvantages of each, supported by experimental data and detailed protocols.

The Rationale for Non-Natural Amino Acids in Drug Design

The fundamental goal of incorporating non-natural amino acids is to overcome the inherent liabilities of many drug candidates, such as poor metabolic stability, low bioavailability, and undesirable off-target effects. By strategically replacing specific amino acid residues, researchers can fine-tune a molecule's physicochemical properties, including:

  • Conformational Rigidity: Constraining the peptide backbone to favor a bioactive conformation can enhance binding affinity and selectivity.

  • Metabolic Stability: Introducing motifs that are resistant to enzymatic degradation can prolong a drug's half-life.

  • Solubility and Lipophilicity: Modulating these properties is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosterism: Replacing a functional group with another that has similar steric and electronic properties can improve drug-like characteristics without compromising biological activity.

Oxetane Amino Acids: The Versatile Newcomers

Oxetane amino acids, characterized by a four-membered ether ring, have garnered significant attention in recent years for their unique combination of properties. The oxetane moiety is a polar, rigid, and three-dimensional structure that can serve as an effective bioisostere for commonly found groups like gem-dimethyl and carbonyl functionalities.[1][2][3]

Key Physicochemical Properties and Advantages

The incorporation of an oxetane ring can confer several beneficial properties to a parent molecule:

  • Enhanced Aqueous Solubility: The polar oxygen atom and the compact structure of the oxetane ring act as a strong hydrogen-bond acceptor, which can significantly improve a compound's solubility in water.[4]

  • Improved Metabolic Stability: The strained four-membered ring of oxetane is generally resistant to degradation by metabolic enzymes, particularly cytochrome P450s.[2][4] This can lead to a longer in vivo half-life.

  • Reduced Lipophilicity (logD): In many cases, the introduction of an oxetane can lower the lipophilicity of a molecule, which is often desirable for improving its pharmacokinetic profile.[5]

  • Modulation of Amine Basicity (pKa): When placed adjacent to an amine, the electron-withdrawing nature of the oxetane ring can significantly lower the amine's pKa, which can be advantageous for reducing off-target effects, such as hERG inhibition.[2][6]

  • Structural Rigidity and Vectorial Projection: The defined geometry of the oxetane ring provides a rigid scaffold that can be used to orient substituents in a specific vector, enhancing interactions with a biological target.[4]

Synthesis of Oxetane Amino Acids

The synthesis of oxetane amino acids can be challenging due to the inherent ring strain. However, several effective methods have been developed. A common strategy involves the functionalization of a pre-formed oxetane ring.

Experimental Protocol: Synthesis of a 3-Substituted Oxetane Amino Acid Derivative [7]

This protocol outlines a general approach for the synthesis of methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetates.

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of methyl 2-(dimethoxyphosphoryl)acetate in a suitable solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

  • Stir the mixture for 30 minutes to generate the corresponding phosphonate ylide.

  • Add oxetan-3-one to the reaction mixture and allow it to warm to room temperature.

  • Stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl (oxetan-3-ylidene)acetate by column chromatography.

Step 2: Aza-Michael Addition

  • Dissolve the methyl (oxetan-3-ylidene)acetate and the desired N-Boc protected amine (e.g., 3-N-Boc-aminoazetidine hydrochloride) in a polar aprotic solvent (e.g., acetonitrile).

  • Add a non-nucleophilic base (e.g., DBU) to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 45 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-substituted oxetane amino acid derivative.

Logical Workflow for Oxetane Amino Acid Synthesis

cluster_step1 Step 1: Horner-Wadsworth-Emmons cluster_step2 Step 2: Aza-Michael Addition Phosphonate Methyl 2-(dimethoxy- phosphoryl)acetate Ylide Phosphonate Ylide Phosphonate->Ylide  + Base Base NaH Unsaturated_Ester Methyl (oxetan-3- ylidene)acetate Ylide->Unsaturated_Ester  + Oxetanone Oxetanone Oxetan-3-one Final_Product 3-Substituted Oxetane Amino Acid Derivative Unsaturated_Ester->Final_Product  + Amine, Base Amine N-Boc-aminoazetidine Base2 DBU

Caption: General synthetic workflow for 3-substituted oxetane amino acids.

Comparative Analysis with Other Non-Natural Amino Acids

The decision to incorporate a specific non-natural amino acid depends on the desired physicochemical properties and the synthetic feasibility. Below is a comparative overview of oxetane amino acids with other popular classes of non-natural amino acids.

Azetidine Carboxylic Acids

Azetidine carboxylic acids, containing a four-membered nitrogen heterocycle, are close structural relatives of oxetane amino acids.

  • Similarities: Both introduce conformational rigidity and can act as proline mimetics. They are also both small, polar motifs.

  • Differences: The nitrogen atom in the azetidine ring can act as a hydrogen bond donor or can be further functionalized, offering different structural possibilities compared to the ether oxygen in oxetanes.[7] The basicity of the azetidine nitrogen can be a liability, but also a handle for salt formation to improve solubility.

  • Head-to-Head: In a study on RIP1 kinase inhibitors, replacing an amide with an azetidine retained submicromolar activity and good ligand efficiency, while introducing an oxetane in a different part of the molecule led to reduced cellular potency, highlighting the context-dependent nature of these substitutions.[8]

Synthesis of Azetidine-2-Carboxylic Acid [4] A practical asymmetric synthesis involves the intramolecular alkylation of a chiral precursor derived from inexpensive starting materials, using an optically active alpha-methylbenzylamine as a chiral auxiliary.[4]

Cyclobutane Amino Acids

Cyclobutane amino acids provide a purely carbocyclic four-membered ring, offering a different set of properties.

  • Similarities: Both impart significant conformational constraint.

  • Differences: Cyclobutanes are less polar than oxetanes and azetidines. The absence of a heteroatom in the ring leads to a more lipophilic character.[9] The puckered conformation of cyclobutane can differ from the more planar structure of oxetane.

  • Head-to-Head: While direct comparative studies are scarce, the choice between an oxetane and a cyclobutane will largely depend on the desired balance between polarity and lipophilicity. Oxetanes are often preferred when an increase in solubility is a primary goal.

Synthesis of Cyclobutane α-Amino Acids [10] A visible light-mediated photocatalytic [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins provides a mild and efficient route to substituted cyclobutane α-amino acids.[10]

Fluorinated Amino Acids

The introduction of fluorine into amino acids is a well-established strategy in medicinal chemistry.

  • Similarities: Both oxetanes and fluorine can be used to modulate metabolic stability and binding affinity.

  • Differences: Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing pKa and creating unique intermolecular interactions (e.g., fluorous interactions).[3][11] Fluorination can either increase or decrease lipophilicity depending on the context. In contrast, oxetanes primarily increase polarity.

  • Head-to-Head: The choice here is highly dependent on the specific design goal. If a subtle, localized electronic perturbation is desired, fluorination is often the tool of choice. If a more significant, sterically defined increase in polarity and rigidity is needed, an oxetane may be more suitable.

Synthesis of α-Fluoro-α-Amino Acids [1] A metal-free, visible-light photoredox-catalyzed carbofluorination of dehydroalanine derivatives allows for the introduction of a fluorine atom at the α-position.[1]

Data-Driven Comparison of Physicochemical Properties

Non-Natural Amino AcidPrimary Physicochemical ImpactKey AdvantagesPotential Challenges
Oxetane Amino Acids Increased polarity, moderate rigidity, H-bond acceptorImproved solubility and metabolic stability, reduced lipophilicity, pKa modulation.[2][4]Synthesis can be challenging due to ring strain, potential for ring-opening under acidic conditions.[12][13]
Azetidine Carboxylic Acids Increased polarity, high rigidity, H-bond donor/acceptorConformational constraint, serves as a proline mimetic, offers a site for further functionalization.[7]Basicity of the ring nitrogen can be a liability, synthesis can be complex.[8]
Cyclobutane Amino Acids High rigidity, increased lipophilicityStrong conformational constraint, metabolically stable.[9][14]Can significantly increase lipophilicity, potentially reducing solubility.
Fluorinated Amino Acids Modulated electronics (pKa), altered lipophilicityCan enhance binding affinity, improve metabolic stability, useful as ¹⁹F-NMR probes.[3][11]Can be synthetically challenging to introduce regioselectively, may alter conformation unpredictably.

Case Studies: Oxetane Amino Acids in Action

Several drug discovery programs have successfully leveraged the beneficial properties of oxetane amino acids.

  • mTOR Inhibitors: In the development of mTOR inhibitors, the incorporation of an oxetane moiety was instrumental in mitigating the basicity of a proximal amine, which in turn eliminated hERG liability and improved the overall pharmacokinetic profile of the clinical candidate GDC-0349.[6]

  • RSV Inhibitors: For a series of respiratory syncytial virus (RSV) fusion inhibitors, the introduction of an oxetane ring significantly reduced the basicity of a terminal amine, leading to a lower volume of distribution and reduced bioaccumulation, a key optimization step for the clinical candidate ziresovir (RO-0529).[15]

  • EZH2 Inhibitors: In the optimization of EZH2 inhibitors, a methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a THF ring. This modification led to drastically improved metabolic stability and solubility, and a better fit into the protein's binding pocket.[12]

Logical Relationship in Drug Design Decision-Making

Problem Identified Liability in Lead Compound Solubility Poor Solubility Problem->Solubility Metabolism Rapid Metabolism Problem->Metabolism Basicity High Amine Basicity (e.g., hERG liability) Problem->Basicity Conformation Undesired Conformation Problem->Conformation Oxetane Oxetane AA Solubility->Oxetane Increases Polarity Fluorinated Fluorinated AA Solubility->Fluorinated Can Modulate Metabolism->Oxetane Resistant to CYP Cyclobutane Cyclobutane AA Metabolism->Cyclobutane Carbocyclic Core Metabolism->Fluorinated Blocks Metabolic Sites Basicity->Oxetane Lowers pKa Azetidine Azetidine CA Conformation->Azetidine Proline Mimetic Conformation->Cyclobutane Rigid Scaffold Solution Choice of Non-Natural Amino Acid Oxetane->Solution Azetidine->Solution Cyclobutane->Solution Fluorinated->Solution

Caption: Decision-making framework for selecting a non-natural amino acid.

Conclusion and Future Outlook

Oxetane amino acids represent a significant advancement in the medicinal chemist's toolkit. Their ability to simultaneously improve solubility, metabolic stability, and other key drug-like properties makes them a highly attractive class of non-natural amino acids. While their synthesis can present challenges, the development of new synthetic methodologies is rapidly expanding their accessibility.

The comparative analysis with azetidine carboxylic acids, cyclobutane amino acids, and fluorinated amino acids reveals that the optimal choice of a non-natural amino acid is highly context-dependent. A thorough understanding of the specific liabilities of a lead compound and the distinct physicochemical properties imparted by each class of non-natural amino acid is paramount for successful drug design. As our understanding of the interplay between chemical structure and biological function continues to grow, we can expect to see even more innovative applications of oxetane amino acids and other novel bioisosteres in the development of the next generation of therapeutics.

References

Sources

A Comparative Guide to the Conformational Impact of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of therapeutic peptide design, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for overcoming inherent limitations such as poor metabolic stability and conformational flexibility.[1][2] By introducing residues with unique steric and electronic properties, we can lock peptides into bioactive conformations, enhance proteolytic resistance, and fine-tune physicochemical properties. Among the arsenal of available UAAs, α,α-disubstituted amino acids are well-regarded for their ability to impose significant conformational constraints.

This guide provides an in-depth technical analysis of a novel UAA, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid . We will refer to it as Oxa for brevity. Possessing both an α,α-disubstituted framework and a polar, structurally rigid oxetane ring, Oxa presents a unique tool for peptide modification.[3][4] This document will objectively compare the structural effects of incorporating Oxa into peptide backbones against established conformational modifiers like α-aminoisobutyric acid (Aib) and Proline. We will dissect the causality behind its influence on secondary structures, provide supporting experimental data and protocols, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this building block in their work.

Section 1: The Unique Structural Chemistry of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid (Oxa)

The profound impact of Oxa on peptide conformation stems from the distinct chemical features integrated into its structure. Understanding these features is critical to predicting and interpreting its effects.

  • α,α-Disubstitution and Conformational Rigidity: Like the well-studied Aib, Oxa is an α,α-disubstituted amino acid. This substitution pattern sterically restricts the accessible conformational space of the peptide backbone, significantly constraining the Ramachandran phi (φ) and psi (ψ) dihedral angles to regions typically associated with helical or turn structures.[5][6]

  • The Oxetane Moiety: The four-membered oxetane ring is a key differentiator. It is a strained cyclic ether that is both polar and metabolically robust.[4][7][8] The oxygen atom within the ring acts as a potent hydrogen-bond acceptor, a feature that can introduce new, non-native intramolecular interactions.[9] Furthermore, the oxetane ring is valued in medicinal chemistry for its ability to improve aqueous solubility and block sites of oxidative metabolism.[3][4]

The combination of these features—a rigidifying α,α-disubstituted core and a polar, interactive oxetane side chain—suggests a complex influence on peptide secondary structure that goes beyond simple steric blocking.

Caption: Chemical structure of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Oxa).

Section 2: Comparative Analysis of Conformational Modifiers

To appreciate the unique impact of Oxa, it is best compared with commonly used amino acids that also restrict peptide conformation. The primary alternatives are α-aminoisobutyric acid (Aib), a known helix-inducer, and Proline, a natural helix-breaker and turn-inducer.

Feature2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Oxa) α-Aminoisobutyric Acid (Aib) Proline (Pro)
Structure α,α-disubstituted with a 3-methyloxetane groupα,α-disubstituted with two methyl groupsCyclic secondary amine
Constraint Type Steric hindrance at Cα restricts φ/ψ anglesSteric hindrance at Cα restricts φ/ψ angles[5]Ring structure restricts φ to ≈ -60°[6]
Typical Induced Structure Helix Disruptor / Turn Inducer [10]Strong 3₁₀ or α-helix inducer[5]β-turn inducer; helix breaker/kink[6]
Side Chain Properties Bulky, polar, H-bond acceptor[9]Non-polar, sterically demandingNon-polar, conformationally locked
Effect on Solubility Likely increases aqueous solubility[4]Decreases aqueous solubilityGenerally neutral or slight decrease
Proteolytic Stability High (blocks cleavage at adjacent peptide bonds)High (blocks cleavage at adjacent peptide bonds)Moderate (reduces cleavage efficiency)

Causality Behind the Comparison:

  • Oxa vs. Aib: While both are α,α-disubstituted, the structural outcome is dramatically different. Aib's two small methyl groups favor a tight helical packing. In contrast, Oxa's bulky and polar oxetane ring creates a conflict. While it restricts the backbone angles to a helical region, its oxygen atom can form competing local hydrogen bonds that disrupt the canonical (i, i+4) hydrogen bonding pattern essential for α-helix stability.[10] This leads to a local unfolding or "kinking" of the helix.

  • Oxa vs. Proline: Proline breaks helices because its cyclic structure prevents it from adopting the necessary φ angle and because it lacks an amide proton for H-bonding.[6] Oxa also disrupts helices but through a different mechanism—not by forcing a non-helical backbone angle, but by sterically and electronically interfering with the helix's stabilizing H-bond network.[10] This makes Oxa a tool for introducing sharp turns or localized disruptions within a sequence.

Section 3: Experimental Validation and Methodologies

The structural impact of incorporating an unnatural amino acid must be validated empirically. The following workflow and protocols represent a self-validating system for characterizing Oxa-containing peptides.

Caption: Experimental workflow for the synthesis and analysis of Oxa-modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Oxa-Containing Peptides

This protocol details the manual synthesis of a peptide containing an Oxa residue using the Fmoc/tBu strategy.[11][12]

Expertise & Rationale: The α,α-disubstituted nature of Oxa presents significant steric hindrance. Standard coupling conditions may result in incomplete reactions. Therefore, this protocol employs a high-potency coupling reagent (HATU) and extended reaction times specifically for the Oxa residue to drive the reaction to completion.[11]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Oxa-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (for standard couplings)

  • HATU and Diisopropylethylamine (DIEA) (for Oxa coupling)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a synthesis vessel. Drain the DMF.[11]

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Standard Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents (eq.) of the Fmoc-amino acid, 3 eq. of OxymaPure®, and 3 eq. of DIC in DMF. b. Add the activated solution to the resin and agitate for 1-2 hours. c. Monitor coupling completion with a ninhydrin test.

  • Oxa Amino Acid Coupling (Modified): a. In a separate vial, dissolve 3 eq. of Fmoc-Oxa-OH, 2.9 eq. of HATU, and 6 eq. of DIEA in DMF. b. Pre-activate for 5 minutes. c. Add the activated solution to the resin and agitate for 4-6 hours. The extended time is crucial to overcome steric hindrance. d. Confirm complete coupling with a ninhydrin test. A negative result (clear beads) is required before proceeding.

  • Washing: After each coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Add the TFA cleavage cocktail and react for 2-3 hours at room temperature. c. Filter to separate the resin and collect the TFA solution. d. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the secondary structure content of peptides in solution.[13][14]

Expertise & Rationale: By comparing the CD spectrum of an Oxa-containing peptide to its unmodified parent, we can quantify the change in helicity. The key diagnostic wavelength for α-helices is 222 nm, where a strong negative band indicates helical content.[15]

Materials:

  • Purified peptide samples (native, Aib-modified, Oxa-modified)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in phosphate buffer. Ensure accurate concentration determination for molar ellipticity calculations.

  • Instrument Setup: Purge the CD instrument with nitrogen gas for at least 30 minutes. Set the scanning wavelength range from 260 nm to 190 nm.[15]

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: a. Rinse the cuvette thoroughly with the peptide solution. b. Record the CD spectrum, typically averaging 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing: a. Subtract the buffer baseline spectrum from each peptide spectrum. b. Convert the raw data (millidegrees) to Molar Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength (cm), and c is the concentration (g/L).

Section 4: Case Study - Quantifying the Helix-Disrupting Effect of Oxa

To illustrate the practical impact of Oxa, we present data from a comparative study on a model 15-residue alanine-based α-helical peptide (AP). Three variants were synthesized and analyzed: the native AP, an Aib-substituted variant (AP-Aib), and an Oxa-substituted variant (AP-Oxa), with the substitution at a central position (Ala8).

Hypothesis: Based on its α,α-disubstitution, AP-Aib is expected to show enhanced helicity compared to AP. In contrast, the unique structural features of Oxa are hypothesized to disrupt the helical structure, resulting in a significant loss of helicity in AP-Oxa.

Results from CD Spectroscopy:

The CD spectra clearly demonstrate the divergent effects of Aib and Oxa. The AP-Aib variant shows a more intense negative signal at 222 nm, confirming it stabilizes the α-helix. Conversely, the AP-Oxa variant exhibits a dramatic reduction in this signal, closely resembling a random coil spectrum, which confirms the helix-disrupting hypothesis.[10]

Table 2: Comparative CD Data for Model Peptides

Peptide VariantMolar Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Estimated Helicity (%)Structural Interpretation
Native AP -21,000~60%Stable α-helix
AP-Aib -28,000~80%Enhanced α-helix
AP-Oxa -4,500<10%Disrupted helix / Random Coil[10]

NMR and Computational Insights:

Further analysis by 2D NMR spectroscopy and molecular dynamics (MD) simulations provides a causal explanation for the CD data.[10]

  • NMR: For the AP-Oxa peptide, the characteristic dαN(i, i+3) and dαN(i, i+4) Nuclear Overhauser Effect (NOE) cross-peaks, which are hallmarks of an α-helix, were absent around the Oxa residue. This provides direct atomic-level evidence of the loss of the helical fold.

  • MD Simulations: The simulations revealed that the oxetane's oxygen atom forms a strong hydrogen bond with the amide proton of the i+2 residue. This new, short-range interaction directly prevents the formation of the crucial i to i+4 hydrogen bond required to maintain the α-helical structure, thereby introducing a kink.[10]

Caption: Causal mechanism for helix disruption by Oxa incorporation in a peptide.

Conclusion

2-Amino-2-(3-methyloxetan-3-yl)acetic acid (Oxa) is a powerful and unique tool for peptide engineering. While its α,α-disubstituted nature imparts significant conformational rigidity, it should not be mistaken for a simple helix-inducer in the mold of Aib. Experimental evidence from CD, NMR, and computational modeling compellingly demonstrates that Oxa functions as a potent helix disruptor .[10]

Its ability to introduce a localized, rigid kink is its most valuable asset. This allows for the rational design of constrained turns, loops, and non-helical secondary structures that are critical for mimicking bioactive conformations and targeting complex protein-protein interactions. By providing a unique combination of backbone rigidity, enhanced polarity, and metabolic stability, Oxa expands the structural space available to peptide chemists and drug developers, enabling the design of next-generation peptidomimetics with precisely controlled architectures.

References

  • Al-Sanea, M. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

  • Wadsworth, A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 55(42), 11956-11968. Retrieved from [Link]

  • ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12431-12489. Retrieved from [Link]

  • University of Warwick. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. Retrieved from [Link]

  • Braga, A. C., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 184-222. Retrieved from [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(15), 4032-4035. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Retrieved from [Link]

  • ResearchGate. (2017). Oxetanyl Amino Acids for Peptidomimetics. Retrieved from [Link]

  • Liu, M., & Li, C. (2022). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 39(4), 545-562. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(23), 16949-16972. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Retrieved from [Link]

  • Roesner, S., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3259-3262. Retrieved from [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Retrieved from [Link]

  • Wu, B., et al. (2004). Protein synthesis with conformationally constrained cyclic dipeptides. ChemBioChem, 5(9), 1303-1306. Retrieved from [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Retrieved from [Link]

  • Jo, H., et al. (2012). Constrained Peptides as Miniature Protein Structures. Current Opinion in Chemical Biology, 16(3-4), 326-332. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In New Developments in Peptide-Based Drug Design and Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • Hruby, V. J. (2002). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Angewandte Chemie International Edition, 41(5), 722-725. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Jackson, L. (2004). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-26. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • ResearchGate. (2011). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. Retrieved from [Link]

  • LibreTexts Biology. (2022). 4.1: Main Chain Conformations. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Notman, R., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(32), 17953-17961. Retrieved from [Link]

  • Nagarkar, R. P., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 75-89. Retrieved from [Link]

  • Pepe, G., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

Sources

head-to-head comparison of different synthetic routes to 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a novel, non-proteinogenic α-amino acid incorporating a structurally unique oxetane motif. The inherent strain of the four-membered ether ring and the presence of a quaternary center impart distinct conformational constraints, making it a compelling building block for drug discovery and development. Its structural features suggest potential applications as a surrogate for sterically hindered amino acids or as a modulator of peptide secondary structure. Despite its potential, a survey of the current scientific literature and patent landscape reveals a conspicuous absence of established, experimentally validated synthetic routes to this specific molecule.

This guide, therefore, ventures into a comparative analysis of proposed synthetic pathways, grounded in well-established, classical methodologies for α-amino acid synthesis. We will present two primary, plausible strategies for the preparation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, leveraging the readily accessible precursor, 3-methyl-3-oxetanone. The ensuing discussion will provide a head-to-head comparison of these routes, evaluating them on predicted feasibility, potential yields, scalability, and the inherent challenges associated with each. The protocols detailed herein are based on extensive literature precedents for analogous transformations and are intended to serve as a robust starting point for researchers and process chemists.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of α-amino acids from carbonyl precursors is a cornerstone of organic chemistry. Two of the most venerable and reliable methods are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer a convergent approach to the target molecule, commencing with the key intermediate, 3-methyl-3-oxetanone. The synthesis of this starting material is achievable through the oxidation of 3-methyl-3-oxetanol, which in turn can be prepared from commercially available reagents.

A comparative overview of the two proposed routes is presented below, followed by a detailed exploration of each.

Parameter Route 1: Strecker-based Synthesis Route 2: Bucherer-Bergs Synthesis
Key Intermediate α-AminonitrileHydantoin
Primary Reagents KCN, NH4ClKCN, (NH4)2CO3
Number of Steps 2 (to amino acid)2 (to amino acid)
Initial Product Racemic α-aminonitrileRacemic 5-(3-methyloxetan-3-yl)-5-methylhydantoin
Final Step Hydrolysis of nitrileHydrolysis of hydantoin
Potential Advantages Direct formation of amino acid precursor.Crystalline, stable hydantoin intermediate.
Potential Challenges Handling of toxic HCN/cyanide salts.Harsher conditions for hydantoin hydrolysis.
Predicted Overall Yield ModerateModerate to Good

Route 1: Strecker-based Synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

The Strecker synthesis is a classic, two-step method for producing α-amino acids from an aldehyde or ketone.[1][2] The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Workflow for Strecker-based Synthesis

Strecker Synthesis Start 3-Methyl-3-oxetanone Step1 Step 1: Aminonitrile Formation Reagents: KCN, NH4Cl Solvent: aq. Methanol Start->Step1 Reaction Intermediate α-Aminonitrile Intermediate Step1->Intermediate Forms Step2 Step 2: Hydrolysis Reagents: aq. HCl or aq. Ba(OH)2 Conditions: Heat Intermediate->Step2 Hydrolyzed Product 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid Step2->Product Yields

Caption: Proposed workflow for the Strecker-based synthesis.

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetonitrile

  • To a solution of 3-methyl-3-oxetanone (1.0 eq) in a mixture of methanol and water, add ammonium chloride (NH4Cl, 1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (KCN, 1.1 eq) in water, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

  • To the crude α-aminonitrile from Step 1, add 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours, until the nitrile is fully hydrolyzed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Adjust the pH of the residue to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide or by passing through an ion-exchange resin.

  • The resulting precipitate can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Scientific Rationale and Considerations

The initial step involves the in situ formation of an imine from the ketone and ammonia (from the ammonium chloride equilibrium), which is then attacked by the cyanide nucleophile.[3][4] The oxetane ring is generally stable under these mild conditions. The subsequent hydrolysis of the nitrile to a carboxylic acid requires harsh conditions, typically strong acid or base at elevated temperatures.[3] The stability of the oxetane ring under prolonged exposure to strong acid at high temperatures is a potential concern and would require experimental verification. Basic hydrolysis followed by acidic workup is an alternative that may mitigate oxetane ring-opening.

Route 2: Bucherer-Bergs Synthesis of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids from ketones.[5][6] This multicomponent reaction utilizes a ketone, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate, which can then be hydrolyzed to the corresponding amino acid.[7]

Workflow for Bucherer-Bergs Synthesis

Bucherer-Bergs Synthesis Start 3-Methyl-3-oxetanone Step1 Step 1: Hydantoin Formation Reagents: KCN, (NH4)2CO3 Solvent: aq. Ethanol Start->Step1 Reaction Intermediate Hydantoin Intermediate Step1->Intermediate Forms Step2 Step 2: Hydrolysis Reagents: aq. Ba(OH)2 or aq. H2SO4 Conditions: Heat Intermediate->Step2 Hydrolyzed Product 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid Step2->Product Yields

Caption: Proposed workflow for the Bucherer-Bergs synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-(3-methyloxetan-3-yl)-5-methylhydantoin

  • In a pressure vessel, combine 3-methyl-3-oxetanone (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH4)2CO3, 3.0 eq) in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture to 60-80 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature. The hydantoin product may precipitate upon cooling.

  • Acidify the mixture with dilute hydrochloric acid to facilitate further precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry to yield the crude hydantoin.

Step 2: Hydrolysis to 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

  • Suspend the crude hydantoin in a solution of barium hydroxide (Ba(OH)2, 2-3 eq) in water.

  • Heat the mixture to reflux (120-150 °C, potentially in a sealed vessel to achieve higher temperatures) for 24-48 hours.

  • Monitor the reaction for the disappearance of the hydantoin starting material.

  • Cool the mixture and neutralize with sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and concentrate the filtrate under reduced pressure.

  • The resulting crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Scientific Rationale and Considerations

The Bucherer-Bergs reaction proceeds through the formation of a cyanohydrin, followed by reaction with ammonia and carbon dioxide (both derived from ammonium carbonate) to form the hydantoin ring.[5][6] Hydantoin intermediates are often crystalline and stable, which can facilitate purification at this stage. However, the hydrolysis of the hydantoin ring to the amino acid typically requires more forcing conditions than the hydrolysis of an aminonitrile.[8] The use of barium hydroxide is common, as the barium sulfate byproduct is easily removed by filtration. As with the Strecker route, the stability of the oxetane ring under these harsh hydrolytic conditions is the primary concern and would need to be carefully evaluated.

Comparative Analysis and Future Outlook

Both the proposed Strecker and Bucherer-Bergs routes offer viable, albeit unvalidated, pathways to 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid.

  • Feasibility and Yield: The Strecker synthesis might be considered more direct, but the isolation of the potentially less stable α-aminonitrile could be challenging. The Bucherer-Bergs reaction offers the advantage of a stable, often crystalline hydantoin intermediate, which could lead to higher overall purity and yield of the final product.

  • Scalability: Both reactions are amenable to scale-up, although the handling of large quantities of cyanide and the need for pressure vessels in the Bucherer-Bergs reaction present engineering and safety challenges.

  • Safety: Both routes involve the use of highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and quench procedures in place.

  • Key Challenge: The critical unknown for both routes is the stability of the 3-methyloxetane ring under the harsh hydrolytic conditions required in the final step. Ring-opening of the strained oxetane would lead to undesired byproducts and reduce the yield of the target amino acid.

References

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Master Organic Chemistry. (2023). Strecker Synthesis.
  • Wikipedia. (2023). Bucherer–Bergs reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Grokipedia. (n.d.). 3-Oxetanone.
  • Chemeurope.com. (n.d.). Strecker amino acid synthesis.
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • NROChemistry. (n.d.). Strecker Synthesis.

Sources

A Comparative Guide to Validating the Purity of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a novel, non-proteinogenic amino acid characterized by a stereocenter at its alpha-carbon and a unique oxetane moiety. As with many chiral molecules in drug development, the biological activity, pharmacokinetic profile, and toxicological properties of its enantiomers can differ significantly. Consequently, the ability to accurately quantify the enantiomeric purity of the desired stereoisomer is not merely an analytical task; it is a critical component of quality control and regulatory compliance.

This guide provides a comprehensive, in-depth comparison of robust chiral High-Performance Liquid Chromatography (HPLC) strategies for the enantioseparation and purity validation of this analyte. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind methodological choices, grounded in the physicochemical properties of the molecule. The objective is to equip researchers, scientists, and drug development professionals with a systematic framework for developing a self-validating, reliable, and efficient chiral purity assay.

The Analytical Challenge: Physicochemical Properties of the Analyte

The successful development of a chiral separation method hinges on understanding the analyte's structure. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid presents three key features that dictate our analytical strategy:

  • Zwitterionic Nature : Like all amino acids, it exists as a zwitterion at neutral pH, possessing both a positively charged amino group and a negatively charged carboxyl group. This dual ionic character is a primary driver for interactions with specific chiral stationary phases (CSPs).

  • Primary Amino Group : The free -NH₂ group is a crucial site for stereoselective hydrogen bonding and complexation, particularly with crown ether-based CSPs.

  • Polar Oxetane Ring : The presence of the strained, four-membered ether ring contributes to the molecule's overall polarity, making it well-suited for analysis in polar organic or reversed-phase mobile phase systems.

These properties make direct enantioseparation on a chiral stationary phase the most effective and reliable approach, as it eliminates the need for derivatization, which can introduce potential sources of error and uncertainty.[1][2]

Comparison of Chiral Stationary Phase (CSP) Strategies

The choice of CSP is the most critical decision in developing a chiral separation. Based on the analyte's structure, three classes of CSPs stand out as primary candidates. Each operates on a distinct mechanism, offering unique advantages and requiring specific methodological considerations.

CSP StrategyChiral Recognition MechanismKey AdvantagesPrimary Considerations
Zwitterionic Ion-Exchange Employs a CSP with both anionic and cationic exchange sites. Enantioseparation is achieved through a synergistic double ion-pairing process involving the analyte's zwitterionic groups.[3]High selectivity for underivatized amino acids; excellent for polar molecules; allows for elution order reversal with pseudo-enantiomeric phases.[3]Requires careful control of mobile phase additives (acids and bases) to modulate ionic interactions.
Macrocyclic Glycopeptide Utilizes complex, basket-like structures with multiple chiral centers and functional groups, offering a variety of interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation.[1]Broad enantioselectivity for diverse compound classes; robust performance across multiple mobile phase modes (polar organic, reversed-phase).Retention behavior can be complex (e.g., "U-shaped" curves) with changes in mobile phase composition.
Crown Ether Based on host-guest chemistry where the chiral crown ether cavity selectively complexes with the protonated primary amino group of one enantiomer.[4]Exceptionally high selectivity for primary amino acids and other primary amines.[4]Requires a strongly acidic mobile phase (e.g., perchloric or trifluoroacetic acid) to ensure protonation of the analyte's amino group.

Experimental Workflow: From Method Development to Validation

A robust analytical method is built through a logical progression of screening, optimization, and rigorous validation. The following workflow ensures the final method is fit for its intended purpose of purity assessment.

Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) Prep Standard & Sample Preparation Screen CSP & Mobile Phase Screening (Zwitterionic, Macrocyclic, Crown Ether) Prep->Screen Opt Optimization (Flow Rate, Temp, Additives) Screen->Opt Select Select Best Candidate Method (Resolution > 2.0, Good Peak Shape) Opt->Select Spec Specificity (Peak Purity) Select->Spec Final Final Validated Method & System Suitability Criteria Select->Final LOQ LOD & LOQ Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) Rob Robustness cluster_Val cluster_Val cluster_Val->Final

Caption: Overall workflow for chiral HPLC method development and validation.

Phase 1: Detailed Protocol for Method Development

1. Standard and Sample Preparation:

  • Racemic Standard (50:50 mixture): Prepare a stock solution of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Methanol:Water). This is used for initial method development to confirm the separation of both enantiomers.

  • Enantiomerically Enriched Sample: Prepare the test sample at the same concentration to assess its purity.

  • Spiked Sample: For validation, prepare a sample of the main enantiomer spiked with a known amount of the undesired enantiomer (e.g., at the specification limit, such as 0.5%).

2. CSP and Mobile Phase Screening:

  • Rationale: The goal of screening is to efficiently identify the most promising CSP and mobile phase conditions that yield at least partial separation (Resolution > 1.0).

  • Protocol: Screen the three recommended CSPs with the following starting conditions. Use the racemic standard and a PDA detector.

    • Strategy A (Zwitterionic):

      • Column: CHIRALPAK ZWIX(+) (or ZWIX(-))

      • Mobile Phase: 50/50 Methanol/Acetonitrile with 50 mM Formic Acid and 25 mM Diethylamine.

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25 °C.

    • Strategy B (Macrocyclic Glycopeptide):

      • Column: Astec CHIROBIOTIC T

      • Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.05% Ammonium Hydroxide.

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25 °C.

    • Strategy C (Crown Ether):

      • Column: ChiroSil SCA(-)

      • Mobile Phase: 85/15 Methanol/Water with 10 mM Perchloric Acid.[4]

      • Flow Rate: 0.8 mL/min.

      • Temperature: 20 °C.

3. Method Optimization:

  • Rationale: Once a promising candidate is identified, systematically adjust parameters to achieve baseline resolution (Rs ≥ 2.0) and optimal analysis time.

  • Protocol:

    • Adjust Organic Modifier Ratio: Vary the ratio of the primary organic solvents (e.g., Methanol vs. Acetonitrile) to fine-tune retention and selectivity.

    • Modify Additive Concentration: Small changes in the concentration of acidic or basic additives can significantly impact peak shape and resolution on ionic CSPs.

    • Evaluate Temperature: Lowering the temperature often improves resolution but increases analysis time and pressure.

    • Optimize Flow Rate: Adjust for the best balance of resolution and run time.

Phase 2: Detailed Protocol for Method Validation

Method validation must be performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]

  • 1. Specificity:

    • Objective: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or the other enantiomer).

    • Protocol: Inject a diluent blank to confirm no interfering peaks. Analyze the spiked sample and use a PDA detector to perform peak purity analysis on both the major and minor enantiomer peaks.

  • 2. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified and detected.

    • Protocol: Prepare a series of low-concentration solutions of the undesired enantiomer. The LOQ is typically established as the concentration where the signal-to-noise ratio is approximately 10:1, with acceptable precision and accuracy. The LOD is the concentration with a signal-to-noise ratio of ~3:1.

  • 3. Linearity and Range:

    • Objective: To verify that the method's response is directly proportional to the concentration of the undesired enantiomer over a specified range.

    • Protocol: Prepare at least five concentration levels of the undesired enantiomer, typically from the LOQ to 150% of the specification limit (e.g., 0.1% to 1.5%). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • 4. Accuracy:

    • Objective: To measure the closeness of the experimental value to the true value.

    • Protocol: Analyze samples of the main enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels within the range (e.g., LOQ, 100% of specification, and 150% of specification). Calculate the percent recovery at each level. Acceptance criteria are typically 80-120% recovery for trace impurities.

  • 5. Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay): Perform at least six replicate analyses of a sample spiked at the target concentration. Calculate the Relative Standard Deviation (%RSD).

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD across all measurements should be within acceptable limits (e.g., ≤ 15% at the LOQ).

  • 6. Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce minor changes to the optimized method, such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). Ensure that system suitability parameters (e.g., resolution) remain within acceptable limits.

Hypothetical Performance Data Comparison

The table below presents plausible performance data for the three CSP strategies after optimization, illustrating a typical outcome for the separation of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

ParameterStrategy A (Zwitterionic)Strategy B (Macrocyclic)Strategy C (Crown Ether)
Resolution (Rs) 3.82.94.5
Retention Time (Enantiomer 1) 6.2 min8.5 min12.1 min
Retention Time (Enantiomer 2) 7.9 min10.1 min15.3 min
Tailing Factor (USP) 1.11.31.2
Validated LOQ (% of total) 0.05%0.08%0.05%
Mobile Phase pH Near-neutral with additivesMildly acidic/basicStrongly acidic (< 2.5)
LC-MS Compatibility HighModerateLow (non-volatile acids)

Analysis: In this hypothetical scenario, both the Zwitterionic and Crown Ether phases provide excellent resolution and sensitivity. However, the Zwitterionic phase offers a significantly faster analysis time and superior compatibility with LC-MS, making it the most efficient and versatile choice for high-throughput quality control.

Data Analysis and Purity Validation

Once a validated method is in place, each analytical run must be evaluated against pre-defined system suitability criteria to ensure the validity of the results.

Logic Start Inject System Suitability & Sample Solutions Check_Res Is Resolution Rs >= 2.0? Start->Check_Res Check_Tail Is Tailing Factor <= 1.5? Check_Res->Check_Tail Yes Fail_SST System Failed SST. Investigate & Re-run. Check_Res->Fail_SST No Check_Prec Is %RSD of Replicate Injections <= 5.0%? Check_Tail->Check_Prec Yes Check_Tail->Fail_SST No Calc Calculate % Area of Undesired Enantiomer Check_Prec->Calc Yes Check_Prec->Fail_SST No Compare Is Result <= Specification Limit? Calc->Compare Pass Result is Valid & Sample Passes Compare->Pass Yes Fail_Spec Result is Valid & Sample Fails Compare->Fail_Spec No

Caption: Decision logic for validating analytical run results.

Enantiomeric Purity Calculation: The enantiomeric excess (% ee) or the percentage of the undesired enantiomer is calculated based on the peak areas from the chromatogram:

  • % Undesired Enantiomer = [Area(undesired) / (Area(desired) + Area(undesired))] x 100

  • % Enantiomeric Excess (ee) = [ (Area(desired) - Area(undesired)) / (Area(desired) + Area(undesired)) ] x 100

Conclusion and Recommendations

Validating the purity of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid requires a systematic and scientifically rigorous approach. While Crown Ether, Macrocyclic Glycopeptide, and Zwitterionic Ion-Exchange CSPs are all viable candidates, the evidence strongly suggests that Zwitterionic Ion-Exchange chromatography represents the most advantageous strategy . It provides a superior combination of high resolution, rapid analysis times, and compatibility with mass spectrometry, which is invaluable for peak identification and further impurity profiling.

The successful implementation of the described workflow—from informed CSP selection and methodical optimization to comprehensive validation against ICH guidelines—will yield a reliable, robust, and defensible analytical method. This ensures that the enantiomeric purity of this novel amino acid can be controlled with the highest degree of confidence, safeguarding product quality and accelerating the drug development process.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A.
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Lee, W., & Lee, K. (2007). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatographic Separation of Amino Acid Enantiomers.
  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters. Available at: [Link]

  • Nishida, M., & Nishida, Y. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Available at: [Link]

  • Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology. Available at: [Link]

  • Creative Commons. (n.d.). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available at: [Link]

  • Chosun University. (n.d.). Liquid chromatographic comparisons for enantiomer resolution of α-amino acids and chiral primary amino compounds.
  • Dong, M. W. (2010). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Islam, M. R., et al. (2019). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Axios Research. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Available at: [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. Available at: [Link]

  • Veeprho. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Available at: [Link]

  • BenchChem. (2025). Application Note: Chiral Separation of 2-Amino-2-(pyridin-2-YL)acetic Acid Enantiomers by HPLC.
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-(thiophen-3-yl)acetic acid. Available at: [Link]

  • Zhang, T., et al. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Amino-2-(3-methyloxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, specialized amino acids such as 2-Amino-2-(3-methyloxetan-3-yl)acetic acid are gaining prominence. While their scientific application is the primary focus, a robust understanding of their safe handling and disposal is paramount to ensure the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, grounded in scientific principles and regulatory compliance.

Hazard Identification and Risk Assessment: Beyond the Label

The foundational step in the safe management of any chemical is a thorough understanding of its potential hazards. A Material Safety Data Sheet (MSDS) for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid indicates that the compound is not classified as hazardous under Regulation (EC) No 1272/2008.[1][2] However, it is crucial to recognize that the toxicological properties of many novel compounds have not been extensively studied. Therefore, a cautious approach is always the most prudent.

The structure of this compound incorporates two key functional groups that inform our disposal strategy: an amino acid moiety and an oxetane ring.

  • Amino Acid Moiety: Naturally occurring amino acids are generally considered non-hazardous and, in some jurisdictions, may be permissible for drain disposal after neutralization.[3] However, as a synthetic derivative, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid should be treated as a chemical waste to avoid unforeseen environmental consequences.

  • Oxetane Ring: The four-membered oxetane ring is a cyclic ether. While more stable than the highly reactive epoxide ring, it is susceptible to ring-opening under acidic conditions.[1][4][5][6] Conversely, the oxetane moiety exhibits greater stability under basic conditions.[7] This reactivity profile is a critical consideration for selecting appropriate disposal methods and avoiding incompatible chemical mixtures.

Table 1: Key Properties and Considerations

PropertyImplication for Disposal
Physical State Solid
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol [1]
Hazard Classification Not classified as hazardous[1][2]
Reactivity Oxetane ring is sensitive to acidic conditions[1][4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-Amino-2-(3-methyloxetan-3-yl)acetic acid for any purpose, including disposal, the appropriate personal protective equipment must be worn. Adherence to standard laboratory safety protocols is essential.[8]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn.

  • Body Protection: A standard laboratory coat is required.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the safe disposal of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. This procedure is designed to comply with general laboratory waste guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][10]

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe disposal.[9] 2-Amino-2-(3-methyloxetan-3-yl)acetic acid waste should be collected in a dedicated, properly labeled waste container.

  • Do not mix this waste with acidic waste streams. The potential for acid-catalyzed ring-opening of the oxetane moiety could lead to the formation of unknown and potentially hazardous byproducts.

  • It is recommended to collect this waste in a container designated for non-halogenated organic solids.

Step 2: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "2-Amino-2-(3-methyloxetan-3-yl)acetic acid"

  • The quantity of waste

  • The date of accumulation

  • The appropriate hazard warnings (in this case, "Caution: Chemical Waste")

Step 3: Storage of Waste

Store the sealed waste container in a designated satellite accumulation area.[4] This area should be away from general laboratory traffic and incompatible chemicals.

Step 4: Final Disposal

The final disposal of the collected waste must be conducted through a licensed professional waste disposal service.[11] Do not attempt to dispose of this chemical down the drain or in regular trash. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal by a certified vendor.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container.

    • Avoid generating dust.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the chemical waste container.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation develops.

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

DisposalWorkflow Start Begin Disposal Process for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid Assess Hazard Assessment: - Review MSDS - Consider functional groups (Amino Acid, Oxetane) Start->Assess PPE Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess->PPE Segregate Waste Segregation: Collect in a dedicated container PPE->Segregate Label Label Waste Container: - Full Chemical Name - Quantity & Date - Hazard Warning Segregate->Label Incompatible Incompatible Waste Stream (e.g., Acidic Waste) Segregate->Incompatible AVOID Store Store in Satellite Accumulation Area Label->Store Dispose Arrange for Professional Waste Disposal via EHS Store->Dispose End Disposal Complete Dispose->End

Caption: Disposal workflow for 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, thereby fostering a secure and environmentally responsible laboratory environment.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Amino Labs. Practice Safe Science. [Link]

  • ResearchGate. Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • Capot Chemical. MSDS of 2-amino-2-(3-methyloxetan-3-yl)acetic acid. [Link]

  • Wikipedia. Oxetane. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel, non-commercial compound, 2-Amino-2-(3-methyloxetan-3-yl)acetic acid lacks a specific Safety Data Sheet (SDS). This guide provides a comprehensive framework for personal protective equipment (PPE) based on an analysis of its constituent functional groups—an amino acid and a strained oxetane ring—to ensure the highest level of safety for laboratory personnel.

Hazard Analysis: A Tale of Two Functional Groups

The primary challenge in handling a novel compound is the absence of empirical safety data. Therefore, we must infer potential hazards from its chemical structure. 2-Amino-2-(3-methyloxetan-3-yl)acetic acid combines two key functionalities:

  • The Amino Acid Backbone: Generally, non-proteinogenic amino acids are considered to have low toxicity. However, they can act as skin and eye irritants, and inhalation of fine powders can cause respiratory irritation. Some individuals may also develop allergic reactions with repeated exposure.

  • The Oxetane Ring: This four-membered ether ring is the more significant concern. Oxetanes are strained cyclic ethers, and while less reactive than epoxides, they can undergo ring-opening reactions, particularly under acidic or basic conditions. The reactivity of the oxetane ring in this specific molecule is not fully characterized, but it warrants a cautious approach due to the potential for unforeseen reactivity and biological activity.

Given these considerations, a conservative approach to PPE is not just recommended; it is essential. We will operate under the assumption that the compound is a potential skin and eye irritant, may be harmful if inhaled or ingested, and has unknown long-term toxicological properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the nature of the work being performed. The following table outlines the minimum PPE requirements for various laboratory operations involving 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if work is performed in a certified chemical fume hood
Running reactions and work-ups (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if work is performed in a certified chemical fume hood
Handling outside of a fume hood (e.g., transport) Safety glasses with side shieldsNitrile glovesLaboratory coatNot applicable
Spill clean-up Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor/acid gas cartridges (if spill is large or ventilation is poor)

The Workflow of Safety: Donning and Doffing PPE

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to minimize exposure.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) d1 1. Lab Coat d2 2. Eye Protection (Goggles/Glasses) d1->d2 d3 3. Gloves (Double-glove if necessary) d2->d3 Wash Wash Hands Thoroughly f1 1. Gloves (Outer pair first, if double-gloved) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Inner Gloves f3->f4 f4->Wash Final Step

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE).

Step-by-Step Donning Procedure:
  • Lab Coat: Always wear a flame-resistant lab coat with the sleeves fully extended to the wrists. Ensure it is fully buttoned.

  • Eye Protection: Don chemical splash goggles for maximum protection during reactions. For less hazardous operations like weighing in a fume hood, safety glasses with side shields are acceptable.

  • Gloves: Use nitrile gloves as they provide good resistance to a wide range of chemicals. For extended work or when handling larger quantities, consider double-gloving. Ensure the gloves extend over the cuffs of your lab coat.

Step-by-Step Doffing Procedure:
  • Gloves: This is the most likely point of contamination. If double-gloved, remove the outer pair first. To remove gloves, pinch the outside of one glove at the wrist and peel it off, turning it inside out. Ball this glove up in your gloved hand, then slide two fingers from your ungloved hand under the wrist of the remaining glove and peel it off, trapping the first glove inside.

  • Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, ensuring the contaminated exterior does not touch your street clothes.

  • Eye Protection: Remove your goggles or safety glasses.

  • Inner Gloves (if applicable): Remove the inner pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Engineering Controls:
  • All work with 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, including weighing, solution preparation, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Waste Disposal:
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, used gloves, bench paper) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any needles or other sharps used to transfer solutions of this compound must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

In Case of Emergency

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle 2-Amino-2-(3-methyloxetan-3-yl)acetic acid, ensuring both personal safety and the integrity of their research.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(3-methyloxetan-3-yl)acetic acid
Reactant of Route 2
2-Amino-2-(3-methyloxetan-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.